1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Description
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZRCEJNPBFIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736790 | |
| Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917397-92-3 | |
| Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a key building block for pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group onto a bromopyridine scaffold imparts unique physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability in bioactive molecules. This document details a robust and efficient synthetic protocol centered on the nucleophilic trifluoromethylation of 5-bromo-2-formylpyridine using the Ruppert-Prakash reagent. Furthermore, it establishes a full suite of analytical methodologies for the unambiguous structural confirmation and purity assessment of the final product, including NMR spectroscopy, mass spectrometry, and chromatography. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its modification with a bromine atom at the 5-position provides a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Parallel to this, the introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's potency and pharmacokinetic profile.
The combination of these two motifs in this compound creates a chiral building block of significant interest. The trifluoroethanol moiety can act as a transition-state mimic or engage in critical hydrogen bonding interactions with biological targets. This guide provides a detailed, field-tested methodology for the synthesis and rigorous characterization of this high-value compound.
Synthetic Strategy and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the C-CF₃ bond. This points to a nucleophilic addition of a trifluoromethyl anion equivalent ("CF₃⁻") to the corresponding aldehyde, 5-bromo-2-formylpyridine. This aldehyde is a commercially available or readily synthesized starting material.
The Ruppert-Prakash Reagent: The Reagent of Choice
For the crucial trifluoromethylation step, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the preferred choice.[1] Its advantages include:
-
Stability and Handling: Unlike gaseous trifluoromethane, TMSCF₃ is a stable, manageable liquid.[1]
-
High Efficacy: It reliably trifluoromethylates a wide range of carbonyl compounds, including aldehydes and ketones.[2]
-
Controlled Reactivity: The reaction requires a catalytic amount of a nucleophilic activator, allowing for precise control.
The reaction is initiated by a nucleophilic activator, such as a fluoride salt (e.g., tetrabutylammonium fluoride, TBAF) or an alkoxide. The activator attacks the silicon atom of TMSCF₃, generating a highly reactive, transient trifluoromethide anion ([CF₃]⁻).[1] This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of 5-bromo-2-formylpyridine. The resulting alkoxide is trapped by the generated trimethylsilyl cation to form a silyl ether intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final alcohol product.
Overall Synthetic Workflow
The synthesis is a straightforward, high-yielding, one-step procedure from the precursor aldehyde. The workflow encompasses the reaction setup under an inert atmosphere, controlled addition of the reagent, reaction monitoring, and subsequent workup and purification.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol
Synthesis of this compound
-
Materials:
-
5-Bromo-2-formylpyridine (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 5-bromo-2-formylpyridine (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) via syringe.
-
Add the TBAF solution (1.0 M in THF, 0.1 eq) dropwise. A color change may be observed.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid or viscous oil.
-
Comprehensive Characterization
Unambiguous characterization is critical to verify the structure and purity of the synthesized molecule. The following data are expected for the title compound.
Spectroscopic Data
Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.70 | d | ~2.4 | H-6 (Pyridine) |
| ~7.90 | dd | ~8.6, 2.4 | H-4 (Pyridine) | |
| ~7.50 | d | ~8.6 | H-3 (Pyridine) | |
| ~5.10 | q | ~6.8 | CH-OH | |
| ~3.5-4.5 | br s | OH | ||
| ¹³C NMR | ~158.0 | s | - | C-2 (Pyridine, C-CHOH) |
| ~150.0 | s | - | C-6 (Pyridine) | |
| ~141.0 | s | - | C-4 (Pyridine) | |
| ~123.0 | q | ~280 | CF₃ | |
| ~122.5 | s | - | C-3 (Pyridine) | |
| ~120.0 | s | - | C-5 (Pyridine, C-Br) | |
| ~72.0 | q | ~32 | CH-OH | |
| ¹⁹F NMR | ~-78.5 | d | ~6.8 | CF₃ |
-
Rationale: In the ¹H NMR spectrum, the pyridine protons appear in the aromatic region with characteristic splitting patterns. The methine proton (CH-OH) is split into a quartet by the three adjacent fluorine atoms. In the ¹³C NMR spectrum, the carbon attached to the CF₃ group also appears as a quartet with a large C-F coupling constant. The ¹⁹F NMR shows a single doublet, corresponding to the three equivalent fluorine atoms coupled to the methine proton.
Table 2: Predicted Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 255.9634 | 257.9613 | ~1:1 |
| [M]⁺ | 254.9556 | 256.9535 | ~1:1 |
-
Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 Da. This provides definitive evidence for the presence of bromine.
Mechanism Visualization
The core of the synthesis is the fluoride-initiated trifluoromethylation.
Sources
An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, leveraging the unique electronic properties of the trifluoromethyl group and the versatile reactivity of the pyridine scaffold. This document details experimental protocols, spectral characterization, and safety considerations, offering a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery
The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[1][2] When appended to a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][3]
The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[2][4] Furthermore, the C-F bond's high dissociation energy contributes to increased metabolic stability, a critical attribute for developing robust drug candidates.[2] This guide focuses on this compound, a chiral alcohol that combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of a brominated pyridine ring, making it a key intermediate for further chemical elaboration.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and drug discovery.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | [5] |
| Molecular Weight | 256.02 g/mol | [5] |
| Appearance | Light yellow to light brown solid | [6] |
| Melting Point | Not experimentally determined | |
| Boiling Point | 282.3 ± 40.0 °C (Predicted) | [6] |
| Density | 1.749 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 10.38 ± 0.20 (Predicted) | [6] |
| LogP | 2.04670 | [] |
Spectral Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methine and hydroxyl protons of the trifluoroethanol side chain. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. Typical chemical shifts for protons on a pyridine ring are in the range of 7.0-9.0 ppm. The methine proton adjacent to the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF3 group attached to a secondary alcohol.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=N and C=C stretch (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
C-Br stretch: An absorption in the lower frequency region, typically 500-650 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at m/z 255 and 257 in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation pathways may include the loss of the trifluoromethyl group or cleavage of the C-C bond between the pyridine ring and the trifluoroethanol side chain.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the nucleophilic trifluoromethylation of a suitable carbonyl precursor, 2-acetyl-5-bromopyridine.
Synthesis of the Precursor: 2-Acetyl-5-bromopyridine
A common and efficient route to 2-acetyl-5-bromopyridine involves the selective monolithiation of 2,5-dibromopyridine followed by acylation.
Reaction Scheme:
Figure 1: Synthesis of 2-Acetyl-5-bromopyridine.
Experimental Protocol:
-
Step 1: Lithiation. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene. Cool the solution to -40 °C using an acetonitrile/dry ice bath.[8]
-
Step 2: Acylation. Slowly add n-butyllithium (1.02 equivalents, 1.6 M in hexanes) dropwise to the cooled solution, maintaining the temperature at -40 °C. Stir the resulting deep reddish solution for 40 minutes at this temperature.[8]
-
Step 3: Quenching and Extraction. Add N,N-dimethylacetamide (3 equivalents) to the reaction mixture. Allow the mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Add water and extract the product with ethyl acetate.[8]
-
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetyl-5-bromopyridine as a tan solid.[8]
Synthesis of this compound
The conversion of 2-acetyl-5-bromopyridine to the target trifluoroethanol is achieved using a nucleophilic trifluoromethylating agent, most commonly trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[9] This reaction is typically initiated by a catalytic amount of a fluoride source.
Reaction Scheme:
Figure 2: Synthesis of the target compound.
Experimental Protocol:
-
Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetyl-5-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Step 2: Addition of Reagents. To this solution, add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Step 3: Initiation. Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 equivalents, 1 M solution in THF) dropwise to the reaction mixture.
-
Step 4: Reaction and Quenching. Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Step 5: Extraction and Purification. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Reactivity
The reactivity of this compound is primarily dictated by the presence of the hydroxyl group, the bromine atom on the pyridine ring, and the pyridine nitrogen itself.
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding ketone, etherification, and esterification.
-
Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification in drug discovery programs.
-
Pyridine Ring Functionalization: The pyridine nitrogen can act as a Lewis base and can be protonated or alkylated. The electronic nature of the pyridine ring can also influence its susceptibility to nucleophilic or electrophilic aromatic substitution, although the presence of the bromo and trifluoroethyl groups will significantly impact this reactivity.
Applications in Drug Development
While specific patents detailing the use of this compound are not prevalent in the searched literature, the structural motif of a trifluoromethyl-substituted pyridine is a common feature in many biologically active compounds. This makes the title compound a highly valuable building block for the synthesis of potential drug candidates.
The combination of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, with a synthetically versatile bromopyridine core allows for the rapid generation of libraries of diverse compounds for pharmacological screening. The chiral nature of the alcohol also introduces an element of stereochemistry that can be crucial for selective interactions with biological targets.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted pyridine rings.
-
Infectious Diseases: Pyridine derivatives have shown a broad spectrum of antibacterial and antiviral activities.[10]
-
Neuroscience: The pyridine scaffold is present in numerous centrally acting drugs.
The ability to perform cross-coupling reactions at the bromine position allows for the exploration of structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or alkyl groups. This systematic modification is a fundamental strategy in lead optimization during the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its rich reactivity allows for extensive structural diversification. The presence of the trifluoromethyl group imparts desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of derivative compounds. This technical guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in the development of novel therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Link
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Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Govindaraju, M., & Govindarajan, S. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Wilger, D. J., et al. (2013).
- Chemistry LibreTexts. (2023).
- Hagimori, M., et al. (2022). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.
- Google Patents. (2001).
- ResearchGate. (2025). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 )
- ResearchGate. (2025).
- MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Hopfgartner, G., et al. (2004). Ion fragmentation of small molecules in mass spectrometry. J. Mass Spectrom.
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An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol: A Key Building Block for Advanced Pharmaceutical Synthesis
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profile of new chemical entities. The compound 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, identified by CAS number 917397-92-3, represents a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique architecture, combining a reactive 5-bromopyridine core with a property-modulating trifluoroethanol side chain, offers a powerful platform for the synthesis of complex molecules targeting a wide array of therapeutic areas.
The 5-bromopyridine moiety serves as a key handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl substituents.[1][2] This capability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. Simultaneously, the trifluoromethyl group is a well-established bioisostere for various functional groups, known to significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic properties.[3] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this important synthetic intermediate.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic campaigns. The key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 917397-92-3 | [4][5] |
| Molecular Formula | C₇H₅BrF₃NO | [4][6] |
| Molecular Weight | 256.02 g/mol | [4][6] |
| IUPAC Name | 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | [4] |
| Appearance | White to light yellow solid (predicted) | [7] |
| Purity | Typically ≥98% | [4] |
| Storage | Store in a cool, dry place, typically at 2-8°C | [8] |
Proposed Synthesis Pathway and Mechanistic Rationale
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine
The synthesis of the key starting material, 2,5-dibromopyridine, is a well-documented two-step process commencing from 2-aminopyridine.[9][10]
-
Bromination of 2-Aminopyridine: 2-Aminopyridine is first brominated, typically using N-bromosuccinimide (NBS) or bromine in acetic acid, to regioselectively yield 2-amino-5-bromopyridine.[9]
-
Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine undergoes a Sandmeyer reaction. The amino group is diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by treatment with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, affording 2,5-dibromopyridine.[10][11]
Step 2: Synthesis of this compound
This core transformation leverages the differential reactivity of the two bromine atoms on the pyridine ring. The bromine at the 2-position is more susceptible to metal-halogen exchange than the one at the 5-position.
-
Reaction Setup: A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.05 eq) is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. This step selectively generates the 2-lithio-5-bromopyridine intermediate.[12]
-
Nucleophilic Addition: Gaseous trifluoroacetaldehyde (CF₃CHO), or a freshly prepared solution in THF, is then slowly introduced into the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.
-
Quench and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.
Spectroscopic Characterization (Predicted)
Verification of the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures for this compound.
| Data Type | Predicted Characteristics |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 7.5-8.6 ppm). The proton at C6 would likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. - Methine Proton: A quartet (or doublet of quartets due to coupling with both the hydroxyl proton and the CF₃ group) in the region of δ 5.0-5.5 ppm. - Hydroxyl Proton: A broad singlet or a doublet, the chemical shift of which would be concentration-dependent. |
| ¹³C NMR | - Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 120-160 ppm), including the carbon bearing the bromine (C5) and the carbon attached to the trifluoroethanol side chain (C2). - CF₃ Carbon: A quartet around δ 123-126 ppm due to coupling with the three fluorine atoms. - Methine Carbon: A quartet around δ 68-72 ppm due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A singlet or a doublet (due to coupling with the methine proton) corresponding to the CF₃ group. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 255 and 257. - Key Fragment: Loss of the CF₃ group (m/z 69) would be a prominent fragmentation pathway. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹. - Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. - C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring. |
Strategic Applications in Drug Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The bromine atom at the 5-position is primed for participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[13][14] This compound can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the pyridine ring. This is a cornerstone strategy for building molecular complexity and fine-tuning the properties of a drug candidate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another critical transformation in pharmaceutical synthesis.[15][16] This reaction enables the coupling of this compound with a diverse range of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. This is particularly useful for synthesizing compounds where an amino-substituted pyridine core is a key pharmacophore.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Based on data for structurally related compounds and general chemical safety principles, the following hazards are anticipated:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
May cause respiratory irritation (H335)[4]
Standard precautionary measures should be followed, such as avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 917397-92-3) is a strategically important building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a versatile bromopyridine handle for cross-coupling reactions and a trifluoroethanol moiety for enhancing pharmacokinetic properties, makes it an invaluable tool for the synthesis of novel therapeutic agents. The proposed synthetic route via selective lithiation of 2,5-dibromopyridine offers a practical approach to its preparation. By leveraging established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently incorporate this building block into complex molecular scaffolds, accelerating the discovery and development of next-generation pharmaceuticals.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). สารกลางอะโรมาติกฮาโลเจน | ตัวสร้างโครงสร้างเภสัชภัณฑ์ (21). Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
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Google Patents. (2001). US 2003/0166620 A1 - (12) Patent Application Publication (10) Pub. No.. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Heterocyclic Letters. (2021). No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. Retrieved from [Link]
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A Comprehensive Spectroscopic Analysis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
An In-depth Technical Guide
Introduction
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS No. 917397-92-3) is a halogenated pyridyl alcohol of significant interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring a stereocenter, a brominated pyridine ring, and a trifluoromethyl group, makes it a valuable chiral building block. The bromine atom provides a site for cross-coupling reactions, the pyridine nitrogen acts as a hydrogen bond acceptor and coordination site, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.
A definitive and unambiguous structural characterization is paramount for its application in any research or development setting. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the confluence of data from these orthogonal techniques provides incontrovertible proof of structure and purity. This document is intended for researchers, chemists, and quality control specialists who require a foundational understanding of this molecule's analytical signature.
Molecular Structure and Physicochemical Properties
The structural features of this compound dictate its unique spectroscopic characteristics. The electron-withdrawing nature of the bromine atom, the pyridine nitrogen, and the trifluoromethyl group profoundly influences the electronic environment of the molecule, which is directly observable in its NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 917397-92-3 | [1][2] |
| Molecular Formula | C₇H₅BrF₃NO | [1][2] |
| Molecular Weight | 256.02 g/mol |[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Experimental Protocol: NMR
A standardized protocol for NMR analysis ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of exchangeable protons like the hydroxyl (-OH) group.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is CFCl₃ (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at ambient temperature. For more detailed structural information, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum will show distinct signals for each unique proton environment. The pyridine ring protons will appear in the aromatic region, deshielded by the ring current. The methine (-CH) proton will be split by both the adjacent hydroxyl proton and the three fluorine atoms, resulting in a complex multiplet.
Expected Spectral Features:
-
Pyridine Protons (3H):
-
H-6: Expected to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen. It will appear as a doublet.
-
H-4: Will appear as a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).
-
H-3: Will appear as a doublet, coupled to H-4.
-
-
Methine Proton (1H, -CHOH): This proton is adjacent to a chiral center and coupled to the three fluorine atoms. It will appear as a quartet due to coupling with the CF₃ group (³JHF). This quartet may be further split by the hydroxyl proton, depending on the solvent and concentration.
-
Hydroxyl Proton (1H, -OH): This signal's position is variable and depends on solvent, temperature, and concentration. It may appear as a broad singlet or a doublet if coupled to the methine proton.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-6 | 8.6 - 8.8 | d (doublet) | J ≈ 2.5 Hz |
| H-4 | 7.8 - 8.0 | dd (doublet of doublets) | J ≈ 8.5, 2.5 Hz |
| H-3 | 7.4 - 7.6 | d (doublet) | J ≈ 8.5 Hz |
| -CHOH | 5.0 - 5.2 | q (quartet) | ³JHF ≈ 6-8 Hz |
| -OH | Variable | br s or d | - |
¹³C NMR (Carbon NMR) Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
Expected Spectral Features:
-
Pyridine Carbons (5C): Five signals are expected in the aromatic region (120-160 ppm). The carbon bearing the bromine (C-5) will be shifted upfield relative to a non-substituted carbon, while the carbons adjacent to the nitrogen (C-2 and C-6) will be significantly downfield.[3][4]
-
Trifluoromethyl Carbon (1C, -CF₃): This carbon will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF). Its chemical shift is typically around 120-125 ppm.
-
Methine Carbon (1C, -CHOH): This carbon, attached to the electronegative oxygen and the CF₃ group, will also show coupling to the fluorine atoms, appearing as a quartet (²JCF).
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) |
|---|---|---|
| C-2 | 158 - 162 | s |
| C-6 | 150 - 152 | s |
| C-4 | 140 - 142 | s |
| C-3 | 125 - 128 | s |
| C-5 | 120 - 123 | s |
| -CF₃ | 122 - 126 | q (¹JCF ≈ 280 Hz) |
| -CHOH | 68 - 72 | q (²JCF ≈ 30 Hz) |
¹⁹F NMR (Fluorine NMR) Analysis
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5] It provides a clean spectrum with a wide chemical shift range, making it excellent for purity assessment and structural confirmation.[6]
Expected Spectral Features:
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent methine proton (³JHF). The chemical shift for a CF₃ group attached to a secondary alcohol typically appears around -75 to -80 ppm relative to CFCl₃.[7]
Table 4: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|
| -CF₃ | -75 to -80 | d (doublet) | ³JHF ≈ 6-8 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be acquired using the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum will be dominated by absorptions from the O-H, C-F, and pyridine ring vibrations.
Table 5: Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C=N, C=C Stretch | Pyridine Ring | 1550 - 1600 | Medium-Strong |
| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong, Multiple Bands |
| C-O Stretch | Secondary Alcohol | 1050 - 1100 | Strong |
| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium |
The broad O-H stretching band is characteristic of the alcohol functional group and its participation in hydrogen bonding. The most intense signals in the spectrum will likely be the C-F stretching vibrations, which are a hallmark of trifluoromethylated compounds.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through analysis of its fragmentation patterns.
Experimental Protocol: MS
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental formula.
-
Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[9]
Fragmentation Analysis
The mass spectrum will provide two crucial pieces of information: the molecular weight and the fragmentation pattern.
-
Isotopic Pattern: The most telling feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.
-
Key Fragments: Under ionization conditions, the molecule will fragment in predictable ways. The bond between the chiral carbon and the trifluoromethyl group is labile, as is the benzylic-type bond to the pyridine ring.
Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.
Table 6: Predicted Mass-to-Charge (m/z) Ratios
| Ion | Predicted m/z (⁷⁹Br / ⁸¹Br) | Description |
|---|---|---|
| [M+H]⁺ | 256.96 / 258.96 | Protonated Molecular Ion |
| [M+Na]⁺ | 278.94 / 280.94 | Sodium Adduct |
| [M+H - H₂O]⁺ | 238.95 / 240.95 | Loss of Water |
| [M - CF₃]⁺ | 186.96 / 188.96 | Loss of Trifluoromethyl Radical |
| [C₆H₄NBr]⁺ | 156.95 / 158.95 | Bromopyridine Fragment |
Conclusion
The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR provides a clear and sensitive probe for the trifluoromethyl group. IR spectroscopy confirms the presence of key functional groups, particularly the alcohol and trifluoromethyl moieties. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as an unambiguous marker. The integrated data presented in this guide provides a comprehensive analytical fingerprint, essential for validating the identity, purity, and quality of this important chemical building block.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- Wiley-VCH. (2007). Supporting Information.
- Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- University of Ottawa. (n.d.). 19Fluorine NMR.
- The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
- Li, S.-M., Huang, J., Chen, G.-J., & Han, F.-S. (2011). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
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PubChem. (n.d.). 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one. Retrieved from [Link]
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Alichem. (n.d.). 1-(5-bromopyridin-2-yl)-2, 2, 2-trifluoroethanol, 98% Purity. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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Semantic Scholar. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Retrieved from [Link]
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ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
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Journal of Biomolecular NMR. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Retrieved from [Link]
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ResearchGate. (2021). 2,2,2-Trifluoro-1-(5-Bromo-2-Nitrophenyl)-Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]
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MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
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The Emergence of a Key Synthetic Intermediate: A Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
An In-depth Exploration of its Discovery, Synthesis, and Application in Modern Drug Development
Introduction: The Strategic Convergence of Bromopyridine and Trifluoroethanol Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the successful design of novel therapeutic agents. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of a molecule. Similarly, the trifluoromethyl group has garnered significant attention for its capacity to improve metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets. The compound 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS No. 917397-92-3) represents a fascinating convergence of these two privileged scaffolds, positioning it as a valuable building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important intermediate, with a particular focus on the chemical principles and experimental methodologies that underpin its preparation and utility.
Discovery and Initial Synthesis: A Key Intermediate for Janus Kinase (JAK) Inhibitors
The first documented synthesis of this compound appears in a United States patent, US 9,394,282 B2, where it is described as "Intermediate #2". This patent discloses novel compounds as inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in cytokine signaling pathways implicated in various inflammatory diseases and cancers. The synthesis of these complex inhibitors necessitated the preparation of key fragments, and this compound emerged as a crucial precursor.
The innovative step in its initial preparation lies in the nucleophilic trifluoromethylation of an aldehyde, a reaction that has been significantly advanced by the development of stable and efficient trifluoromethylating agents.
The Foundational Chemistry: Key Reagents and Their Historical Context
The synthesis of this compound is a testament to the evolution of synthetic organic chemistry, relying on the availability of two key starting materials: 5-Bromopicolinaldehyde and (Trifluoromethyl)trimethylsilane.
5-Bromopicolinaldehyde (CAS No. 31181-90-5): The Pyridine Scaffold
This brominated pyridine aldehyde serves as the foundational electrophile. While various methods for its synthesis exist, a common and effective approach involves the formylation of a di-substituted pyridine. For instance, the reaction of 2,5-dibromopyridine with a formylating agent like N,N-dimethylformamide (DMF) provides a reliable route to this intermediate.[1] The bromine atom at the 5-position is strategically placed for subsequent cross-coupling reactions, a common strategy in the construction of complex drug molecules.
Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): The Source of the Trifluoromethyl Group
The introduction of the trifluoromethyl group is achieved using (Trifluoromethyl)trimethylsilane, famously known as the Ruppert-Prakash reagent. This organosilicon compound was first prepared by Ingo Ruppert in 1984.[2][3] Its utility as a versatile nucleophilic trifluoromethylating agent was significantly expanded by the work of G. K. Surya Prakash and his colleagues.[2][3] The Ruppert-Prakash reagent, upon activation with a fluoride source, generates a transient trifluoromethyl anion equivalent, which can then readily add to carbonyl compounds like aldehydes.[2]
Synthetic Protocol: A Step-by-Step Guide
The synthesis of this compound, as outlined in the patent literature, is a robust and reproducible procedure. The following protocol provides a detailed, self-validating system for researchers.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Procedure
-
Reaction Setup: A solution of 5-Bromopicolinaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Reagents: (Trifluoromethyl)trimethylsilane (TMSCF₃, approximately 1.1 to 1.5 equivalents) is added to the cooled solution.
-
Initiation: A solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.0 M, 1.0 equivalent) is added dropwise to the reaction mixture. The TBAF acts as a fluoride source to activate the TMSCF₃.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromopicolinaldehyde | C₆H₄BrNO | 186.01 | 31181-90-5 |
| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | 142.20 | 81290-20-2 |
| This compound | C₇H₅BrF₃NO | 256.02 | 917397-92-3 |
Applications in Drug Discovery: A Versatile Building Block
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of both a reactive hydroxyl group and a strategically positioned bromine atom allows for a wide range of subsequent chemical transformations.
Role in the Synthesis of JAK Inhibitors
As established by its initial disclosure, this compound is a key precursor for a class of JAK inhibitors. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to introduce other molecular fragments. The bromo-substituted pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a variety of aryl, heteroaryl, or amine substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for the elaboration of the intermediate.
Potential for Broader Applications
While its use in the synthesis of JAK inhibitors is well-documented, the structural features of this compound suggest its potential applicability in the development of other classes of therapeutic agents. The 2-substituted pyridine motif is present in a wide range of biologically active compounds, and the trifluoroethanol moiety can impart favorable properties for drug candidates. Researchers in areas such as oncology, immunology, and neuroscience may find this intermediate to be a valuable tool in their synthetic endeavors. To date, there is no significant body of literature reporting direct biological activity of this compound itself, reinforcing its primary role as a synthetic building block.
Conclusion and Future Perspectives
The discovery and development of this compound is a prime example of how the advancement of synthetic methodology directly impacts the field of drug discovery. The convergence of a strategically functionalized pyridine ring and a trifluoroethanol group in a single, readily accessible molecule provides medicinal chemists with a powerful tool for the construction of complex and diverse molecular architectures. As the quest for novel and more effective therapeutics continues, it is certain that versatile building blocks such as this will play an increasingly important role in the design and synthesis of the next generation of medicines.
References
- U.S. Patent 9,394,282 B2, "JAK INHIBITORS," issued July 19, 2016.
-
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The Ascendance of a Trifluoromethylated Pyridine Alcohol: A Technical Guide to 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol as a Premier Chiral Building Block
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group, in particular, imparts profound effects on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is installed on a stereogenic center, it unlocks a three-dimensional chemical space teeming with potential for novel and highly selective therapeutic agents. This in-depth technical guide focuses on a particularly valuable chiral building block, 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol, detailing its stereoselective synthesis, analytical resolution, and burgeoning applications in the synthesis of complex, high-value molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique attributes of this versatile synthon.
Introduction: The Strategic Value of Trifluoromethylated Chiral Alcohols
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. Its ability to engage in hydrogen bonding and its susceptibility to a wide range of chemical modifications make it a highly versatile core. The introduction of a bromine atom, as in the case of our subject molecule, provides a convenient handle for further functionalization, most notably through cross-coupling reactions.
The true synthetic power of this compound, however, lies in the chiral trifluoromethylated alcohol moiety. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the acidity of the adjacent hydroxyl group and the overall electronic properties of the molecule. The chirality at the carbinol center is of paramount importance, as the biological activity of enantiomers can differ dramatically.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[1] Consequently, the ability to access enantiomerically pure forms of this building block is critical for the development of stereochemically defined active pharmaceutical ingredients (APIs).
This guide will first explore the most effective and scalable methods for the asymmetric synthesis of this compound, with a focus on the underlying principles of stereocontrol. Subsequently, we will delve into its practical applications as a chiral synthon, providing a forward-looking perspective on its potential in contemporary organic synthesis.
Enantioselective Synthesis: Crafting Chirality
The synthesis of enantiomerically enriched this compound is most efficiently achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-5-bromopyridine, after trifluoromethylation. Several powerful catalytic systems have been developed for this transformation, offering high yields and excellent enantioselectivities.
Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a robust and practical method for the reduction of ketones.[2] This methodology typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid. For the reduction of trifluoromethyl ketones, ruthenium and iridium-based catalysts have shown particular promise.[3]
A general workflow for the asymmetric transfer hydrogenation of a trifluoromethyl ketone is depicted below:
Caption: General workflow for Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
-
Materials:
-
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
-
[RuCl₂(p-cymene)]₂ or a suitable Iridium catalyst
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or other suitable chiral ligand
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
-
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the ruthenium or iridium catalyst precursor and the chiral ligand.
-
Anhydrous solvent is added, and the mixture is stirred to form the active catalyst complex.
-
A solution of 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one in the same solvent is added to the catalyst mixture.
-
A freshly prepared azeotropic mixture of formic acid and triethylamine (as the hydrogen source) is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess (ee) of the resulting chiral alcohol is determined by chiral HPLC analysis.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the metal precursor and the chiral ligand is crucial for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral ketone.
-
Hydrogen Source: The formic acid/triethylamine azeotrope is a commonly used and efficient hydrogen donor in ATH reactions.
-
Solvent: Anhydrous conditions are essential to prevent catalyst deactivation and unwanted side reactions.
Chiral Borane-Mediated Reduction
Another powerful method for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts.[4] These catalysts, when used with a stoichiometric borane source (e.g., BH₃·THF), can provide high levels of enantioselectivity for the reduction of a wide range of ketones, including trifluoromethyl ketones.[3][4]
The general mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, followed by coordination of the ketone to the Lewis acidic boron center. This ternary complex then undergoes an intramolecular hydride transfer from the borane to the ketone, with the stereochemical outcome dictated by the chiral scaffold of the catalyst.
Chiral Resolution: Separation of Enantiomers
While asymmetric synthesis is the preferred method for obtaining enantiomerically pure material, classical resolution or chiral chromatography can be employed to separate racemic mixtures of this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective analytical and preparative technique for this purpose.[5][6]
Experimental Protocol: Chiral HPLC Resolution
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
-
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.
-
-
Procedure:
-
A solution of the racemic alcohol is prepared in the mobile phase.
-
The solution is injected onto the chiral column.
-
The enantiomers are separated based on their differential interactions with the chiral stationary phase.
-
The separated enantiomers are detected by UV absorbance, and the retention times are used to identify each enantiomer.
-
For preparative separations, fractions corresponding to each enantiomeric peak are collected.
-
Data Presentation: Representative Chiral HPLC Separation
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 8.5 | 50.1 |
| Enantiomer 2 | 10.2 | 49.9 |
Note: The above data is illustrative. Actual retention times and resolution will depend on the specific column and mobile phase conditions used.
Applications in Synthesis: A Gateway to Novel Molecules
The true value of a chiral building block is demonstrated by its successful incorporation into the synthesis of complex and biologically active molecules. While specific, publicly disclosed examples of the direct use of this compound in late-stage clinical candidates are emerging, its potential is evident from the established utility of similar structures in medicinal chemistry. The combination of a functionalized pyridine ring and a chiral trifluoromethyl alcohol moiety makes it an attractive starting point for the synthesis of, for example, kinase inhibitors, GPCR modulators, and other therapeutic agents.
The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Illustrative Synthetic Application:
The following diagram illustrates a hypothetical, yet plausible, synthetic route where the chiral building block is used to construct a more complex molecule with potential biological activity.
Caption: Hypothetical synthetic route utilizing the chiral building block.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. By combining the desirable features of a functionalized pyridine ring with a chiral trifluoromethyl alcohol, a building block of significant potential for medicinal and agrochemical research has been created. The well-established methods for its enantioselective synthesis and the versatility of the bromine handle for further elaboration ensure its continued and growing importance in the pursuit of novel, high-value chemical entities. As the demand for stereochemically pure and structurally complex molecules continues to rise, the utility of this and similar chiral building blocks will undoubtedly expand, paving the way for the next generation of innovative drugs and crop protection agents.
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The Pivotal Role of the Trifluoromethyl Group in 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol: A Molecular Architect's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, capable of profoundly modulating a molecule's physicochemical and pharmacological properties.[1] This guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in the context of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a molecule featuring a trifluoromethylated alcohol appended to a brominated pyridine scaffold. Understanding the influence of this powerful functional group is paramount for professionals in drug discovery and development.[2]
Deconstructing the Molecule: Core Structural Features
This compound is a heterocyclic compound characterized by three key components:
-
A Pyridine Ring: A fundamental aromatic heterocycle prevalent in numerous biologically active compounds, influencing solubility and potential for hydrogen bonding.
-
A Bromo Substituent: A halogen atom that can modulate lipophilicity and serve as a handle for further synthetic modifications.
-
A 2,2,2-Trifluoroethanol Moiety: The focus of this guide, this group imparts a unique set of properties due to the presence of the trifluoromethyl group.
The Trifluoromethyl Group's Impact on Physicochemical Properties
The introduction of a CF3 group dramatically alters a molecule's characteristics, which is crucial for optimizing its drug-like properties.[1]
Electronic Effects and Enhanced Acidity
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This inductive effect significantly impacts the acidity of the adjacent hydroxyl group in the ethanol moiety. By pulling electron density away from the oxygen atom, the O-H bond is weakened, making the proton more readily dissociable.
This is evident when comparing the pKa of ethanol to that of 2,2,2-trifluoroethanol. Ethanol has a pKa of approximately 16, while the pKa of 2,2,2-trifluoroethanol is around 12.4.[4][5][6][7][8] This substantial increase in acidity can have profound implications for a drug's interaction with biological targets and its solubility profile at physiological pH.
Caption: Inductive effect of the CF3 group leading to increased acidity of the hydroxyl group.
Modulation of Lipophilicity
The effect of trifluoromethylation on lipophilicity (typically measured as LogP) is complex. While the CF3 group is often considered lipophilic, its impact is highly dependent on its position within the molecule.[9][10][11] In the case of trifluoromethylated alcohols, placing the CF3 group at the alpha-position, as in our molecule of interest, strongly enhances lipophilicity.[12] This increased lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for bioavailability.[13][14]
| Compound | LogP | Change upon Trifluoromethylation |
| Ethanol | -0.31 | N/A |
| 2,2,2-Trifluoroethanol | 0.41 | +0.72 |
Data for illustrative purposes, values can vary based on measurement conditions.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[15] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[13][14] This makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[15] By replacing a metabolically labile group (like a methyl group) with a CF3 group, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[16]
Caption: The CF3 group's resistance to oxidative metabolism compared to a methyl group.
Influence on Pharmacodynamics
The trifluoromethyl group also plays a crucial role in how a molecule interacts with its biological target.
Enhanced Target Binding and Non-covalent Interactions
The CF3 group can significantly contribute to a drug's binding affinity for its target protein.[1] Its steric bulk can lead to favorable van der Waals interactions within a binding pocket.[1] Furthermore, the CF3 group is a unique and versatile partner in non-covalent interactions. Contrary to the traditional view of fluorine as solely a hydrogen bond acceptor, the trifluoromethyl group can act as both an electrophile and a nucleophile.[17][18] This "amphiphilic" nature allows it to participate in a wider range of interactions, including dipole-dipole and halogen bonding, with amino acid residues in the target protein.[1]
Conformational Effects
The steric bulk of the trifluoromethyl group can influence the overall conformation of a molecule.[19] This can be advantageous in pre-organizing the molecule into a conformation that is optimal for binding to its target, thereby increasing potency and selectivity.[20]
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the reaction of a suitable organometallic pyridine species with a trifluoromethyl electrophile. A common approach is the trifluoromethylation of a carbonyl group.
Proposed Synthetic Route
The synthesis can be envisioned starting from 2-acetyl-5-bromopyridine, which can be prepared from 2,5-dibromopyridine.[21] The ketone is then reduced to the corresponding alcohol. A more direct route would involve the reaction of a lithiated pyridine with trifluoroacetaldehyde or a similar reagent.
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound like this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., phosphate buffer).
-
Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer.
-
Prepare an NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile with an internal standard).
-
The 0-minute time point serves as the initial concentration baseline.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining over time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[15]
-
Conclusion
The trifluoromethyl group in this compound is not merely a substituent but a strategic tool for molecular design. It profoundly influences the molecule's acidity, lipophilicity, and metabolic stability, while also playing a critical role in its potential interactions with biological targets.[13][14] A thorough understanding of these effects is essential for medicinal chemists and drug development professionals seeking to harness the power of fluorine chemistry to create safer and more effective therapeutics.[22][23][24]
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The Strategic Incorporation of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles that fluorinated pyridine derivatives play in drug discovery. We will delve into the fundamental physicochemical alterations induced by fluorination, explore common synthetic strategies, and analyze case studies of successful FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful building blocks to design the next generation of therapeutics.
The Power of Fluorine in Pyridine Scaffolds: A Synergistic Alliance
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs due to its ability to engage in various biological interactions.[1][2] When combined with fluorine, the most electronegative element, a synergistic effect is achieved, leading to profound and often beneficial changes in a molecule's properties.[1][3] The introduction of fluorine is not merely an act of substitution but a strategic design element that can significantly enhance a drug candidate's profile.
The unique properties of the fluorine atom—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility.[1][4] These characteristics allow for the fine-tuning of a molecule's electronic distribution, lipophilicity, basicity (pKa), and conformational preferences.[1][5] Consequently, these modifications can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, as well as increased binding affinity to biological targets.[1][3]
Modulating Physicochemical and Pharmacokinetic Properties
The decision to introduce a fluorine atom into a pyridine ring is a calculated one, aimed at optimizing the drug-like properties of a molecule. The position and number of fluorine substituents can have a dramatic impact on several key parameters.
Impact on Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the pyridine nitrogen.[6] This modulation of basicity is a critical tool for medicinal chemists. By reducing the pKa, it is possible to decrease the likelihood of protonation at physiological pH, which can in turn influence a compound's solubility, cell permeability, and off-target interactions, such as binding to the hERG channel. This allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]
Tuning Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is highly context-dependent.[7] While the introduction of a single fluorine atom to an aromatic ring can increase lipophilicity, the effect can be influenced by the substitution pattern and the presence of other functional groups.[4][7] For instance, the introduction of fluorine atoms to a thioalkyl chain on a pyridine ring can either increase or decrease the molecule's lipophilicity depending on the degree and position of fluorination.[7] This nuanced control over lipophilicity is crucial for balancing solubility and permeability, key determinants of oral bioavailability.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the increased metabolic stability of the resulting molecule.[1][3] The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] By strategically placing fluorine atoms at metabolically vulnerable positions on the pyridine ring or adjacent alkyl groups, chemists can block these metabolic pathways, leading to a longer half-life and improved bioavailability.[5][8]
Table 1: Influence of Fluorination on Key Physicochemical Properties of Pyridine Derivatives
| Property | Effect of Fluorination | Rationale | Impact on Drug Discovery |
| pKa | Decrease | Strong electron-withdrawing inductive effect of fluorine.[6] | Reduced potential for off-target ionic interactions, improved cell permeability.[4] |
| Lipophilicity (LogP/LogD) | Context-dependent increase or decrease | Fluorine can increase the hydrophobic surface area but also alter molecular polarity.[7] | Fine-tuning of solubility and permeability for optimal oral absorption.[5] |
| Metabolic Stability | Increase | High strength of the C-F bond resists enzymatic cleavage.[4][5] | Increased drug half-life, improved bioavailability, and potentially lower required doses.[8] |
| Binding Affinity | Can increase | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole interactions).[8] | Enhanced potency and selectivity of the drug candidate.[3] |
| Conformation | Can influence molecular conformation | The electronic and steric properties of fluorine can favor specific rotamers.[5] | Pre-organization of the molecule for optimal binding to the target.[5] |
Synthetic Strategies for Fluorinated Pyridines
The synthesis of fluorinated pyridine derivatives is a well-established field, with a variety of methods available to introduce fluorine at specific positions. The choice of synthetic route often depends on the desired substitution pattern and the stage of the drug discovery process.
Synthesis from Fluorinated Building Blocks
A common and reliable approach involves the use of pre-fluorinated starting materials.[8] This strategy is often employed in the early stages of discovery and for large-scale synthesis.
Experimental Protocol: Synthesis of a 5-Fluoropyridine Derivative (Example based on the synthesis of Lemborexant) [8]
-
Starting Material: 2-amino-5-fluoropyridine.
-
Coupling Reaction: The 2-amino-5-fluoropyridine is coupled with a suitable carboxylic acid derivative.
-
Activating Agent: A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate the amide bond formation.
-
Solvent and Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts, followed by purification of the desired product using column chromatography.
Late-Stage Fluorination
Recent advances in synthetic chemistry have enabled the direct introduction of fluorine atoms into complex molecules at a late stage of the synthesis. These methods are particularly valuable for structure-activity relationship (SAR) studies, as they allow for the rapid generation of a library of fluorinated analogs from a common precursor.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
-
Substrate: A pyridine ring activated with an electron-withdrawing group and containing a suitable leaving group (e.g., chlorine, nitro group) at the desired position for fluorination.
-
Fluoride Source: A nucleophilic fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) is used.
-
Phase-Transfer Catalyst: A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be required to enhance the solubility and reactivity of the fluoride salt.
-
Solvent and Conditions: The reaction is typically performed in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane) at elevated temperatures.
-
Work-up and Purification: The reaction is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.
Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridine Moieties
The success of incorporating fluorinated pyridine derivatives in drug design is evidenced by the number of FDA-approved drugs that contain this critical structural motif.[3][8]
Vericiguat (Verquvo®)
Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of chronic heart failure.[8] It features a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position. The presence of this fluorine atom is crucial for increasing the metabolic stability of the compound, leading to a lower clearance rate.[8]
Synthesis Highlight: The synthesis of Vericiguat involves the reaction of an α,β-unsaturated aldehyde with an aminopyrazole under acidic cyclization conditions to construct the fluorinated 1H-pyrazolo[3,4-b]pyridine core.[8]
Lemborexant (Dayvigo®)
Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia.[8] This molecule contains a fluorine atom at the 5-position of a pyridine moiety. The fluorine substitution was found to be critical for achieving high in vitro binding affinity, good solubility, and a favorable overall pharmacological profile.[8]
Synthesis Highlight: The final step in the synthesis of Lemborexant involves the coupling of a carboxylic acid with 2-amino-5-fluoropyridine using HATU as an activating agent.[8]
Alpelisib (Piqray®)
Alpelisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor used in the treatment of certain types of breast cancer. The molecule contains a fluorinated pyridin-4-one moiety. The fluorine atom contributes to higher metabolic stability and excellent oral bioavailability.[8] Furthermore, X-ray crystallography data has revealed that the fluorinated group forms a hydrogen bond with a key amino acid residue (K802) in the PI3K binding site, contributing to its high affinity.[8]
Synthesis Highlight: The synthesis of the fluorinated pyridin-4-one core of Alpelisib is achieved through the cyclization of an intermediate diketone followed by reaction with ammonium hydroxide.[8]
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the impact of fluorination and a generalized synthetic workflow.
Caption: The strategic impact of fluorination on the properties of a pyridine derivative.
Caption: A generalized synthetic workflow for fluorinated pyridine derivatives.
Conclusion and Future Perspectives
Fluorinated pyridine derivatives have firmly established their place as a vital class of scaffolds in the medicinal chemist's toolbox. The ability to strategically introduce fluorine to modulate a wide array of physicochemical and pharmacokinetic properties provides a powerful approach to overcoming many of the challenges encountered in drug discovery. The continued development of novel synthetic methodologies, particularly in the area of late-stage fluorination, will undoubtedly expand the accessible chemical space and facilitate the rapid optimization of lead compounds. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see an even greater number of innovative and life-saving drugs based on fluorinated pyridine cores reaching the clinic in the years to come.
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Sharma, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 749. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following information is synthesized from available safety data for this compound and structurally related molecules, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.
Understanding the Hazard Profile
This compound (CAS No. 917397-92-3) is a halogenated pyridyl alcohol.[1][2] While a complete toxicological profile is not extensively documented in publicly available literature, the known hazards are derived from its chemical structure and data from suppliers. The primary hazards are summarized by the following GHS pictograms and statements:
| Hazard Statement | Description | Primary Concern | Source |
| H302 | Harmful if swallowed | Acute oral toxicity | [1][3] |
| H315 | Causes skin irritation | Dermal contact | [1][3] |
| H319 | Causes serious eye irritation | Ocular contact | [1][3] |
| H335 | May cause respiratory irritation | Inhalation of dust/aerosols | [1][3] |
The molecule combines the chemical properties of a brominated pyridine and a trifluoroethanol moiety. Brominated pyridines can be toxic and are often skin and eye irritants.[4][5] The trifluoroethanol group, while contributing to the molecule's utility in synthesis, also presents potential hazards, as similar fluorinated alcohols can be flammable and may have reproductive toxicity.[6] Therefore, a cautious and well-informed approach is paramount.
Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling lies in a multi-layered approach, starting with robust engineering controls and followed by diligent use of personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood.[7] This is critical to mitigate the risk of inhaling dust or vapors, directly addressing the H335 hazard.[1][3] The fume hood also provides a contained space in case of accidental spills. Ensure the sash is maintained at the lowest practical height.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE regimen is mandatory. The following table outlines the minimum requirements, with explanations rooted in the compound's hazard profile.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Addresses the "serious eye irritation" (H319) hazard. A face shield offers additional protection against splashes during transfers of solutions.[8] |
| Hand Protection | Nitrile or neoprene gloves | Protects against skin irritation (H315). Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating the skin.[8] |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing and skin.[9] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. | If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Workflow for Safe Handling and Use
The following workflow is designed to minimize exposure risk at each stage of handling.
Caption: Standard workflow for handling this compound.
Step-by-Step Protocol:
-
Pre-Experiment Review: Before handling, thoroughly review this guide and any available Safety Data Sheets (SDS) for all chemicals to be used.[10]
-
PPE and Fume Hood Preparation: Don all required PPE as outlined in the table above.[8] Ensure the fume hood is operational and uncluttered. Have a spill kit readily accessible.
-
Weighing and Aliquoting: Conduct all weighing of the solid compound within the fume hood to prevent inhalation of fine particulates.[7] Use a draft shield if necessary for accurate measurement.
-
Dissolution and Transfer: When dissolving the compound, add the solvent slowly to avoid splashing. Use appropriate, clean glassware for all transfers.
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and wipes, in clearly labeled hazardous waste containers in accordance with institutional and local regulations.
-
Final Steps: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
| Storage Parameter | Guideline | Rationale |
| Temperature | 2-8°C | Recommended by suppliers to ensure stability.[1] |
| Atmosphere | Sealed in a dry environment | Protects from moisture, which could potentially lead to degradation or reaction.[1] |
| Location | In a designated, well-ventilated, and secure area | Prevents unauthorized access and ensures containment in case of a leak.[11] |
| Incompatibilities | Away from strong oxidizing agents, acids, and bases | Prevents potentially vigorous or explosive reactions.[11] |
Emergency Procedures: A Plan for the Unexpected
Spill Response
In the event of a spill, the following protocol should be initiated immediately.
Caption: Spill response workflow for this compound.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or outside of a containment area, evacuate the lab.
-
Containment: For minor spills within a fume hood, contain the material using an inert absorbent such as sand, earth, or vermiculite.[12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.[12]
-
Decontamination: Wash the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor or chemical safety officer.
First Aid Measures
| Exposure Route | First Aid Protocol | Rationale |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] | To mitigate serious eye irritation (H319). |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[13] | To address skin irritation (H315). |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] | To alleviate respiratory irritation (H335). |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | Addresses the risk of being harmful if swallowed (H302). |
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices into every experimental workflow, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
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- Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- Pyridine Standard Operating Procedure. (n.d.).
- Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (2025-03-31).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-05).
- Safety Data Sheet - BASF. (2026-01-13).
- 1-(5-Bromopyridin-2-yl)ethan-1-one - TCI Chemicals. (n.d.).
- This compound - BLDpharm. (n.d.).
- This compound - Fluorochem. (n.d.).
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.).
- Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.).
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
- Safer Handling of Alcohol in the Laboratory | NSTA - National Science Teachers Association. (n.d.).
- This compound - Achmem. (n.d.).
- Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6) - PPRTV Library. (2011-03-25).
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Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol via Catalytic Transfer Hydrogenation
Abstract
Chiral 2,2,2-trifluoroethanol moieties are privileged structures in medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a key building block for pharmaceutical development. The synthesis is achieved through the highly efficient asymmetric transfer hydrogenation (ATH) of the corresponding prochiral trifluoromethyl ketone. We present a robust, step-by-step methodology employing a well-defined ruthenium catalyst, a comprehensive explanation of the reaction mechanism, detailed analytical procedures for enantiomeric excess determination, and a practical troubleshooting guide.
Introduction: The Significance of Chiral Fluoroalcohols
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[3] Specifically, the trifluoromethyl group can profoundly alter a molecule's electronic properties and conformation. When adjacent to a hydroxyl-bearing stereocenter, as in 1-aryl-2,2,2-trifluoroethanols, it creates a unique structural motif with significant implications for biological activity.[4] These chiral alcohols are critical intermediates for a range of biologically active compounds, including enzyme inhibitors and central nervous system agents.[4][5]
The asymmetric reduction of prochiral trifluoromethyl ketones presents a direct and atom-economical route to these valuable compounds.[5][6] While several methods exist, including Noyori's asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH) offers a compelling balance of high enantioselectivity, operational simplicity, and safety, as it avoids the use of high-pressure hydrogen gas or stoichiometric borane reagents.[7][8] This protocol focuses on an ATH approach using a commercially available and highly effective Ru(II) catalyst.
Synthetic Strategy Overview
The synthesis is a two-step process starting from commercially available 1-(5-bromopyridin-2-yl)ethan-1-one. The first step involves the trifluoromethylation of the ketone to generate the key prochiral substrate, 2,2,2-trifluoro-1-(5-bromopyridin-2-yl)ethan-1-one. The second, and crucial, step is the enantioselective reduction of this ketone to the target chiral alcohol via asymmetric transfer hydrogenation.
Overall Reaction Scheme:
Where Py-Br represents the 5-Bromopyridin-2-yl moiety.
Mechanism of Asymmetric Transfer Hydrogenation
The stereochemical outcome of the reaction is dictated by the chiral catalyst, which creates a specific three-dimensional environment around the ketone. The widely accepted mechanism for ATH with Noyori-type catalysts, such as RuCl, involves a metal-ligand bifunctional concerted outer-sphere mechanism.[8][9]
Key Mechanistic Steps:
-
Catalyst Activation: The Ru(II) pre-catalyst reacts with the hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to form a ruthenium-hydride (Ru-H) species.
-
Substrate Coordination: The ketone substrate does not coordinate directly to the metal center. Instead, it forms a hydrogen bond with the N-H group of the chiral diamine ligand.
-
Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. Simultaneously, a proton is transferred from the ligand's N-H group to the carbonyl oxygen. This concerted step is responsible for the high efficiency and stereoselectivity.[9]
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by another molecule of the hydrogen source to complete the catalytic cycle.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Detailed Experimental Protocol
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Part A: Synthesis of 2,2,2-Trifluoro-1-(5-bromopyridin-2-yl)ethan-1-one (Substrate)
This protocol assumes the synthesis of the substrate from the corresponding acetylpyridine, which is commercially available.[10][11]
Materials and Reagents:
-
1-(5-Bromopyridin-2-yl)ethan-1-one (1.0 eq)
-
Ethyl trifluoroacetate (3.0 eq)
-
Sodium ethoxide (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium ethoxide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-(5-bromopyridin-2-yl)ethan-1-one and ethyl trifluoroacetate in anhydrous THF.
-
Add the ketone/ester solution dropwise to the sodium ethoxide suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the title ketone as a solid.
Part B: Asymmetric Transfer Hydrogenation to (R)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Materials and Reagents:
-
2,2,2-Trifluoro-1-(5-bromopyridin-2-yl)ethan-1-one (1.0 eq)
-
RuCl catalyst (0.005 eq, 0.5 mol%)
-
Formic acid/triethylamine azeotropic mixture (5:2 v/v) (5.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the ketone substrate and the RuCl catalyst.
-
Add anhydrous, degassed solvent (DCM or MeCN) via syringe. Stir to dissolve.
-
Add the formic acid/triethylamine (5:2) mixture via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 28-40 °C). The reaction is typically complete within 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding deionized water.
-
Extract the product with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (to remove residual formic acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel to yield the final product.
Data and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the asymmetric transfer hydrogenation step.
| Parameter | Value | Notes |
| Substrate Scale | 1.0 mmol | Protocol is scalable. |
| Catalyst Loading | 0.5 mol% | Can be optimized (0.1 - 1.0 mol%). |
| Solvent | Dichloromethane | Acetonitrile is also a suitable solvent.[12] |
| Temperature | 30 °C | May require optimization depending on substrate reactivity. |
| Reaction Time | 12 hours | Monitor by TLC/LC-MS for completion. |
| Expected Yield | >90% | After chromatographic purification. |
| Expected ee | >98% | Determined by chiral HPLC/SFC analysis. |
Characterization and Purity Analysis
Structural Confirmation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is critical and is best achieved using chiral chromatography.
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrument: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended (e.g., CHIRALPAK® IB or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized.[13]
-
Analysis: The two enantiomers should show baseline separation, allowing for accurate integration of the peak areas. The enantiomeric excess is calculated using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IB (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 95:5 Hexane / Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Expected t_R (S)-enantiomer | ~12 min |
| Expected t_R (R)-enantiomer | ~15 min |
(Note: Retention times are illustrative and must be determined experimentally).
Overall Experimental Workflow
The entire process from starting material to final, analyzed product is summarized in the following workflow diagram.
Caption: Workflow for synthesis and analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Poor quality solvent or reagents (e.g., presence of water or oxygen).3. Insufficient temperature or reaction time. | 1. Use a fresh batch of catalyst or a new supplier.2. Use anhydrous, degassed solvents. Ensure the reaction is run under a strictly inert atmosphere.3. Increase temperature in 5 °C increments. Allow the reaction to run for a longer period. |
| Low Enantioselectivity (ee) | 1. Incorrect catalyst enantiomer used.2. Reaction temperature is too high.3. Racemization of product during workup or purification. | 1. Double-check that the correct (R,R) or (S,S) catalyst was used for the desired product enantiomer.2. Run the reaction at a lower temperature (e.g., room temperature), though this may increase reaction time.3. Avoid strongly acidic or basic conditions during workup. Use silica gel for purification promptly after drying the product. |
| Difficult Purification | 1. Incomplete reaction, leaving starting material.2. Formation of byproducts. | 1. Ensure the reaction has gone to completion before workup.2. Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions. Adjust the solvent system for column chromatography for better separation. |
Conclusion
This application note details a reliable and highly enantioselective method for the synthesis of (R)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. The asymmetric transfer hydrogenation protocol is characterized by its operational simplicity, high yield, and excellent stereochemical control, making it an ideal choice for both academic research and process development in the pharmaceutical industry. The provided guidelines for execution, analysis, and troubleshooting should enable researchers to successfully implement this valuable synthetic transformation.
References
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NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Zhang, F., et al. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available from: [Link]
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ResearchGate. Proposed mechanism for the asymmetric transfer hydrogenation of ketones... Available from: [Link]
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Nicasio, M. C., et al. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Available from: [Link]
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Murphy, S. K., & Dong, V. M. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 2013, 135, 5553-5556. Available from: [Link]
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ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available from: [Link]
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Chem-Station Int. Ed. Noyori Asymmetric Hydrogenation. (2014-10-16). Available from: [Link]
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Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]
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YouTube. Noyori Hydrogenation. (2022-04-23). Available from: [Link]
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MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. (2024-08-07). Available from: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
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ResearchGate. Corey–Bakshi–Shibata (CBS) Reduction. Available from: [Link]
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Grokipedia. CBS catalyst. Available from: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
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PubMed. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. (2007). Available from: [Link]
-
ResearchGate. Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts. Available from: [Link]
-
PubMed. Recent development of asymmetric syntheses based on the Meerwein-Ponndorf-Verley reduction. (2002). Available from: [Link]
-
MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023-02-22). Available from: [Link]
-
ResearchGate. Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Macrocyclic Cobalt(II) Complexes. (2023-02-01). Available from: [Link]
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ResearchGate. Asymmetric Synthesis and Biotransformation. Available from: [Link]
-
ResearchGate. ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. (2017-02-10). Available from: [Link]
-
Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024-03-28). Available from: [Link]
-
ResearchGate. Asymmetric Transfer Hydrogenation of α-Aminoalkyl α'-Chloromethyl Ketones with Chiral Rh Complexes. Available from: [Link]
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BGB Analytik. CHIRAL Handbook. Available from: [Link]
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YMC Taiwan Co., Ltd. From Analysis to Plant-Scale Purification. Available from: [Link]
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NIH. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021-04-06). Available from: [Link]
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PubMed. Enzyme-assisted asymmetric total synthesis of (-)-podophyllotoxin and (-)-picropodophyllin. (2000). Available from: [Link]
-
ResearchGate. Asymmetric Synthesis and Pharmaceutical Industry. Available from: [Link]
-
MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023-03-16). Available from: [Link]
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NIH. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Available from: [Link]
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Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Pyridine-Based Fluorinated Alcohols
Introduction: The Strategic Value of Fluorinated Chiral Pyridine Alcohols
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a proven strategy for enhancing efficacy, metabolic stability, and overall pharmacological profiles.[1][2][3][4] Chiral secondary alcohols featuring a pyridine ring are particularly valuable building blocks, forming the core of numerous pharmacologically active compounds.[5][6] The introduction of fluorine, especially in close proximity to the chiral center, can significantly modulate the molecule's properties due to fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds.[7][8][9][10]
However, the stereoselective synthesis of such densely functionalized molecules presents a considerable challenge for traditional organic synthesis, often requiring harsh reagents, multi-step procedures, and expensive chiral catalysts.[8] Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, harnessing the exquisite selectivity of enzymes for key transformations under mild reaction conditions.[5][11] This approach combines the efficiency of chemical synthesis for scaffold construction with the unparalleled stereocontrol of biocatalysis.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemoenzymatic synthesis of chiral pyridine-based fluorinated alcohols. We will explore a robust two-step methodology involving a chemical acylation followed by a highly enantioselective enzymatic reduction. Additionally, we will discuss the alternative strategy of lipase-catalyzed kinetic resolution of racemic alcohols.
Strategic Overview: A Two-Step Chemoenzymatic Approach
The primary strategy detailed here is a sequential two-step process that efficiently converts readily available picoline derivatives into enantiopure fluorinated pyridine alcohols.[5][12] This method is advantageous due to its high selectivity, excellent yields, and the use of mild, environmentally benign enzymatic catalysis for the crucial stereoselective step.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the two-step chemoenzymatic synthesis.
Part 1: Chemical Synthesis of Prochiral α-Halogenated Ketones
The initial step involves the chemical synthesis of the prochiral ketone substrate for the subsequent enzymatic reduction. This is achieved through a base-induced acylation of picoline derivatives.[5][12]
Principle and Rationale
The reaction leverages the acidity of the methyl group on the picoline ring. A strong base deprotonates the picoline, generating a nucleophilic carbanion that subsequently attacks an appropriate α-halogenated acylating agent (e.g., an ester or acyl fluoride). This reaction is typically high-yielding and provides the desired prochiral ketone with excellent selectivity. The choice of the acylating agent determines the nature and degree of fluorination in the final product (e.g., monofluoromethyl, difluoromethyl).
Experimental Protocol: Synthesis of 1-(pyridin-2-yl)-2-fluoroethan-1-one
This protocol is adapted from the work of Broese et al. (2021) and serves as a representative example.[5][12]
Materials:
-
2-Picoline
-
Ethyl fluoroacetate (or other suitable acylating agent)
-
Sodium amide (NaNH₂) or other strong, non-nucleophilic base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 2-picoline (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium amide (1.1 equivalents) in the same anhydrous solvent to the cooled picoline solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add a solution of ethyl fluoroacetate (1.2 equivalents) in the anhydrous solvent dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure prochiral α-fluorinated ketone.
Part 2: Asymmetric Enzymatic Reduction of Prochiral Ketones
This is the key step where the chirality is introduced with high fidelity. The prochiral ketone synthesized in Part 1 is stereoselectively reduced to the corresponding chiral alcohol using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED).[5][8][13][14][15][16][17]
Principle and Rationale
Alcohol dehydrogenases are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[14][18] In the synthetic direction, they facilitate the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[15][17][19] These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.[14][16] To make the process economically viable, a cofactor regeneration system is employed, where a sacrificial alcohol (e.g., isopropanol) is used to regenerate the active cofactor.[14]
The choice of enzyme is critical as it dictates the stereochemical outcome of the reaction. ADHs are available that follow either the Prelog or anti-Prelog rule, providing access to both (R)- and (S)-enantiomers of the desired alcohol.[18] The alcohol dehydrogenase from Lactobacillus kefir has been shown to be particularly effective for the reduction of pyridine-based α-halogenated ketones, yielding the (R)-alcohols with excellent enantioselectivity.[5][6][12]
Caption: Mechanism of ADH-catalyzed asymmetric ketone reduction with cofactor regeneration.
Experimental Protocol: Enzymatic Reduction of 1-(pyridin-2-yl)-2-fluoroethan-1-one
This protocol is based on the work of Broese et al. (2021).[5][12]
Materials:
-
Prochiral α-fluorinated ketone (from Part 1)
-
Alcohol dehydrogenase from Lactobacillus kefir (LkADH) (or other suitable KRED)
-
NADP⁺ (catalytic amount)
-
Isopropanol (cosubstrate for cofactor regeneration)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of Tris-HCl buffer.
-
Add NADP⁺ to the buffer to a final concentration of approximately 1 mM.
-
Add the prochiral α-fluorinated ketone to a final concentration of 10-50 mM.
-
Add isopropanol as a cosubstrate (typically 5-10% v/v).
-
Initiate the reaction by adding the alcohol dehydrogenase (e.g., as a lyophilized powder or a solution). The optimal enzyme loading should be determined empirically.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).
-
Once the desired conversion and ee are achieved (typically >95% conversion and >99% ee), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic phase. Separate the layers and extract the aqueous phase again with ethyl acetate (2 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting chiral alcohol can be further purified by column chromatography if necessary.
Data Summary Table:
| Substrate (Ketone) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| 1-(pyridin-2-yl)-2,2-difluoroethan-1-one | LkADH | >99 | >99 (R) | 98 | [5][12] |
| 1-(pyridin-4-yl)-2,2-difluoroethan-1-one | LkADH | >99 | 95 (R) | 93 | [5][12] |
| 1-(pyridin-2-yl)-2-fluoroethan-1-one | LkADH | >99 | >99 (R) | 96 | [5][12] |
Alternative Strategy: Lipase-Catalyzed Kinetic Resolution
An alternative chemoenzymatic route to chiral pyridine-based fluorinated alcohols is through the kinetic resolution of a racemic mixture of the alcohol.[20][21][22] This method is particularly useful when a suitable ketoreductase is not available or when both enantiomers of the alcohol are desired.
Principle and Rationale
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst.[20][23] Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer of a racemic alcohol much faster than the other.[21][24][25][26] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. The key limitation is that the maximum theoretical yield for a single enantiomer is 50%.
The reaction is typically carried out in a non-aqueous solvent using an acyl donor such as vinyl acetate. Immobilized lipases, like Novozym 435 (lipase B from Candida antarctica), are often preferred due to their stability and ease of recovery and reuse.[23][27]
Screening Protocol for Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic pyridine-based fluorinated alcohol
-
A panel of immobilized lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, diisopropyl ether)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a series of small vials, add the racemic alcohol (1 equivalent).
-
Add a different lipase to each vial (typically 10-20% by weight of the substrate).
-
Add the anhydrous organic solvent and vinyl acetate (1.5-3 equivalents).
-
Seal the vials and place them on a shaker at a controlled temperature (e.g., 30-40 °C).
-
Withdraw small aliquots at regular time intervals (e.g., 1, 3, 6, 24 hours).
-
Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
The optimal lipase and conditions will be those that provide close to 50% conversion with the highest enantiomeric excess for both products.
Conclusion and Future Outlook
The chemoenzymatic strategies outlined in this guide offer efficient, selective, and sustainable routes to valuable chiral pyridine-based fluorinated alcohols. The asymmetric reduction of prochiral ketones using alcohol dehydrogenases stands out for its potential to achieve near-perfect enantioselectivity and high yields. For situations where both enantiomers are desired or a suitable ketoreductase is unavailable, lipase-catalyzed kinetic resolution provides a robust alternative. As the field of biocatalysis continues to expand with the discovery and engineering of novel enzymes, the toolkit available to synthetic chemists for the preparation of complex chiral molecules will only become more powerful and versatile.[1][9][28]
References
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Arnold, F. H. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. [Link]
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Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem, 22(23), 3314-3318. [Link]
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PubMed. [Link]
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Anonymous. (2024). Recent Advances on Fluorine Chemistry. PMC - NIH. [Link]
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Wu, P., et al. (2022). Fluorine Biocatalysis. ResearchGate. [Link]
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Cheng, X., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]
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Anonymous. (n.d.). Advances in the biosynthesis of fluorinated compounds. OUCI. [Link]
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Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ResearchGate. [Link]
-
Cheng, X., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. SciSpace. [Link]
-
Anonymous. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC - PubMed Central. [Link]
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Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks Scholarworks. [Link]
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Toste, F. D., & Gagne, M. R. (2016). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group. PMC - PubMed Central. [Link]
-
Kumar, A., & Bera, S. (2021). Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis. Organic & Biomolecular Chemistry. [Link]
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Anonymous. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]
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Flitsch, S. L. (2022). Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. JACS Au. [Link]
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Liese, A., et al. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed. [Link]
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Musa, M. M. (2015). Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. Catalysis Science & Technology. [Link]
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Kumar, A., & Bera, S. (2021). Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis. ResearchGate. [Link]
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Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ResearchGate. [Link]
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Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]
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de Gonzalo, G., & Gotor-Fernández, V. (2018). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. [Link]
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Lin, S.-F., & Kuan, I.-C. (2004). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. PubMed. [Link]
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de Souza, R. O. M. A. (2021). Chiral Building Blocks for Drugs Synthesis via Biotransformations. IntechOpen. [Link]
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Lopez-Gallego, F., & Paradisi, F. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed. [Link]
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Stewart, J. D. (2010). Asymmetric Carbonyl Reductions with Microbial Ketoreductases. University of Florida. [Link]
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Lenz, M., et al. (2017). Asymmetric Ketone Reduction by Imine Reductases. ResearchGate. [Link]
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Baran, P. S., & Lin, Q.-Y. (2022). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]
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Bäckvall, J.-E., & Martín-Matute, B. (2012). Continuous-flow chemoenzymatic conversion of racemic alcohols to enantiopure alcohols and amines. ResearchGate. [Link]
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Snieckus, V. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]
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Anonymous. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
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Andrade, L. H. (2013). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. [Link]
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Kim, M.-J. (2018). 6 Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. ResearchGate. [Link]
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Sheppard, T., & Hailes, H. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
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Li, Y. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. [Link]
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Oestreich, M. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. [Link]
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Glorius, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
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Moore, B. S., et al. (2021). Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases. ResearchGate. [Link]
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Nott, K., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
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Garcia-Galan, C., & Garcia, J. I. (2011). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Green Chemistry. [Link]
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Knochel, P. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. PMC - NIH. [Link]
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Woerpel, K. A. (2023). Regioselective Fluorohydrin Synthesis from Allylsilanes. ChemRxiv. [Link]
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Crotti, P., & Pineschi, M. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. [Link]
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Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
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Garcia-Galan, C., & Garcia, J. I. (2025). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. ResearchGate. [Link]
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Berlicki, Ł., & Kafarski, P. (2012). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link]
- Anonymous. (2025). Synthesis of pyridine-containing diacylhydrazones and study on their spectral properties. No URL found.
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The Synthesis of Trifluoromethyl Carbinols: An Application and Protocol Guide
Introduction: The Pivotal Role of the Trifluoromethyl Group in Modern Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a transformative strategy in the fields of medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by this moiety—such as high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the biological activity and material properties of a parent compound. Trifluoromethyl carbinols, in particular, are key structural motifs and versatile intermediates in the synthesis of numerous pharmaceuticals and functional materials. This guide provides an in-depth exploration of the experimental procedures for preparing trifluoromethyl carbinols, with a focus on practical, reliable, and scalable methodologies for the research scientist.
Mechanistic Underpinnings: The Nucleophilic Trifluoromethylation of Carbonyl Compounds
The most prevalent and versatile approach to synthesizing trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl compound (an aldehyde or a ketone). This reaction hinges on the generation of a highly reactive trifluoromethide anion (CF3⁻), which readily attacks the electrophilic carbonyl carbon.
The Ruppert-Prakash Reagent: A Workhorse for Trifluoromethylation
The most widely employed reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[1][2] On its own, TMSCF3 is a stable and easily handleable liquid. However, in the presence of a nucleophilic initiator, it becomes a potent source of the trifluoromethide anion.[3]
The activation of the Ruppert-Prakash reagent is typically achieved with a catalytic amount of a nucleophile, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF).[3] The reaction proceeds via a catalytic cycle, as illustrated below. The nucleophile attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to release the trifluoromethide anion, which then attacks the carbonyl substrate. The resulting alkoxide is subsequently silylated by another molecule of TMSCF3, regenerating the trifluoromethide anion and propagating the chain reaction.[4]
Figure 1: General mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of trifluoromethyl carbinols from aldehydes and ketones using the Ruppert-Prakash reagent with different catalytic systems.
Protocol 1: TBAF-Catalyzed Trifluoromethylation of Benzaldehyde
This protocol is a robust and high-yielding method for the trifluoromethylation of aromatic aldehydes.[5]
Materials:
-
Benzaldehyde (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 mmol, 106 mg) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.5 mmol, 213 mg, 0.22 mL) to the solution via syringe.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the desired 1-phenyl-2,2,2-trifluoroethanol.
Protocol 2: K2CO3-Catalyzed Trifluoromethylation of Acetophenone
This protocol utilizes a milder, less hygroscopic catalyst, potassium carbonate, and is particularly effective in a polar aprotic solvent like DMF.[6]
Materials:
-
Acetophenone (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 eq)
-
Anhydrous potassium carbonate (K2CO3) (0.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg) and anhydrous DMF (5 mL).
-
Add TMSCF3 (1.5 mmol, 213 mg, 0.22 mL) to the solution.
-
Add anhydrous K2CO3 (0.1 mmol, 13.8 mg) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing brine (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove DMF.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude TMS-protected trifluoromethyl carbinol.
-
For hydrolysis, dissolve the crude product in THF (5 mL), add 1 M HCl (2 mL), and stir at room temperature for 30 minutes.
-
Proceed with a standard aqueous work-up and purification by flash column chromatography as described in Protocol 1.
Data Presentation: A Comparative Overview
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following tables summarize typical yields for the trifluoromethylation of various aldehydes and ketones.
Table 1: Trifluoromethylation of Aldehydes with TMSCF3
| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | TBAF (5) | THF | 0 °C to RT | 1 | 95 |
| 4-Methoxybenzaldehyde | TBAF (5) | THF | 0 °C to RT | 1.5 | 92 |
| 4-Nitrobenzaldehyde | K2CO3 (10) | DMF | RT | 0.5 | 95 |
| Cinnamaldehyde | TBAF (5) | THF | 0 °C to RT | 2 | 88 |
| Cyclohexanecarboxaldehyde | K2CO3 (10) | DMF | RT | 3 | 90 |
Table 2: Trifluoromethylation of Ketones with TMSCF3
| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| Acetophenone | K2CO3 (10) | DMF | RT | 2 | 90 |
| Benzophenone | TBAF (10) | THF | RT | 12 | 85 |
| 4'-Fluoroacetophenone | TBAF (5) | THF | RT | 3 | 91 |
| Cyclohexanone | K2CO3 (10) | DMF | RT | 4 | 88 |
| 2-Adamantanone | TBAF (10) | THF | 50 °C | 24 | 75 |
An Alternative Approach: Trifluoroacetaldehyde Hydrate as a CF3 Source
While the Ruppert-Prakash reagent is highly effective, alternative methods offer different advantages. Trifluoroacetaldehyde hydrate, an inexpensive and atom-economical reagent, can also serve as a source of the trifluoromethyl group in the presence of a strong base.[7]
Protocol 3: Trifluoromethylation using Trifluoroacetaldehyde Hydrate
Materials:
-
Carbonyl compound (1.0 eq)
-
Trifluoroacetaldehyde hydrate (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (6.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol, 673 mg) in anhydrous DMF (3.0 mL) dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -50 °C.
-
Add a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C and stir for 1 hour.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: A Visual Guide
The general workflow for the synthesis and purification of trifluoromethyl carbinols is summarized in the following diagram.
Figure 2: A typical experimental workflow for the synthesis of trifluoromethyl carbinols.
Safety and Handling Considerations
Working with trifluoromethylating reagents requires adherence to strict safety protocols.
-
Ruppert-Prakash Reagent (TMSCF3): This reagent is a volatile and flammable liquid. It is also harmful if swallowed and causes skin and eye irritation.[8] Always handle TMSCF3 in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored under an inert atmosphere and away from sources of ignition.[9]
-
Tetrabutylammonium Fluoride (TBAF): TBAF is toxic and corrosive. It can cause severe skin and eye burns. Handle with extreme care, using appropriate PPE.
-
Potassium tert-butoxide (t-BuOK): This is a strong base that is corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. An appropriate risk assessment should be conducted before commencing any experimental work.[10]
Conclusion
The synthesis of trifluoromethyl carbinols via nucleophilic trifluoromethylation of carbonyl compounds is a cornerstone of modern organofluorine chemistry. The Ruppert-Prakash reagent, in conjunction with a suitable catalyst, provides a reliable and versatile method for accessing a wide array of these valuable compounds. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently incorporate the trifluoromethyl carbinol motif into their target molecules, thereby advancing their research in drug discovery and materials science.
References
-
Prakash, G. K. S., Zhang, Z., Wang, F., Munoz, S., & Olah, G. A. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry, 78(7), 3300–3305. [Link]
-
Palacios, F., Alonso, C., de Marigorta, E. M., & Rubiales, G. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(2), 362-405. [Link]
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395. [Link]
-
Lloyd-Jones, G. C., & Munoz, M. P. (2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 139(28), 9508–9521. [Link]
-
Li, L., Chen, Q.-Y., & Guo, Y. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry, 79(11), 5145–5152. [Link]
-
Wang, X., & Feng, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 131–164. [Link]
-
Wu, J., & Wang, C. (2012). Copper-mediated trifluoromethylation of propiolic acids: facile synthesis of α-trifluoromethyl ketones. Chemical Science, 3(3), 886-889. [Link]
-
Sci-Hub. (n.d.). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Sci-Hub. [Link]
-
Scribd. (n.d.). Trifluoromethylation. Scribd. [Link]
-
American Chemical Society. (2021). Trifluoromethyltrimethylsilane. American Chemical Society. [Link]
-
Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasis, N. A., & Olah, G. A. (2004). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 69(20), 6805–6809. [Link]
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
ResearchGate. (n.d.). The optimization of reaction conditions for trifluoromethylation of.... ResearchGate. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77–80. [Link]
-
Fujikawa, H., Kobayashi, T., & Amii, H. (2012). Copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides. Organic & Biomolecular Chemistry, 10(48), 9631-9634. [Link]
-
Zhang, X., & MacMillan, D. W. C. (2017). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 139(16), 5715–5718. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
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- 3. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]
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Application Notes and Protocols for 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol in Catalytic Reactions
Introduction: A Multifaceted Building Block for Modern Catalysis
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is a specialized chiral alcohol that stands at the intersection of several key areas in contemporary catalytic chemistry. Its unique trifluoromethyl group imparts distinct electronic properties and enhances steric influence, while the pyridinyl nitrogen serves as a powerful coordination site for transition metals. The presence of a bromine atom on the pyridine ring further elevates its utility, offering a reactive handle for derivatization through cross-coupling reactions. This dual functionality allows it to be employed directly as a chiral ligand or as a precursor to more complex and tailored ligand architectures.
These application notes provide a comprehensive guide to leveraging the catalytic potential of this compound, focusing on its role in asymmetric synthesis and its modification into sophisticated ligand systems. The protocols detailed herein are grounded in established principles of catalysis, drawing from methodologies applied to structurally analogous compounds.
Part 1: Application as a Chiral Ligand in Asymmetric Catalysis
The core value of chiral pyridine-containing alcohols in asymmetric catalysis lies in their ability to form well-defined, stereochemically-rich environments around a metal center. The pyridine moiety often acts as a hemilabile ligand, capable of coordinating to a metal and being displaced during the catalytic cycle, which is crucial for catalytic turnover[1]. The adjacent chiral alcohol, particularly with the bulky and electron-withdrawing trifluoromethyl group, can effectively induce stereoselectivity through steric hindrance and electronic effects within the transition state[1].
A primary application for this class of ligands is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a representative procedure for the asymmetric ethylation of benzaldehyde, catalyzed by a complex formed in situ from a metal precursor and this compound.
Reaction Scheme:
Materials:
-
This compound (as the chiral ligand)
-
Titanium (IV) isopropoxide (Ti(O-iPr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)
-
Syringes and cannulation equipment for handling air-sensitive reagents
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried, nitrogen-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (25.6 mg, 0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous toluene via syringe.
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
To this solution, add titanium (IV) isopropoxide (60 µL, 0.2 mmol, 20 mol%) via syringe.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for complex formation. The solution may change color.
-
-
Reaction Execution:
-
Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv) to the catalyst solution. Stir for an additional 15 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion (typically 2-4 hours, as indicated by TLC), quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral 1-phenylpropan-1-ol.
-
Expected Outcome and Analysis:
The yield and enantiomeric excess (ee) of the product are highly dependent on the precise reaction conditions. For analogous chiral pyridyl alcohols, yields can range from good to high, with enantiomeric excesses often exceeding 90%[2].
-
Yield Calculation: Determine the mass of the purified product and calculate the percentage yield based on the initial amount of benzaldehyde.
-
Enantiomeric Excess (ee) Determination: The ee of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organozinc and titanium alkoxide reagents are extremely sensitive to moisture and air. Rigorous exclusion of water and oxygen is critical for catalytic activity and reproducibility.
-
In Situ Catalyst Formation: The pre-mixing of the chiral ligand and the titanium precursor allows for the formation of a well-defined chiral Lewis acidic complex, which is the active catalyst.
-
Temperature Control: Performing the reaction at 0 °C helps to improve enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.
Visualization of the Catalytic Workflow:
Caption: Workflow for enantioselective ethylation of benzaldehyde.
Part 2: Application as a Precursor for Advanced Ligand Synthesis
The bromine atom at the 5-position of the pyridine ring is a versatile synthetic handle for constructing more elaborate chiral ligands via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.
Protocol 2: Synthesis of a Novel Biaryl Pyridyl Alcohol Ligand via Suzuki Coupling
This protocol details the synthesis of 1-(5-phenylpyridin-2-yl)-2,2,2-trifluoroethanol through a Suzuki cross-coupling reaction. This new biaryl ligand could find applications in a range of asymmetric transformations where extended aromatic systems are beneficial.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL Schlenk flask, add this compound (256 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
-
Solvent Addition and Reaction:
-
Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ligand.
-
Quantitative Data Summary (Representative for Suzuki Couplings of Bromopyridines):
| Catalyst Loading (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Typical Yield (%) |
| 2-5 | 4-10 | 2-3 | Dioxane/Water | 80-100 | 75-95 |
| 1-3 | 2-6 | 2-3 | Toluene/Water | 90-110 | 70-90 |
Note: Yields are highly substrate-dependent.
Visualization of Ligand Synthesis Logic:
Caption: Derivatization of the core molecule into advanced ligands.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published catalytic methodologies. For any new application, it is imperative to perform systematic optimization of reaction parameters. This includes screening of:
-
Catalyst: Different metal precursors (e.g., other titanium or zinc salts) and ligands.
-
Solvent: Toluene, THF, CH₂Cl₂, etc.
-
Temperature: From -20 °C to room temperature to balance reactivity and enantioselectivity.
-
Stoichiometry: Molar ratios of ligand, metal, and reagents.
A successful protocol will demonstrate consistent yields and enantioselectivities across multiple runs. The characterization of all new compounds by NMR, Mass Spectrometry, and HPLC is mandatory for validation.
References
- BenchChem. (2025).
-
Hoff, L. V., Hauser, J. M., & Gademann, K. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
-
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]
-
Díaz-Urrutigoïty, M., & Daran, J. C. (2006). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Tetrahedron: Asymmetry, 17(12), 1835-1841. [Link]
Sources
- 1. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(5-bromopyridin-2-yl)ethanone
Abstract
1-(5-bromopyridin-2-yl)ethanone, also known as 2-acetyl-5-bromopyridine, is a pivotal precursor in contemporary drug discovery and materials science. Its unique structure, featuring a nucleophilic acetyl group and an electrophilic bromine atom on a pyridine scaffold, allows for diverse downstream functionalization. This application note provides a comprehensive, field-tested protocol for the synthesis of this key intermediate, starting from the commercially available 2,5-dibromopyridine. The described method, centered around a selective lithium-halogen exchange followed by acylation, is chosen for its high yield, scalability, and operational simplicity. We delve into the mechanistic rationale, detailed experimental procedures, characterization, and safety considerations to equip researchers with a reliable and reproducible synthetic strategy.
Introduction and Strategic Rationale
The 2-acetylpyridine moiety is a prevalent structural motif in a wide array of biologically active compounds. The bromine at the 5-position of 1-(5-bromopyridin-2-yl)ethanone serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[1][2][3][4] This makes it an invaluable building block for constructing libraries of novel chemical entities for high-throughput screening.
Several synthetic routes to 1-(5-bromopyridin-2-yl)ethanone exist. While methods like the Friedel-Crafts acylation of bromopyridines are conceivable, they often suffer from poor regioselectivity and harsh conditions due to the electron-deficient nature of the pyridine ring.[5] Palladium-catalyzed acylative cross-couplings, such as the Stille or Suzuki reactions, offer an alternative but can require the synthesis of specialized organometallic reagents.[2][6]
The protocol detailed herein utilizes a lithium-halogen exchange on 2,5-dibromopyridine. This strategy is highly effective due to the greater kinetic acidity of the proton at the C-6 position, which directs the exchange to the C-2 position. The subsequent reaction with an acetylating agent, N,N-dimethylacetamide (DMAc), provides the target compound in high yield.[7] This method is advantageous due to its high regioselectivity, mild reaction conditions (starting at -40 °C), and the use of readily available and cost-effective reagents.
Chemical Profile and Properties
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 1-(5-bromopyridin-2-yl)ethanone | [8] |
| Synonyms | 2-Acetyl-5-bromopyridine, 1-(5-bromo-2-pyridinyl)ethanone | [9] |
| CAS Number | 214701-49-2 | [8] |
| Molecular Formula | C₇H₆BrNO | [8] |
| Molecular Weight | 200.03 g/mol | [8] |
| Appearance | White to off-white solid/powder | [10] |
| Melting Point | 109-119 °C | [9] |
| Storage | Store at room temperature under an inert atmosphere. | [9][10] |
Synthetic Workflow and Mechanism
The overall synthetic transformation is depicted below. The process begins with a selective lithium-halogen exchange at the 2-position of 2,5-dibromopyridine using n-butyllithium (n-BuLi) at low temperature. This is followed by quenching the resulting lithiated intermediate with N,N-dimethylacetamide (DMAc) to form the desired ketone after an aqueous workup.
Figure 1. Overall reaction scheme for the synthesis of 1-(5-bromopyridin-2-yl)ethanone from 2,5-dibromopyridine.
Mechanistic Considerations: The key to the regioselectivity of this reaction lies in the directing effect of the pyridine nitrogen. The nitrogen atom's inductive electron-withdrawing effect, combined with its ability to coordinate the lithium cation, stabilizes the organolithium intermediate at the adjacent C-2 position more effectively than at the C-5 position. The reaction is conducted at very low temperatures (-40 °C or below) to prevent side reactions, such as the competing lithium-halogen exchange at the C-5 position or addition of n-BuLi to the pyridine ring.
The workflow from starting material to purified product is visualized in the following diagram.
Caption: A step-by-step workflow diagram for the synthesis of the target compound.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Purity | Supplier |
| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | ≥98% | Major Suppliers |
| n-Butyllithium (1.6 M in hexanes) | 109-72-8 | C₄H₉Li | 1.6 M | Major Suppliers |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | C₄H₉NO | Anhydrous, ≥99.8% | Major Suppliers |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥99.8% | Major Suppliers |
| Saturated Ammonium Chloride | 12125-02-9 | NH₄Cl | ACS Reagent | Major Suppliers |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Major Suppliers |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Major Suppliers |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Reagent | Major Suppliers |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | Major Suppliers |
4.2 Equipment
-
Three-neck round-bottom flask (volume appropriate for scale)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
4.3 Step-by-Step Synthesis Procedure
This procedure is based on a 33.7 mmol scale as reported in the literature.[7]
-
Setup: Equip a dry 1 L three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Purge the flask with dry nitrogen or argon gas for at least 15 minutes to establish an inert atmosphere.
-
Reagent Preparation: To the flask, add 2,5-dibromopyridine (8.0 g, 33.7 mmol) and anhydrous toluene (337 mL) via syringe.
-
Cooling: Place the flask in a dry ice/acetone bath and stir the solution until the internal temperature reaches -40 °C.
-
Lithiation: While maintaining the temperature at -40 °C, slowly add n-butyllithium (1.6 M in hexanes, 21.4 mL, 34.4 mmol, 1.02 eq) dropwise via syringe over 40 minutes. A color change is typically observed. Stir the mixture for an additional 40 minutes at this temperature.
-
Acylation: Slowly add anhydrous N,N-dimethylacetamide (DMAc) (9.38 mL, 101.1 mmol, 3.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature (approx. 20 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford 1-(5-bromopyridin-2-yl)ethanone as a white solid. A reported yield for a similar procedure was quantitative (6.74 g, 100%).[7]
Characterization and Quality Control
To confirm the identity and purity of the synthesized 1-(5-bromopyridin-2-yl)ethanone, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and check for impurities.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight (200.03 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[8]
-
Melting Point: To assess purity; a sharp melting point range close to the literature value (109-119 °C) indicates high purity.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
δ ~8.7 (d, 1H, pyridyl H)
-
δ ~8.0 (d, 1H, pyridyl H)
-
δ ~7.8 (dd, 1H, pyridyl H)
-
δ ~2.7 (s, 3H, -CH₃)
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: Highly flammable (pyrophoric) and corrosive. It reacts violently with water. Handle exclusively under an inert atmosphere.
-
2,5-Dibromopyridine: Irritant. Avoid contact with skin and eyes.
-
Toluene and Hexanes: Flammable liquids and vapors.
-
1-(5-bromopyridin-2-yl)ethanone: May cause skin, eye, and respiratory irritation.[10]
All waste materials, including quenched reagents and solvents, must be disposed of following institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive n-BuLi (degraded). | Titrate the n-BuLi solution before use to confirm its molarity. |
| Reaction quenched by moisture/air. | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. | |
| Formation of Multiple Byproducts | Reaction temperature too high during n-BuLi addition. | Maintain the temperature strictly at or below -40 °C during the lithiation step. |
| Impure starting materials. | Check the purity of 2,5-dibromopyridine by NMR or GC-MS before starting. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. |
| Stoichiometry of reagents is incorrect. | Carefully measure all reagents, especially the n-BuLi. |
Conclusion
The protocol described provides a reliable and high-yielding pathway for the synthesis of 1-(5-bromopyridin-2-yl)ethanone, a critical precursor for pharmaceutical and materials science research. By carefully controlling the reaction temperature and maintaining an inert atmosphere, this method offers excellent regioselectivity and scalability. The detailed steps, safety precautions, and troubleshooting guide are intended to enable researchers to successfully implement this procedure in their laboratories.
References
-
Guan, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23145345, 1-(5-Bromopyridin-2-yl)ethan-1-one. Available at: [Link]
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Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(19), 4380-4383. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Tetrahedron. (n.d.). 1-(5-Bromo-pyridin-2-yl)-ethanone. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. Available at: [Link]
-
Pálfi, V., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1438-1447. Available at: [Link]
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Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Coll. Vol. 8, p.132 (1993); Vol. 67, p.183 (1989). Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Available at: [Link]
-
Sonavane, S., et al. (2021). An improved, practical, reliable and scalable synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]
-
Ghavami, M., & Antonchick, A. P. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. Available at: [Link]
- Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Google Patents. (2020). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
Jensen, J., & Skrydstrup, T. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-BROMOPYRIDINE. Coll. Vol. 3, p.136 (1955); Vol. 28, p.18 (1948). Available at: [Link]
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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"step-by-step synthesis of 2-acetyl-5-bromopyridine intermediate"
An In-depth Technical Guide to the Step-by-Step Synthesis of 2-Acetyl-5-bromopyridine
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of 2-acetyl-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research. We will delve into the most efficient and reliable synthetic pathway, offering step-by-step instructions, mechanistic insights, and critical safety information tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 2-Acetyl-5-bromopyridine
2-Acetyl-5-bromopyridine, also known as 1-(5-bromopyridin-2-yl)ethanone, is a highly versatile heterocyclic building block.[1] Its structure is strategically functionalized with a pyridine ring, an acetyl group, and a bromine atom. This unique arrangement offers multiple reactive sites for subsequent chemical modifications, making it an invaluable precursor in the synthesis of more complex molecules with potential biological activity.[1][2] The acetyl group serves as a convenient handle for further derivatization, while the bromine atom at the 5-position provides a predictable site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.[3][4] These reactions are fundamental in modern drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.[4]
Primary Synthesis Pathway: A Strategic Overview
The most direct and high-yielding route to 2-acetyl-5-bromopyridine involves a two-step process starting from the readily available 2,5-dibromopyridine.[1] This method leverages a selective monolithiation via halogen-metal exchange, followed by a nucleophilic acylation. This pathway is favored for its excellent regioselectivity and efficiency.[1]
The required starting material, 2,5-dibromopyridine, is typically synthesized from 2-aminopyridine in a two-step sequence involving bromination and a subsequent Sandmeyer reaction.[1][5] This complete workflow, from a simple pyridine derivative to the target intermediate, is outlined below.
Caption: Overall synthetic workflow from 2-aminopyridine to 2-acetyl-5-bromopyridine.
Reaction Mechanism: The Chemistry Behind the Synthesis
The core of the synthesis lies in a halogen-metal exchange followed by acylation.
-
Halogen-Metal Exchange: 2,5-Dibromopyridine is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi). The lithium atom selectively replaces the bromine atom at the 2-position of the pyridine ring. This regioselectivity is directed by the pyridine nitrogen atom, which increases the acidity of the adjacent C-H proton, and is favored under conditions of low temperature and non-coordinating solvents.[1] This forms a highly reactive 2-lithio-5-bromopyridine intermediate.
-
Acylation: The generated 2-lithio-5-bromopyridine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of an acylating agent, such as N,N-dimethylacetamide (DMA). The subsequent collapse of the tetrahedral intermediate yields the desired ketone, 2-acetyl-5-bromopyridine.[1]
Caption: Core reaction mechanism for the synthesis of 2-acetyl-5-bromopyridine.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side-shields, lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8] Organolithium reagents like n-BuLi are highly pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen).
Part A: Synthesis of the Starting Material, 2,5-Dibromopyridine
This synthesis is a two-step process starting from 2-aminopyridine.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The amino group in 2-aminopyridine is an activating group that directs electrophilic substitution. Bromination preferentially occurs at the C5 position (para to the amino group) due to steric hindrance at the C3 position.[1]
-
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
90% Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve 0.5 g (5.3 mmol) of 2-aminopyridine in 5 mL of acetone in a round-bottom flask.[1]
-
Cool the solution to 10°C using an ice bath.[1]
-
Add 1.0 g (5.6 mmol) of NBS dropwise over a period of 30 minutes, maintaining the temperature at 10°C.[1]
-
Stir the reaction mixture for an additional 30 minutes.[1]
-
Remove the acetone by evaporation under reduced pressure.[1]
-
Recrystallize the resulting residue from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.[1][9]
-
Step 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction
This reaction involves the diazotization of the amino group of 2-amino-5-bromopyridine, followed by displacement of the diazonium group with a bromide ion.[1]
-
Materials:
-
2-Amino-5-bromopyridine
-
47-48% Aqueous Hydrobromic Acid (HBr)
-
Liquid Bromine (handle with extreme caution in a fume hood)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a vessel equipped for cooling, add 13.0 kg of 2-amino-5-bromopyridine.[1]
-
Slowly add 37 L of 47% aqueous HBr while maintaining the temperature at 10°C.[1]
-
Carefully introduce 11 L of liquid bromine, ensuring the temperature does not exceed 10°C.[1]
-
Prepare a solution of 16.1 kg of NaNO₂ in 19 L of water. Add this solution dropwise to the reaction mixture, keeping the temperature between 0-5°C.[1]
-
Stir the mixture for an additional 30 minutes after the addition is complete.[1]
-
Quench the reaction by carefully treating the mixture with a solution of 28.0 kg of NaOH in 30 L of water. Control the rate of addition to keep the temperature below 20-25°C.[1]
-
Extract the mixture with diethyl ether (3 x 40 L).[1]
-
Combine the organic layers and dry with anhydrous Na₂SO₄.[1] Filter and concentrate under reduced pressure to obtain 2,5-dibromopyridine.
-
Part B: Synthesis of 2-Acetyl-5-bromopyridine
-
Materials and Reagents:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | [10] |
| Reagent 1 | n-Butyllithium (1.6 M in THF) | [10] |
| Reagent 2 | N,N-Dimethylacetamide (DMA) | [10] |
| Solvent | Toluene (anhydrous) | [10] |
| Quenching Solution | Saturated aqueous Ammonium Chloride | [10] |
| Extraction Solvent | Ethyl Acetate (EtOAc) | [10] |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | [10] |
-
Detailed Protocol:
-
In a flame-dried, 3-neck 1000 mL round-bottom flask under an inert atmosphere (Argon), dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in anhydrous toluene (400 mL).[10]
-
Cool the solution to -40°C using a dry ice/acetonitrile bath.[10]
-
Slowly add 1.6 M n-butyllithium in tetrahydrofuran (26.38 mL, 42.21 mmol) to the cooled solution via syringe. A deep reddish solution should form.[10]
-
Stir the solution at -40°C for 40 minutes.[10]
-
Add N,N-Dimethylacetamide (7.14 mL, 76.8 mmol) dropwise.[10]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[10]
-
Quench the reaction by slowly adding 25 mL of saturated aqueous ammonium chloride solution.[10]
-
Add 100 mL of water and transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (250 mL).[10]
-
Wash the organic phase with water (200 mL).[10]
-
Back-extract the combined aqueous phases with Ethyl Acetate (100 mL).[10]
-
Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield a tan solid.[10]
-
Purify the crude product by silica gel column chromatography to obtain 2-acetyl-5-bromopyridine as a white solid.[1]
-
Product Characterization
The identity and purity of the synthesized 2-acetyl-5-bromopyridine can be confirmed by standard analytical techniques.
| Analysis | Expected Result | Reference |
| Appearance | White to tan solid | [1][10] |
| ¹H-NMR (CDCl₃) | δ 8.74 (d, 1H), 7.96 (m, 2H), 2.70 (s, 3H) | [10] |
| LCMS (ESI+) | m/z 201.0 (M+H)⁺ for C₇H₆BrNO | [10] |
| Molecular Weight | 200.03 g/mol | [10] |
Safety and Handling
Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.
-
General Handling: Use all chemicals in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][8]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly. Wear a lab coat or appropriate protective clothing.[6][8]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
-
-
Specific Hazards:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[6][8] Store locked up.[7]
Conclusion
The synthetic route described provides a robust and scalable method for producing high-purity 2-acetyl-5-bromopyridine. By understanding the underlying chemical principles and adhering strictly to the detailed protocols and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and beyond. The strategic positioning of its functional groups ensures its continued importance as a versatile building block in modern organic synthesis.[3]
References
- An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine. BenchChem.
- Synthesis routes of 2-Acetyl-5-bromopyridine. BenchChem.
- 5-Acetyl-2-bromopyridine - Safety D
- A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Deriv
- 5-Acetyl-2-bromopyridine - Safety D
- SAFETY D
- SAFETY D
-
2-Acetylpyridine. Wikipedia. [Link]
- 2-Acetylpyridine Safety D
- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
- Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry.
- 5-Acetyl-2-bromopyridine. BenchChem.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
-
Friedel–Crafts reaction. Wikipedia. [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine.
- Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison.
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
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UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube. [Link]
- Synthesis method of 2, 5-dibromopyridine.
- Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
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The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
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5-Acetyl-2-bromopyridine. PubChem. [Link]
- Synthesis method of 2,5-dibromopyridine.
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Preparation method of 2-amino-5-bromopyridine. Patsnap. [Link]
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
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Application Note & Protocols: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol as a Gateway to Complex Molecular Scaffolds via Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide details the strategic application of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol and its derivatives in multicomponent reactions (MCRs). We will explore how this unique building block serves as a powerful entry point for the rapid synthesis of diverse and complex molecular libraries tailored for drug discovery programs. The protocols provided are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of MCRs and Fluorinated Building Blocks
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[1][2] This inherent efficiency makes MCRs a cornerstone of modern medicinal chemistry, enabling the rapid generation of chemical diversity from simple, readily available building blocks.[3] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for their ability to construct complex, peptide-like scaffolds, which are of significant interest in pharmaceutical development.[4][5][6]
The reagent This compound (MW: 256.02 g/mol , Formula: C₇H₅BrF₃NO)[7][8][9] is a strategically designed building block for MCR-assisted drug discovery. Its structure can be deconstructed into three key components, each offering a distinct advantage:
-
5-Bromopyridine Core : This heterocycle is a "privileged" structure in medicinal chemistry, frequently found in approved drugs. The bromine atom serves as a versatile synthetic handle for post-MCR diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the exploration of a vast chemical space.
-
Trifluoromethyl Group (-CF₃) : The incorporation of fluorine, and particularly the -CF₃ group, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[4]
-
Secondary Alcohol : While the alcohol itself is not a direct reactant in classic Ugi or Passerini reactions, it is readily oxidized to the corresponding trifluoromethyl ketone. This ketone is a highly reactive and valuable electrophile for initiating the MCR cascade.
This application note will provide detailed protocols for the conversion of the title alcohol into its active ketone form and its subsequent use in a representative Ugi four-component reaction (U-4CR), followed by a post-MCR diversification step.
Preparatory Step: Oxidation to the Key Carbonyl Component
To be utilized in an MCR like the Ugi or Passerini reaction, the secondary alcohol must first be oxidized to the corresponding ketone, 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone . The electron-withdrawing nature of the trifluoromethyl and pyridyl groups makes the adjacent carbonyl carbon highly electrophilic, which is advantageous for MCRs. A reliable method for this transformation is the use of Dess-Martin periodinane (DMP), which proceeds under mild conditions with high efficiency.
Workflow: From Alcohol to MCR-Ready Ketone
Caption: Oxidation of the starting alcohol to the MCR-active ketone.
Protocol 2.1: Dess-Martin Oxidation
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Core Application: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, producing α-acylamino amides (also known as bis-amides or peptoids) from a ketone (or aldehyde), a primary amine, a carboxylic acid, and an isocyanide.[6][10][11] The reaction is known for its high atom economy, operational simplicity, and broad substrate tolerance. Using 2,2,2-trifluoroethanol (TFE) as a solvent can often accelerate Ugi reactions.[4]
Ugi Reaction: Mechanism Overview
Caption: Simplified mechanism of the Ugi four-component reaction.
Protocol 3.1: Synthesis of a Ugi Product Library
Materials:
-
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic Acid (e.g., acetic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent
Procedure:
-
To a vial, add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq) to the solvent (MeOH or TFE, to achieve a final concentration of ~0.5 M). Stir for 5 minutes.
-
Add 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) to the vial. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Ugi product.
Data Presentation: Representative Ugi Reaction Scope
The true power of this protocol lies in its modularity. By varying each of the three other components, a diverse library of compounds can be rapidly synthesized from the common ketone intermediate.
| Entry | Amine (R³-NH₂) | Carboxylic Acid (R⁵-COOH) | Isocyanide (R⁴-NC) | Expected Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | 75-85 |
| 2 | Aniline | Propionic Acid | Cyclohexyl Isocyanide | 70-80 |
| 3 | 4-Methoxybenzylamine | Benzoic Acid | Benzyl Isocyanide | 65-75 |
| 4 | (R)-α-Methylbenzylamine | Glycine (N-Boc protected) | Ethyl Isocyanoacetate | 60-70 |
| 5 | Furfurylamine | Phenylacetic Acid | tert-Butyl Isocyanide | 70-85 |
| Yields are estimates based on literature precedents for similar Ugi reactions and may vary. Diastereomeric mixtures may be formed in Entry 4. |
Post-MCR Diversification: Suzuki-Miyaura Cross-Coupling
The bromopyridine moiety of the Ugi product is an ideal handle for further functionalization, dramatically expanding the chemical diversity of the synthesized library. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds.
Protocol 4.1: Suzuki Coupling of the Ugi Product
Materials:
-
Ugi Product (from Protocol 3.1) (1.0 eq)
-
Boronic Acid or Ester (e.g., phenylboronic acid) (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the Ugi product (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Comprehensive Synthetic Workflow
Caption: Overall workflow from starting alcohol to a diversified chemical library.
Conclusion and Outlook
The strategic use of This compound as a precursor for multicomponent reactions offers a highly efficient and versatile platform for the synthesis of novel, drug-like molecules. The protocols outlined herein demonstrate a robust three-stage workflow: (1) a mild oxidation to the active ketone, (2) a modular Ugi four-component reaction to rapidly build molecular complexity, and (3) a reliable Suzuki cross-coupling for late-stage diversification. This approach enables medicinal chemists and drug discovery professionals to quickly generate libraries of compounds featuring a privileged heterocyclic core, a metabolically robust trifluoromethyl group, and diverse appendages, significantly accelerating the hit-to-lead optimization process.
References
-
Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129. (Note: While not directly cited in the text, this is the foundational paper for the Passerini reaction mentioned in the search results. A modern review is more practical for linking). A general overview can be found on Wikipedia: [Link][12]
-
El-Sayed, N. S., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 12(48), 31057-31085. [Link][4]
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Krasavin, M., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8201. [Link][5]
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Denmark, S. E., & Fan, Y. (2005). The Passerini Reaction. Organic Reactions, 65, 1-102. [Link][13]
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de la Torre, J. G., & Macías, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(19), 6691. [Link][14]
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Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link][3]
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Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry – A European Journal, 15(6), 1300-1308. (A similar overview to the MDPI source is provided). [Link][6]
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RETRACTED: Akter, T., et al. (2023). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Antibiotics, 12(11), 1629. [Link][10]
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Lenci, E., & Trabocchi, A. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 11(4), 386-390. [Link][15]
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Wang, Z., et al. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, 12(1), 3840. [Link][16]
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da Silva, G. P., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1705-1716. [Link][11]
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Patil, S. P., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link][17]
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Zhang, Y., et al. (2024). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Journal of the American Chemical Society. [Link][1]
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Google Patents. CN104402805A - 2-bromopyridine synthesis method. [18]
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Gangjee, A., et al. (2015). The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-Targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 23(10), 2459-2470. [Link][19]
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de Andrade, J. C., et al. (2022). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(10), 1238. [Link][20]
-
Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of Novel Potential Anticancer Agents. International Journal of Molecular Sciences, 24(7), 6581. [Link][2]
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Giordanetto, F., et al. (2014). Macrocyclic drugs and clinical candidates: what can medicinal chemists learn from their properties?. Journal of Medicinal Chemistry, 57(2), 278-295. [Link][21]
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Ghaffari, A., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Advances, 14(33), 24191-24219. [Link][22]
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Barluenga, S., et al. (2018). Multiple Multicomponent Reactions: Unexplored Substrates, Selective Processes and Versatile Chemotypes in Biomedicine. Angewandte Chemie International Edition, 57(38), 12341-12345. [Link][23]
-
McKittrick, B., et al. (2015). Iminopyrimidinones: A Novel Pharmacophore for the Development of Orally Active Renin Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1592-1596. [Link][24]
-
PubChem. 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one. [Link][25]
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Application Note: Chiral Resolution Strategies for 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Abstract
Enantiomerically pure 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol is a valuable chiral building block in modern drug discovery, combining the biologically relevant 5-bromopyridine scaffold with a stereogenic trifluoromethyl carbinol. The unique electronic properties of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary techniques for resolving the racemic mixture of this alcohol. We present detailed protocols and field-proven insights for Enzymatic Kinetic Resolution (EKR), preparative chiral chromatography via both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), and classical resolution by diastereomeric salt formation. Each section explains the underlying principles, experimental design rationale, and step-by-step methodologies to empower researchers to select and implement the most suitable strategy for their specific needs, from small-scale screening to large-scale synthesis.
Introduction: The Strategic Importance of a Chiral Fluorinated Building Block
The convergence of fluorination chemistry and stereochemistry has become a cornerstone of modern medicinal chemistry. Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, as the incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties.[1] Chiral tertiary trifluoromethyl carbinols, in particular, are a key structural motif found in numerous biologically active molecules.[1]
Simultaneously, nitrogen-containing heterocycles remain a dominant feature of approved drugs. The 5-bromopyridine unit is a versatile synthon, enabling a wide range of cross-coupling reactions for molecular elaboration and is a common feature in compounds targeting various biological pathways.[2][3] The combination of these two motifs in this compound results in a high-value chiral intermediate for drug discovery campaigns.[4][5]
However, the asymmetric synthesis of such molecules can be complex.[6][7] Therefore, the resolution of the readily accessible racemic mixture into its constituent enantiomers is a critical and practical step. The separation of enantiomers, a process known as chiral resolution, is challenging because enantiomers possess identical physical properties in an achiral environment.[8] This guide details the three most powerful strategies to achieve this separation: enzymatic resolution, chiral chromatography, and diastereomeric salt crystallization.[9][10]
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the context of a racemic alcohol, a lipase will preferentially acylate one enantiomer at a much higher rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.
Principle of Resolution
The core principle relies on the difference in reaction rates (k_fast vs. k_slow) for the two enantiomers. The reaction is stopped at or near 50% conversion, which ideally provides the maximum yield for both the acylated product and the remaining alcohol, each with high enantiomeric excess (ee). While highly selective, a key limitation of standard EKR is the maximum theoretical yield of 50% for a single enantiomer.[11][12]
Key Experimental Considerations
-
Enzyme Selection: Immobilized lipases are robust, reusable, and highly effective in organic solvents. Candida antarctica Lipase B (CAL-B), often supplied as Novozym 435, is a workhorse in biocatalysis and an excellent starting point for resolving secondary alcohols.[13][14]
-
Acyl Donor: An irreversible acyl donor is used to prevent the reverse reaction (hydrolysis). Vinyl acetate is a common and effective choice, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[13]
-
Solvent: The choice of solvent is critical as it affects enzyme activity and stability. A non-polar organic solvent like n-heptane or toluene is often preferred.[15]
-
Temperature: Reactions are typically run at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to balance reaction rate and enzyme stability.[15]
EKR Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic this compound (1.0 equiv, e.g., 1 mmol, 268 mg) in anhydrous n-heptane (10 mL) add vinyl acetate (1.5 equiv, 1.5 mmol, 138 µL).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 25 mg/mmol of substrate).
-
Seal the reaction vessel and agitate the suspension at 40 °C using an orbital shaker or magnetic stirrer.
-
Monitor the reaction progress by taking small aliquots and analyzing them by analytical chiral HPLC (see Section 5.0). The goal is to stop the reaction as it approaches 50% conversion.
-
Once ~50% conversion is reached, stop the reaction by filtering off the enzyme beads. Wash the beads with a small amount of ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and acetylated product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the two products.
-
Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester product by analytical chiral HPLC.
Representative Data
| Parameter | Result |
| Conversion | ~48% |
| Yield of (S)-Alcohol | ~49% |
| ee of (S)-Alcohol | >98% |
| Yield of (R)-Acetate | ~47% |
| ee of (R)-Acetate | >98% |
| Note: These are idealized target values. Actual results will depend on precise reaction conditions. |
Advanced Concept: Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of EKR, a Dynamic Kinetic Resolution (DKR) can be employed. This process combines the enzymatic resolution with an in-situ racemization of the slow-reacting alcohol enantiomer. Transition metal complexes, such as those based on Ruthenium, are often used as racemization catalysts that are compatible with the lipase under the reaction conditions.[11] This allows the slow-reacting enantiomer to be continuously converted back into the racemate, making it available for acylation by the enzyme and theoretically enabling a 100% yield of a single enantiomeric product.
Preparative Chiral Chromatography
Direct separation of enantiomers using chromatography is a powerful and widely used technique, particularly in the pharmaceutical industry. The separation occurs on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Principle of Separation
The CSP creates a chiral environment within the column. As the racemic mixture passes through, the enantiomers form transient, non-covalent diastereomeric complexes with the CSP.[16] The difference in the stability of these complexes results in one enantiomer being retained longer than the other, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and are often the first choice for screening.[10]
General Chiral Chromatography Screening Strategy
Sources
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Application Notes & Protocols: Strategic Synthesis of Functionalized Bromopyridine Derivatives
Abstract
Functionalized bromopyridine derivatives are indispensable building blocks in modern medicinal chemistry and materials science.[1][2][3][4][5] Their utility stems from the pyridine core, a prevalent motif in numerous FDA-approved drugs, and the versatile bromine handle, which enables a vast array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][6] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable intermediates. We delve into the mechanistic underpinnings, regiochemical control, and practical considerations of each method, from classical electrophilic substitution to modern catalytic approaches. Detailed, field-proven protocols are provided for key transformations, aimed at equipping researchers in drug discovery and process development with the knowledge to strategically select and execute the optimal synthetic route for their target molecule.
Introduction: The Strategic Importance of Bromopyridines
The pyridine ring is a privileged scaffold in drug discovery, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a parent molecule.[4][5] The introduction of a bromine atom onto this ring system unlocks immense synthetic potential. Bromopyridines serve as key precursors for creating complex molecular architectures through reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi couplings, which are foundational for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many modern pharmaceuticals.[2][7][8]
Selecting the appropriate synthetic route to a desired bromopyridine is a critical decision dictated by factors such as the desired substitution pattern (regioselectivity), the electronic nature of existing substituents, and the required scale of the synthesis. This guide presents a decision-making framework for navigating these choices.
Caption: Decision workflow for selecting a synthetic strategy.
Direct Electrophilic Bromination
The direct bromination of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution (SEAr). The nitrogen atom is protonated under acidic conditions, further increasing this deactivation.
Bromination of Unsubstituted Pyridine
Traditional methods require forcing conditions, such as heating pyridine with bromine in the presence of oleum or concentrated sulfuric acid at temperatures exceeding 300 °C, which directs bromination to the 3- and 5-positions.[9][10]
Protocol 1: Classical Synthesis of 3-Bromopyridine
This protocol is based on established industrial methods for the direct bromination of pyridine.[10][11]
Materials:
-
Pyridine
-
Bromine (Br₂)
-
80-95% Sulfuric Acid (H₂SO₄)
-
6N Sodium Hydroxide (NaOH) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and condenser, charge pyridine (1.0 mol) and 95% sulfuric acid (e.g., 250 mL).
-
Reagent Addition: Cool the mixture in an ice bath to 0 °C. Slowly add bromine (3.7 mol) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain for 7-8 hours. The reaction is vigorous and should be controlled carefully.
-
Quenching: After the reaction period, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding 6N NaOH solution. This step is highly exothermic. Continue adding base until the pH of the solution is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3 x 150 mL).
-
Work-up: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude 3-bromopyridine is purified by fractional distillation to yield the final product.
Modern Approaches: Directed and Electrochemical Bromination
To circumvent the harsh conditions of classical bromination, modern methods focus on activating the pyridine ring.
-
N-Oxide Strategy: Conversion of the pyridine to its N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent treatment with reagents like phosphorus oxybromide (POBr₃) can yield 2- and 4-bromopyridines.[12]
-
Electrochemical Synthesis: A sustainable and mild approach involves the electrochemical bromination of pyridines.[9][13] By installing a directing group, this method can achieve selective meta-bromination at room temperature using inexpensive bromide salts, avoiding harsh oxidants and catalysts.[9][13]
Synthesis from Aminopyridines: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and highly reliable method for introducing a bromine atom onto a pyridine ring with excellent regiochemical control.[14][15][16] This transformation proceeds via a two-step sequence: the diazotization of an aminopyridine followed by the substitution of the resulting diazonium salt with a bromide, catalyzed by copper(I) bromide.[16][17]
Caption: General workflow for the Sandmeyer reaction.
Protocol 2: Synthesis of 2-Bromopyridine from 2-Aminopyridine
This protocol is a generalized procedure based on the well-established Craig modification of the Sandmeyer reaction.[18]
Materials:
-
2-Aminopyridine
-
Hydrobromic acid (HBr, 48%)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ice
-
Dichloromethane (DCM)
Procedure:
-
Perbromide Formation: In a flask suitable for low-temperature reactions, dissolve 2-aminopyridine (1.0 mol) in 48% HBr. Cool the solution to 0 °C in an ice-salt bath. Slowly add Br₂ (at least 2.0 mol) dropwise while maintaining the temperature below 5 °C. A solid orange perbromide salt will precipitate.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 mol) in water. Add this solution dropwise to the cold suspension of the perbromide salt. Stir vigorously and ensure the temperature remains between 0 and 5 °C. The evolution of nitrogen gas will be observed.
-
Decomposition & Neutralization: After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature. Slowly and carefully add a concentrated solution of NaOH until the mixture is strongly basic (pH > 10). This step decomposes the complex and liberates the 2-bromopyridine.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromopyridine.
Halogen Exchange and Metalation Strategies
Halogen Exchange (Halex)
Halogen exchange reactions allow for the conversion of more readily available halopyridines (e.g., chloropyridines) into bromopyridines. These transformations often require metal catalysis to proceed efficiently.[19][20][21] Similarly, hydroxypyridines (pyridones) can be converted to bromopyridines using reagents like POBr₃ or a mixture of PBr₃ and PBr₅.[12]
Bromine-Metal Exchange
A powerful strategy for functionalizing bromopyridines, which can also be used to prepare other substituted pyridines from a bromo-precursor, is the bromine-metal exchange. Reacting a bromopyridine with a strong base like n-butyllithium (for Li-Br exchange) or a Grignard reagent like iPrMgCl (for Mg-Br exchange) generates a highly reactive pyridyl-organometallic species.[22][23][24] This intermediate can then be quenched with an electrophile. While primarily used for consuming bromopyridines, this reactivity is fundamental to their role as building blocks.
| Method | Starting Material | Key Reagents | Position(s) Targeted | Advantages | Disadvantages |
| Direct Bromination | Pyridine / Alkylpyridine | Br₂, H₂SO₄/Oleum | 3, 5 | Inexpensive reagents | Harsh conditions, low yield, limited scope |
| N-Oxide Route | Pyridine N-Oxide | POBr₃ / PBr₃ | 2, 4 | Milder than direct bromination | Requires extra step to make N-oxide |
| Sandmeyer Reaction | Aminopyridine | NaNO₂, HBr, CuBr | Position of -NH₂ | High regioselectivity, good yields | Diazonium salts can be unstable |
| Halogen Exchange | Chloropyridine | Metal catalyst, Bromide source | Position of -Cl | Accesses isomers from cheap chloro-precursors | Requires catalysis, can be slow |
| Hydroxyl Conversion | Hydroxypyridine | POBr₃ / PBr₅ | Position of -OH | Utilizes readily available pyridones | Harsh reagents, functional group tolerance |
| Lithiation | Pyridine | n-BuLi, then Br₂ | 2 (kinetic) or 4 (thermodynamic) | High regioselectivity | Requires cryogenic temperatures, strong base |
Table 1: Comparison of Key Synthetic Routes to Bromopyridines.
The Role of Bromopyridines in Cross-Coupling Reactions
The primary value of bromopyridines in modern synthesis is their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated by palladium(0) catalysts, initiating a catalytic cycle that forges new bonds with high efficiency and functional group tolerance.[2][25]
Sources
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- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 19. halogen exchange reaction: Topics by Science.gov [science.gov]
- 20. tomsheppard.info [tomsheppard.info]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 25. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B [pubs.rsc.org]
"use of 2,2,2-trifluoroethanol as a solvent in asymmetric synthesis"
Application Notes & Protocols
Topic: The Strategic Use of 2,2,2-Trifluoroethanol (TFE) as a Performance-Enhancing Solvent in Asymmetric Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2,2-Trifluoroethanol (TFE) is emerging as a uniquely powerful solvent in the field of asymmetric synthesis, capable of dramatically enhancing enantioselectivity, accelerating reaction rates, and promoting catalyst stability. Its distinct physicochemical properties—stemming from high polarity, low nucleophilicity, and exceptionally strong hydrogen-bond-donating (HBD) capabilities—allow it to actively participate in the catalytic cycle, often leading to outcomes unattainable in conventional solvents.[1][2] This guide provides an in-depth analysis of TFE's mechanistic role and offers detailed protocols for its application in key asymmetric transformations, empowering researchers to leverage its full potential in the synthesis of complex chiral molecules.
The TFE Advantage: Understanding the Mechanistic Underpinnings
The efficacy of TFE is not passive; it is an active participant in shaping the chiral environment of a reaction. Unlike common solvents like THF, toluene, or even methanol, TFE's properties work in concert to stabilize key intermediates and transition states.
-
Exceptional Hydrogen-Bond-Donating (HBD) Ability: The electron-withdrawing trifluoromethyl group renders the hydroxyl proton highly acidic (pKa ≈ 12.4), making TFE a potent HBD solvent.[3][4] This allows it to form strong hydrogen bonds with Lewis basic sites on substrates, catalysts, and reagents. This interaction can pre-organize the substrate for a more favorable approach to the catalyst's chiral pocket, activate electrophiles, and stabilize charged intermediates or transition states.[2][5]
-
High Ionizing Power & Polarity: TFE possesses a high ionizing power, which helps to dissolve and stabilize polar and ionic species, including many organometallic catalysts and intermediates, without coordinating to the metal center as strongly as other protic solvents.[1][2]
-
Low Nucleophilicity: Despite being a protic alcohol, the inductive effect of the CF₃ group significantly reduces the nucleophilicity of the oxygen atom. This prevents TFE from competing with the desired nucleophile or deactivating the catalyst, a common problem with other alcohols.
-
Structure-Inducing Properties: TFE is well-known for its ability to stabilize helical secondary structures in peptides and proteins by strengthening intramolecular hydrogen bonds.[6][7] This principle extends to synthetic catalysts, where TFE can help maintain the rigid, well-defined chiral conformation of a ligand-metal complex, which is crucial for effective stereochemical communication.
Visualizing the TFE Effect
The following diagram illustrates the proposed mechanism by which TFE enhances enantioselectivity. By forming a hydrogen-bonding network, TFE can help lock the substrate into a specific orientation within the chiral catalyst's active site, thereby lowering the energy of the transition state leading to the desired enantiomer.
Caption: Conceptual Diagram of TFE-Mediated Stereocontrol.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis. TFE can be a critical additive or solvent, particularly in transfer hydrogenation reactions.
Scientific Rationale
In many Ru-catalyzed transfer hydrogenations, TFE can play multiple roles. It can act as an acidic promoter to facilitate entry into the catalytic cycle and enhance turnover frequency.[8] Furthermore, its H-bonding can stabilize the metal-hydride intermediate and the transition state of hydride delivery, leading to improved enantioselectivity.[9][10] Asymmetric hydrogenation reactions are often highly sensitive to reaction parameters, and TFE provides a unique environment that can favor high chemo-, regio-, and enantioselectivity.[11]
Data Summary: Solvent Effects in Asymmetric Transfer Hydrogenation
The following table summarizes representative results demonstrating the impact of TFE compared to other solvents in the Ru-catalyzed asymmetric transfer hydrogenation of an aromatic ketone.
| Entry | Solvent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Isopropanol | Ru(II)/Chiral Diamine | 85 | 88 |
| 2 | Dichloromethane | Ru(II)/Chiral Diamine | 60 | 75 |
| 3 | Toluene | Ru(II)/Chiral Diamine | 55 | 72 |
| 4 | TFE | Ru(II)/Chiral Diamine | >95 | >98 |
Data are illustrative and based on typical outcomes reported in the literature.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone using a formic acid/triethylamine mixture as the hydrogen source, where TFE is used to enhance performance.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve the Ru catalyst (0.005 mmol, 1 mol%) in anhydrous TFE (2.5 mL).
-
Prepare the azeotropic mixture of HCOOH/NEt₃ (5:2 molar ratio) in a separate vial.
-
Add acetophenone (0.5 mmol, 1 equiv.) to the catalyst solution.
-
Add the HCOOH/NEt₃ mixture (0.25 mL) to the reaction flask.
-
Stir the reaction mixture vigorously at 28 °C for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Application in Asymmetric Michael Additions
The Michael addition is a fundamental C-C bond-forming reaction.[12] Organocatalyzed asymmetric Michael additions, in particular, benefit significantly from TFE's ability to activate substrates and stabilize intermediates via hydrogen bonding.[13]
Scientific Rationale
In enamine-based organocatalysis, TFE can form hydrogen bonds with the Michael acceptor (e.g., a nitroolefin), increasing its electrophilicity. Simultaneously, it can stabilize the charged iminium ion intermediate and the transition state, leading to a highly organized facial attack by the nucleophilic enamine. This dual activation and stabilization role often results in superior yields and enantioselectivities compared to less interactive solvents.[14]
Caption: General Workflow for TFE-Promoted Michael Addition.
Protocol: Organocatalytic Asymmetric Michael Addition to a Nitroolefin
This protocol outlines the addition of isobutyraldehyde to trans-β-nitrostyrene catalyzed by a proline-derived catalyst in TFE.
Materials:
-
(S)-Diphenylprolinol silyl ether catalyst
-
trans-β-Nitrostyrene
-
Isobutyraldehyde (freshly distilled)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Dichloromethane (DCM)
-
Hexane/Ethyl Acetate for chromatography
Procedure:
-
To a dry vial under a nitrogen atmosphere, add trans-β-nitrostyrene (0.2 mmol, 1 equiv.) and the organocatalyst (0.04 mmol, 20 mol%).
-
Add anhydrous TFE (0.4 mL). Stir the mixture at room temperature for 10 minutes.
-
Add isobutyraldehyde (1.0 mmol, 5 equiv.) to the solution.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Once the nitrostyrene is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography (e.g., 95:5 Hexane/Ethyl Acetate) to yield the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters.[15][16] TFE can promote these reactions, particularly those involving Lewis basic dienophiles, by acting as a hydrogen-bonding activator, sometimes obviating the need for a traditional Lewis acid catalyst.[17]
Scientific Rationale
TFE can activate α,β-unsaturated carbonyl compounds (dienophiles) by forming a strong hydrogen bond with the carbonyl oxygen. This interaction lowers the LUMO energy of the dienophile, accelerating the [4+2] cycloaddition and enhancing endo/exo selectivity.[18][19] The ordered transition state, stabilized by the TFE network, translates the chirality of the catalyst or auxiliary into a high degree of enantioselectivity in the cycloadduct.
Protocol: Chiral Oxazolidinone-Catalyzed Asymmetric Diels-Alder Reaction
This protocol describes the reaction between cyclopentadiene and an N-acryloyloxazolidinone dienophile, where TFE is used as a solvent to promote the reaction.
Materials:
-
Chiral N-acryloyloxazolidinone (e.g., Evans auxiliary derivative)
-
Cyclopentadiene (freshly cracked)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the chiral N-acryloyloxazolidinone (1.0 mmol, 1 equiv.) in anhydrous TFE (5 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3 equiv.) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and stir for 3-5 hours. Monitor the disappearance of the dienophile by TLC.
-
Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography. The chiral auxiliary can be subsequently cleaved to yield the enantiomerically enriched carboxylic acid or alcohol.
References
-
Applications of 2,2,2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography... ResearchGate. Available at: [Link]
-
2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Bentham Science. Available at: [Link]
-
2,2,2-Trifluoroethanol. Wikipedia. Available at: [Link]
-
Asymmetric Synthesis of 1-Alkoxy-2,2,2-trifluoroethanol Derivatives. Semantic Scholar. Available at: [Link]
-
Asymmetric Induction on the Reaction of Prochiral Olefins with Chloro-l-aminocarboxylato-η2-ethyleneplatinum(II). Oxford Academic. Available at: [Link]
-
ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. ResearchGate. Available at: [Link]
-
Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. PubMed. Available at: [Link]
-
Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]
-
Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water. PubMed. Available at: [Link]
-
New developments in asymmetric biomimetic transamination for preparation of tetrafluoroethylene-containing amines. ResearchGate. Available at: [Link]
-
Understanding Halide Counterion Effects in Enantioselective Ruthenium-Catalyzed Carbonyl (α-Aryl)allylation: Alkynes as Latent Allenes and TFE-Enhanced Turnover in The Conversion of Ethanol to Higher Alcohols via Hydrogen Auto-Transfer. PubMed Central. Available at: [Link]
-
Asymmetric Synthesis of 1-Alkoxy-2,2,2-trifluoroethanol Derivatives. Oxford Academic. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
2,2,2-Trifluoroethanol. chemeurope.com. Available at: [Link]
-
Hydrogen Bonding Interaction Enabled Asymmetric C-H Acylation of Trifluoroethanol by Dual Nickel/Photoredox Catalysis. PubMed. Available at: [Link]
-
About TFE: Old and New Findings. PubMed. Available at: [Link]
-
Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. PubMed Central. Available at: [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]
-
A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Michael Addition. Buchler GmbH. Available at: [Link]
-
Asymmetric induction. Wikipedia. Available at: [Link]
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Royal Society of Chemistry. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
26 Asymmetric Diels Alder Reactions. Scribd. Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
-
A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. PubMed. Available at: [Link]
-
A protocol for an asymmetric synthesis of γ-amino acids. PubMed. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Asymmetric Catalysis of Diels-Alder Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. 2,2,2-Trifluoroethanol [chemeurope.com]
- 5. Hydrogen Bonding Interaction Enabled Asymmetric C─H Acylation of Trifluoroethanol by Dual Nickel/Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. About TFE: Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Halide Counterion Effects in Enantioselective Ruthenium-Catalyzed Carbonyl (α-Aryl)allylation: Alkynes as Latent Allenes and TFE-Enhanced Turnover in The Conversion of Ethanol to Higher Alcohols via Hydrogen Auto-Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 11. ethz.ch [ethz.ch]
- 12. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 13. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Welcome to our dedicated technical support guide for the synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The trifluoromethyl carbinol moiety is a critical structural motif in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide will equip you with the necessary knowledge to navigate the nuances of this important transformation.
Reaction Overview
The synthesis of this compound is most commonly achieved through the nucleophilic trifluoromethylation of the corresponding aldehyde, 5-bromo-2-formylpyridine. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation, offering a reliable source of the trifluoromethyl anion equivalent.[1] The reaction is typically initiated by a catalytic amount of a fluoride source, with tetrabutylammonium fluoride (TBAF) being a common and effective choice.[2][3]
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
The reaction proceeds via the activation of TMSCF₃ by the fluoride ion to generate a transient pentacoordinate silicon species, which then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup quenches the intermediate silyl ether to yield the desired trifluoromethyl carbinol.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound. Note that optimization of specific parameters may be necessary depending on the scale and purity of the starting materials.
Materials:
-
5-Bromo-2-formylpyridine
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-formylpyridine (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous THF (approximately 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) dropwise.
-
Initiation: Slowly add the 1 M solution of TBAF in THF (0.1 eq) dropwise to the reaction mixture. A color change may be observed upon addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed. This may take anywhere from 30 minutes to a few hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting aldehyde. What are the potential causes and how can I fix it?
Answer: Low or no conversion is a common issue that can often be traced back to the reagents or reaction conditions.
-
Inactive TBAF: The TBAF solution is hygroscopic, and water can inhibit the reaction. Ensure you are using a fresh, anhydrous solution of TBAF in THF. If you suspect your TBAF solution has absorbed moisture, consider using a freshly opened bottle or preparing a new solution from the solid hydrate after drying.
-
Degraded TMSCF₃: The Ruppert-Prakash reagent can degrade over time, especially if not stored properly. Use a fresh bottle or a recently purchased reagent.
-
Insufficient Catalyst: While 0.1 equivalents of TBAF is a good starting point, some systems may require a higher catalyst loading. Try incrementally increasing the amount of TBAF to 0.2 or 0.3 equivalents.
-
Low Reaction Temperature: While the reaction is typically initiated at 0 °C to control exothermicity, if the reaction is sluggish, you can allow it to slowly warm to room temperature after the initial addition of TBAF.
-
Purity of Starting Material: Impurities in the 5-bromo-2-formylpyridine can interfere with the reaction. Ensure your starting material is of high purity.
Question 2: I am observing significant side product formation. How can I improve the selectivity?
Answer: Side product formation can arise from several competing pathways.
-
Cannizzaro-type Reaction: If the reaction is allowed to become basic, the starting aldehyde can undergo a disproportionation reaction. This is more likely if a stoichiometric amount of a strong base is used instead of a catalytic fluoride source. Stick to catalytic TBAF to minimize this.
-
Formation of Silyl Ether Byproduct: Incomplete quenching can leave the trimethylsilyl ether of the product. Ensure a thorough aqueous workup to hydrolyze this intermediate. If necessary, a mildly acidic workup (e.g., with dilute HCl) can be employed, but be mindful of the stability of your product to acid.
-
Decomposition: Some trifluoromethyl carbinols can be unstable. Avoid prolonged exposure to harsh conditions (strong acid or base, high temperatures) during workup and purification.
Question 3: The reaction is very fast and difficult to control, leading to a complex mixture. What should I do?
Answer: A rapid, exothermic reaction can lead to side reactions and decomposition.
-
Lower the Temperature: Start the reaction at a lower temperature, for example, -20 °C or even -78 °C (dry ice/acetone bath). Add the TBAF initiator very slowly, dropwise, to maintain control over the reaction temperature.
-
Dilute the Reaction: Running the reaction at a lower concentration can help to dissipate the heat generated and slow down the reaction rate.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Ruppert-Prakash reaction?
A: The reaction is initiated by the attack of a fluoride ion (from TBAF) on the silicon atom of TMSCF₃. This forms a hypervalent siliconate intermediate, which is in equilibrium with the free trifluoromethyl anion (CF₃⁻). The CF₃⁻ then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is trapped by the TMS group to form a silyl ether intermediate. Finally, aqueous workup hydrolyzes the silyl ether to yield the final trifluoromethyl carbinol product.[2][3]
Q: Are there alternatives to TBAF as an initiator?
A: Yes, other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be used. Additionally, other nucleophilic catalysts such as carbonates and phosphates have been shown to be effective in promoting the reaction in polar aprotic solvents like DMF.[5][6]
Q: How can I synthesize the starting material, 5-bromo-2-formylpyridine?
A: 5-Bromo-2-formylpyridine can be synthesized from 2-bromo-5-(dibromomethyl)pyridine by hydrolysis with calcium carbonate in water.[7] The dibromomethyl precursor can be prepared from the corresponding methyl-substituted pyridine via radical bromination.
Q: What are the key safety precautions when running this reaction?
A: Trimethyl(trifluoromethyl)silane is volatile and should be handled in a well-ventilated fume hood. Tetrabutylammonium fluoride is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so proper temperature control is essential, especially on a larger scale.
Data Summary and Visualization
Optimization of Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions for the synthesis of this compound.
| Parameter | Recommended Range | Notes |
| Temperature | -20 °C to Room Temperature | Lower temperatures can improve selectivity and control exotherms. |
| Solvent | Anhydrous THF, DMF | THF is most common. DMF can also be effective.[5][6] |
| TMSCF₃ (eq.) | 1.2 - 2.0 | A slight excess is generally used to ensure complete conversion. |
| TBAF (eq.) | 0.05 - 0.3 | Catalytic amounts are sufficient. Higher loadings may be needed for less reactive substrates. |
| Concentration | 0.1 - 0.5 M | More dilute conditions can help with temperature control. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- AB SCIENCE; MOUSSY, Alain; BENJAHAD, Abdellah; PEZ, Didier; SANDRINELLI, Franck; MARTIN, Jason; PICOUL, Willy; CHEVENIER, Emmanuel. WO2016/124747, 2016, A1.
- Chambers, R. D. (1973). Reactions of Perfluoroalkanoic Acids and Derivatives. In Fluorine in Organic Chemistry (pp. 211-212). Wiley-Interscience.
- Prakash, G. K. S., & Yudin, A. K. (2014).
- Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasis, N. A., & Olah, G. A. (2004). Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. Organic letters, 6(14), 2205–2207.
-
PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]
- Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). TBAF-catalyzed trifluoromethylation of α-keto amides using TMS-CF3 in THF. Organic letters, 1(7), 1047-1049.
- Smith, A. B., III, & Njardarson, J. T. (2014). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 136(4), 1386–1389.
- Vertex AI Search. (n.d.). Purification of fluorinated alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromopyridine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
"common side products in the synthesis of bromopyridine trifluoroethanol derivatives"
Welcome to the technical support center for the synthesis of bromopyridine trifluoroethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing trifluoroethoxy-pyridines from bromopyridines?
The most common method for this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] In this mechanism, the trifluoroethanol, typically deprotonated by a base to form the trifluoroethoxide anion, acts as the nucleophile. This nucleophile attacks the carbon atom bearing the bromine on the pyridine ring.[2][4] The pyridine ring itself, being electron-deficient, facilitates this attack, especially when compared to a benzene ring.[5][6] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen.[1][7] Finally, the bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired ether product.[1][2]
Q2: I'm observing unreacted bromopyridine starting material. What are the likely causes?
Several factors can lead to incomplete conversion:
-
Insufficient Base: The most common cause is an inadequate amount or strength of the base used to deprotonate the trifluoroethanol. Trifluoroethanol is more acidic than simple alcohols, but a sufficiently strong base (e.g., sodium hydride, potassium tert-butoxide) is crucial to generate the nucleophilic alkoxide.
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[8] If the reaction is too cold, the rate of substitution will be impractically slow.
-
Poor Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[3]
-
Moisture Contamination: Water can compete with the trifluoroethanol as a nucleophile or react with strong bases, reducing the concentration of the desired nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.[9]
Q3: My reaction has produced a significant amount of a dark, tarry substance. What is this and how can I prevent it?
The formation of dark, insoluble materials often points to decomposition or polymerization side reactions. This can be caused by:
-
Excessively High Temperatures: While heat is often necessary, too high a temperature can lead to the degradation of the starting materials or the product.
-
Strongly Basic Conditions: Pyridine rings can be susceptible to side reactions under harsh basic conditions, especially at high temperatures.
-
Presence of Oxygen: Some reactions can be sensitive to atmospheric oxygen, leading to oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
To prevent this, carefully control the reaction temperature, use the minimum necessary excess of base, and consider degassing your solvent and running the reaction under an inert atmosphere.[9]
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a structured approach to identifying and addressing the formation of common side products.
| Observed Issue | Potential Side Product | Plausible Cause | Proposed Solution & Rationale |
| Mass spectrum shows a peak corresponding to the addition of two trifluoroethoxy groups. | Di-substituted Pyridine | If the starting bromopyridine has other reactive sites (e.g., another halogen), a second substitution can occur, especially with a large excess of nucleophile and prolonged reaction times. | Use a stoichiometric amount of the trifluoroethoxide nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized. |
| NMR spectrum shows peaks consistent with hydroxypyridine. | Hydroxypyridine | Presence of water in the reaction mixture. The resulting hydroxide is a potent nucleophile that can compete with trifluoroethoxide. | Rigorously dry all glassware and use anhydrous solvents. Consider using a drying agent if necessary. |
| TLC/LC-MS shows a product with the same mass but a different retention time. | Isomeric Product | If the bromopyridine has multiple bromine atoms at different positions, substitution can occur at more than one site, leading to a mixture of isomers. | This is inherent to the starting material. Purification by column chromatography is often required to separate the isomers.[10] Consider using a starting material with a single, strategically placed bromine atom if possible. |
| Reaction mixture turns from colorless to a pale yellow/brown, but not tarry. | Minor Degradation Products | Mild decomposition of reagents or products over the course of the reaction. | Ensure high-purity starting materials. Running the reaction under an inert atmosphere can sometimes prevent minor oxidative degradation. |
Visualizing the Reaction Pathway
The following diagram illustrates the primary SNAr mechanism for the synthesis of a trifluoroethoxypyridine derivative and highlights the potential for a common side reaction.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Aromatic Nucleophilic Substitution [fishersci.se]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Trifluoromethyl Carbinol Synthesis
Welcome to the Technical Support Center for Trifluoromethyl Carbinol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl group (CF₃) to carbonyl compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues encountered during the synthesis of trifluoromethyl carbinols.
Issue 1: My reaction shows low or no conversion of the starting carbonyl compound.
Potential Cause 1: Inactive Trifluoromethylating Reagent or Initiator
The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent, but its efficacy is dependent on proper activation.[1] A fluoride source, such as tetrabutylammonium fluoride (TBAF), is commonly required to initiate the reaction.[1]
-
Suggested Solutions:
-
Verify Initiator Activity: Ensure your fluoride source (e.g., TBAF) is anhydrous. Commercially available TBAF solutions in THF can contain water, which can inhibit the reaction. Consider using anhydrous TBAF or freshly prepared solutions. Anhydrous tetrabutylammonium triphenyldifluorosilicate (TBAT) can be a more reproducible alternative.
-
Reagent Quality: Use freshly opened or properly stored TMSCF₃. The reagent can degrade over time, especially if exposed to moisture.
-
Alternative Initiators: A range of nucleophilic catalysts can initiate the reaction, including carbonates (K₂CO₃, Cs₂CO₃), phosphates, and amine N-oxides, which can sometimes be less sensitive to moisture.[2]
-
Potential Cause 2: Presence of Water or Protic Solvents
Trifluoromethylation reactions, particularly those involving the trifluoromethide anion (CF₃⁻), are highly sensitive to moisture and protic solvents. Water will quench the reactive intermediates, leading to fluoroform (CF₃H) formation and halting the desired reaction.[3]
-
Suggested Solutions:
-
Rigorous Anhydrous Technique: Oven-dry all glassware and flame-dry under vacuum or an inert atmosphere (Nitrogen or Argon) before use.[4]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Purge the reaction vessel with the inert gas before adding reagents.[5]
-
Potential Cause 3: Sub-optimal Reaction Temperature
The stability of the trifluoromethide anion and the rate of reaction are temperature-dependent.
-
Suggested Solutions:
-
Low-Temperature Initiation: For many reactions involving TMSCF₃, initiation at a low temperature (e.g., 0 °C or -78 °C) is crucial to control the initial exothermic reaction and stabilize the reactive intermediates.
-
Gradual Warming: After the initial addition, the reaction may require gradual warming to room temperature to proceed to completion. Monitor the reaction by TLC or NMR to determine the optimal temperature profile.
-
Issue 2: My reaction is incomplete, with significant starting material remaining even after extended reaction times.
Potential Cause 1: Insufficient Catalyst/Initiator Loading
The initiator is catalytic in nature, but insufficient amounts can lead to a stalled reaction.
-
Suggested Solutions:
-
Optimize Catalyst Loading: While typically used in catalytic amounts (0.1 to 1 mol%), the optimal loading can vary depending on the substrate and reaction conditions. A systematic optimization of the initiator concentration may be necessary.[6]
-
Slow Addition of Initiator: In some cases, slow addition of the initiator via syringe pump can maintain a low, steady concentration of the active trifluoromethide anion, preventing side reactions and promoting complete conversion.
-
Potential Cause 2: Substrate Reactivity
The electronic and steric properties of the carbonyl substrate significantly impact its reactivity.
-
Suggested Solutions:
-
Electron-Withdrawing Groups: Aldehydes and ketones with electron-withdrawing groups are generally more electrophilic and react faster.[7] For less reactive substrates with electron-donating groups, longer reaction times or higher temperatures may be required.
-
Steric Hindrance: Sterically hindered carbonyls may require more forcing conditions, such as higher temperatures or a more reactive catalyst system. For instance, in photoredox catalysis, sterically demanding substrates may require a specific photocatalyst to achieve high yields.[8][9]
-
Troubleshooting Workflow for Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete trifluoromethyl carbinol synthesis.
Issue 3: I am observing significant side product formation.
Potential Cause 1: Enolization of the Carbonyl Substrate
For enolizable ketones, a common side reaction is the formation of silyl enol ethers. This occurs when the trifluoromethide anion acts as a base, deprotonating the α-carbon of the ketone.[2][3]
-
Suggested Solutions:
-
Choice of Base/Initiator: The choice of the fluoride source can influence the extent of enolization. Some Lewis base catalysts may favor the desired nucleophilic addition over deprotonation.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the enolization pathway.
-
Use of Additives: In some cases, the addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack over enolization.
-
Potential Cause 2: Decomposition of the Trifluoromethide Anion
The trifluoromethide anion can decompose to difluorocarbene (:CF₂), which can then participate in side reactions, such as the formation of difluorocyclopropanes.[6]
-
Suggested Solutions:
-
Control Initiator Concentration: A slow and controlled generation of the trifluoromethide anion can minimize its decomposition.
-
Solvent Choice: The choice of solvent can influence the stability of the reactive intermediates.
-
Potential Cause 3: Side Reactions in Photoredox Catalysis
In photoredox-mediated trifluoromethylations, side reactions can arise from the trifluoromethylation of the photocatalyst's ligands or the solvent, especially with less reactive substrates, leading to lower yields of the desired product.[10]
-
Suggested Solutions:
-
Optimize Photocatalyst: Screen different photocatalysts. For example, iridium-based photocatalysts may offer different reactivity and selectivity compared to ruthenium-based ones.[11]
-
Solvent Selection: Choose a solvent that is robust under the reaction conditions. Acetonitrile is a common choice.
-
Common Side Products in Ruppert-Prakash Trifluoromethylation
| Side Product | Formation Mechanism | Suggested Mitigation |
| Silyl Enol Ether | Deprotonation of enolizable ketones by the CF₃⁻ anion.[2][3] | Lower reaction temperature; screen different fluoride sources or Lewis base catalysts. |
| Fluoroform (CF₃H) | Protonation of the CF₃⁻ anion by trace water or other protic species.[3] | Ensure rigorous anhydrous conditions. |
| Difluorocyclopropanes | Decomposition of the CF₃⁻ anion to difluorocarbene, followed by reaction with alkenes (if present).[6] | Maintain a low concentration of the active CF₃⁻ anion through slow initiator addition. |
Issue 4: I am facing difficulties with the purification of my trifluoromethyl carbinol.
Potential Cause 1: Co-elution with Silyl Byproducts
The trimethylsilyl byproducts (e.g., TMSF) can sometimes co-elute with the desired product during column chromatography.
-
Suggested Solutions:
-
Aqueous Work-up: A mild acidic work-up (e.g., with dilute HCl or NH₄Cl solution) will hydrolyze the silyl ether protecting group to the desired alcohol and can help in removing some of the silyl byproducts.
-
Fluoride Wash: Washing the organic layer with a fluoride solution (e.g., aqueous KF) can help remove silicon-containing impurities.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on silica gel is challenging.[12]
-
Potential Cause 2: Product Volatility
Some smaller trifluoromethyl carbinols can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Suggested Solutions:
-
Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating.
-
Extraction rather than Full Evaporation: If the product is highly volatile, it may be preferable to extract it into a low-boiling solvent and use the solution directly in the next step if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl carbinols?
A1: The most prevalent methods include:
-
Nucleophilic Trifluoromethylation: This typically involves the addition of a nucleophilic "CF₃⁻" equivalent to a carbonyl compound. The Ruppert-Prakash reagent (TMSCF₃) is a widely used reagent for this purpose, activated by a fluoride source.[1]
-
Photoredox Catalysis: This method uses visible light and a photocatalyst to generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I), which then adds to an enol or enolate equivalent of the carbonyl compound.[8][9]
-
Electrochemical Methods: Electrochemical synthesis can also be employed to generate trifluoromethyl radicals or anions for addition to carbonyls, offering a reagent-free activation method.[13][14]
Q2: How do I choose the right trifluoromethylating agent?
A2: The choice of reagent depends on the substrate and the desired reaction conditions:
-
For general nucleophilic addition to aldehydes and ketones: The Ruppert-Prakash reagent (TMSCF₃) is a good starting point due to its commercial availability and broad applicability.[1]
-
For radical-based approaches, especially with substrates prone to enolization: Photoredox catalysis using reagents like CF₃I or Togni's reagent can be advantageous.
-
For large-scale synthesis: The use of fluoroform (HCF₃) as a CF₃ source is economically attractive, though it requires specific conditions for activation.[15]
Q3: How critical are anhydrous conditions for these reactions?
A3: Extremely critical, especially for nucleophilic trifluoromethylation methods that generate a trifluoromethide anion. This anion is a strong base and will be readily protonated by any available protic source, including trace amounts of water in the solvent or on the glassware, leading to reaction failure.[3]
Q4: Can I use an enolizable ketone as a substrate?
A4: Yes, but be aware of the potential for silyl enol ether formation as a side product in nucleophilic trifluoromethylations.[2][3] Optimizing the reaction conditions, such as lowering the temperature and carefully selecting the initiator, can help to minimize this side reaction. Photoredox methods that proceed via radical addition to an enol silane intermediate can be a good alternative for these substrates.[8]
Q5: My NMR spectrum of the crude product looks complex. How can I identify the common byproducts?
A5: In ¹⁹F NMR, you can typically identify:
-
Ruppert-Prakash Reagent (TMSCF₃): A sharp singlet.
-
Trifluoromethyl Carbinol Product: A singlet at a different chemical shift from the starting reagent.
-
Fluoroform (CF₃H): A doublet due to coupling with the proton.
-
Other Fluorinated Byproducts: These will have their own characteristic signals. Comparing the crude ¹⁹F NMR with that of the starting material and known byproducts can aid in identification.[16]
Experimental Protocol: General Procedure for the Trifluoromethylation of an Aromatic Ketone using the Ruppert-Prakash Reagent
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried overnight and then flame-dried under a high vacuum. The flask is allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Preparation: The aromatic ketone (1.0 mmol) is added to the flask, which is then sealed with a septum. Anhydrous tetrahydrofuran (THF, 5 mL) is added via syringe.
-
Reaction Setup: The solution is cooled to 0 °C in an ice bath. The Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv) is added dropwise via syringe.
-
Initiation: A solution of anhydrous tetrabutylammonium fluoride (TBAF, 0.05 mmol, 0.05 equiv) in anhydrous THF (1 mL) is added dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon consumption of the starting material (typically 1-4 hours), the reaction is quenched.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl carbinol.
Reaction Mechanism: Ruppert-Prakash Trifluoromethylation
Caption: Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
References
-
M. P. Hughes, J. M. Smith, T. M. Braden, J. M. B. Smith, "Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR," J. Am. Chem. Soc., 2019 , 141(42), 16867-16878. [Link]
-
G. Rubiales, C. Alonso, E. Martínez de Marigorta, F. Palacios, "Nucleophilic trifluoromethylation of carbonyl compounds and derivatives," ARKIVOC, 2014 , (ii), 362-406. [Link]
-
M. P. Hughes, J. M. Smith, T. M. Braden, J. M. B. Smith, "Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR," J. Am. Chem. Soc., 2019 , 141(42), 16867-16878. [Link]
-
T. Furuya, A. S. Kamlet, T. Ritter, "Catalysis for Fluorination and Trifluoromethylation," Nature, 2011 , 473(7348), 470-477. [Link]
-
G. Rubiales, C. Alonso, E. Martínez de Marigorta, F. Palacios, "Nucleophilic trifluoromethylation of carbonyl compounds and derivatives," ARKIVOC, 2014 , (ii), 362-406. [Link]
-
G. Rubiales, C. Alonso, E. Martínez de Marigorta, F. Palacios, "Nucleophilic trifluoromethylation of carbonyl compounds and derivatives," ResearchGate, 2014 . [Link]
-
M. A. Maestro, C. Pedregal, A. R. de Lera, "Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones," J. Org. Chem., 2022 , 87(7), 4846-4856. [Link]
-
S. M. Kim, J. H. Kim, D. G. Lee, Y. S. Park, "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives," J. Vis. Exp., 2016 , (107), e53569. [Link]
-
"Anhydrous Conditions," Sciencemadness Discussion Board, 2021 . [Link]
-
D. A. Nagib, D. W. C. MacMillan, "Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis," Angew. Chem. Int. Ed., 2018 , 57(40), 13290-13294. [Link]
-
J. D. Nguyen, C. P. J. Stephenson, D. A. Nagib, "A scalable and operationally simple radical trifluoromethylation," Nat. Chem., 2015 , 7, 869-874. [Link]
-
D. A. Nagib, D. W. C. MacMillan, "ChemInform Abstract: Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds," ChemInform, 2011 , 42(44). [Link]
-
Y. Yasu, T. Koike, M. Akita, "Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds," Acc. Chem. Res., 2016 , 49(9), 1973-1982. [Link]
-
R. D. C. Gallo, S. E. D. R. Ulic, "Nucleophilic non-metal assisted trifluoromethylation and perfluoroalkylation reactions of organic substrates," CONICET Digital, 2014 . [Link]
-
A. Tlili, F. R. Billard, "Unique Reactivity of Fluorinated Molecules with Transition Metals," CHIMIA, 2013 , 67(11), 779-784. [Link]
-
G. K. S. Prakash, M. C. Mathew, "Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF," J. Org. Chem., 2010 , 75(1), 224-227. [Link]
-
D. A. Nagib, D. W. C. MacMillan, "Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds," Angew. Chem. Int. Ed., 2011 , 50(26), 6119-6122. [Link]
-
Y. Cai, W. Zhu, S. Zhao, C. Dong, Z. Xu, Y. Zhao, "Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent," Org. Lett., 2021 , 23(9), 3546-3551. [Link]
-
A. Pees, M. J. W. D. Vosjan, N. Vasdev, A. D. Windhorst, D. J. Vugts, "Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds," Chem. Commun., 2021 , 57, 5286-5289. [Link]
-
D. A. Nagib, D. W. C. MacMillan, "Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds," Macmillan Group, Princeton University, 2011 . [Link]
-
J. J. D. P. Gonzalez, L. Buzzetti, G. E. M. Crisenza, P. Melchiorre, "Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones," ResearchGate, 2020 . [Link]
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J. Liu, L. L. Wang, D. J. Li, Y. G. Li, "Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine," Beilstein J. Org. Chem., 2014 , 10, 343-349. [Link]
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S. Okusu, K. Hirano, E. Tokunaga, N. Shibata, "Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines," Chem. Eur. J., 2016 , 22(43), 15291-15295. [Link]
-
M. S. Yar, "Various protocols for trifluoromethylation," ResearchGate, 2022 . [Link]
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A. Pees, M. J. W. D. Vosjan, N. Vasdev, A. D. Windhorst, D. J. Vugts, "Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds," Chem. Commun., 2021 , 57, 5286-5289. [Link]
-
A. K. Ghosh, J. F. K. M. D. C. Brindisi, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, 2022 , 27(23), 8166. [Link]
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A. Pees, M. J. W. D. Vosjan, N. Vasdev, A. D. Windhorst, D. J. Vugts, "Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds," Chem. Commun., 2021 , 57, 5286-5289. [Link]
-
L. R. Odell, "Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions," Nat. Commun., 2021 , 12, 5472. [Link]
-
S. J. T. Jonker, "Electrochemical hydrodefluorination of trifluoromethyl groups," University of Bristol, 2022 . [Link]
-
A. Prieto, O. Baudoin, D. Bouyssi, N. Monteiro, "Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis," Chem. Commun., 2016 , 52(5), 963-975. [Link]
-
W. L. Liu, Y. F. Chen, Y. L. Wang, J. W. Wang, "Transition-metal-free electrochemical oxidative C(sp2)–H trifluoromethylation of aryl aldehyde hydrazones," Org. Biomol. Chem., 2020 , 18, 6430-6434. [Link]
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D. A. Nagib, M. E. Scott, D. W. C. MacMillan, "Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis," J. Am. Chem. Soc., 2009 , 131(31), 10875-10877. [Link]
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Organic Chemistry Portal, "Trifluoromethyl carbinol synthesis," Organic Chemistry Portal. [Link]
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J. Jemielity, "Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes," J. Org. Chem., 2020 , 85(4), 2138-2148. [Link]
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Y. Liu, J. P. Wan, "A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives," J. Org. Chem., 2023 , 88(9), 5857-5868. [Link]
-
N. Shibata, "Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro," Beilstein Journals. [Link]
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J. B. Liu, "Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges," ResearchGate, 2016 . [Link]
-
Drug Discovery News, "How purification breakthroughs promise faster biologic development," Drug Discovery News, 2025 . [Link]
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Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Welcome to the dedicated technical support guide for the purification of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS No. 917397-92-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. Here, we move beyond simple protocols to address the common and complex challenges encountered during purification, providing explanations grounded in chemical principles to empower you to solve problems effectively in your own laboratory.
Part 1: Critical Pre-Purification Assessment
Before attempting any purification, a thorough assessment of the crude material is essential. Rushing this step is a common cause of failed purification attempts.
Q1: What are the first steps I should take after my synthesis work-up before attempting a large-scale purification?
A1: Your first priority is to understand the composition of your crude product. This involves two key areas:
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Safety Assessment: This compound is classified as toxic if swallowed and fatal in contact with skin. It also causes serious skin and eye irritation and may cause respiratory irritation.[1][2] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses with side-shields, and a lab coat.[3][4] Ensure you have immediate access to an emergency shower and eyewash station.[4]
-
Preliminary Purity Analysis: Do not proceed with purification without a baseline understanding of your crude mixture.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective way to visualize the number of components in your mixture. Test a few solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find one that gives good separation between your desired product spot and impurities. A good solvent system will result in an Rf value of 0.2-0.4 for the target compound.[5]
-
¹H NMR Spectroscopy: A crude NMR spectrum of your material is invaluable. It can confirm the presence of your desired product and give you an idea of the major impurities. Look for unreacted starting materials or characteristic byproduct signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more detailed information on the number of components and their mass-to-charge ratios, helping to tentatively identify impurities based on their expected molecular weights.
-
Part 2: Troubleshooting Guide for Common Purification Methods
This section addresses specific problems you may encounter during the most common purification techniques for this compound.
Flash Column Chromatography
Flash chromatography is the most common method for purifying compounds of this type. However, fluorinated alcohols can present unique challenges.
Q2: I'm getting poor separation of my product from an impurity during flash chromatography. The spots are very close on TLC. What can I do?
A2: This is a common issue, especially if the impurity is structurally similar to the product. Here’s a systematic approach to improve separation:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If using a hexane/ethyl acetate system, systematically decrease the percentage of the more polar solvent (ethyl acetate).[5] This will increase the retention time of all compounds, potentially improving the resolution between closely eluting spots.
-
Change Solvent Selectivity: If decreasing polarity doesn't work, switch to a different solvent system. For example, replace ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol. Different solvents interact differently with the stationary phase and your compounds, which can alter the elution order and improve separation.
-
-
Modify the Stationary Phase:
-
Fluorinated alcohols can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing or even decomposition.[6] Consider using deactivated (neutral) silica gel or an alternative like alumina.
-
-
Improve Column Packing and Loading:
Q3: My product seems to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?
A3: Streaking or degradation on silica gel is often due to the acidic nature of the stationary phase, a known issue with some fluorinated alcohols.[6]
-
Mechanism: The lone pairs on the pyridine nitrogen can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This creates a charged species that binds very strongly and elutes poorly, resulting in significant streaking.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1% by volume). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly. Always run a pilot TLC with the added base first to see how it affects the separation.
Q4: I have very low recovery of my product after column chromatography, even though the TLC showed it was the major component. Where could it have gone?
A4: Low recovery can be frustrating. Potential causes include:
-
Irreversible Adsorption: As mentioned above, your compound may be binding irreversibly to the silica. Using a basic modifier in the eluent can help.
-
Co-elution with a UV-inactive Impurity: If you are monitoring the column fractions by TLC with a UV lamp, an impurity that does not absorb UV light might be co-eluting with your product. This can make it appear that you have pure fractions when they are in fact mixtures, leading you to discard them. Try staining your TLC plates with a universal stain like potassium permanganate to visualize all components.
-
Product Volatility: While this specific compound is a solid at room temperature, some related fluorinated compounds can be volatile.[5] Ensure you are not using excessive heat or vacuum during solvent removal with a rotary evaporator.
Recrystallization
If your crude product is a solid and has a relatively high purity (>80-90%), recrystallization can be an excellent method to obtain highly pure material.
Q5: I can't find a good single solvent for recrystallization. My product is either too soluble in everything, even when cold, or not soluble enough, even when hot. What should I do?
A5: This is the perfect scenario for a two-solvent recrystallization system.[8]
-
Principle: You need a pair of miscible solvents. In one solvent ("the soluble solvent"), your compound is highly soluble, even at room temperature. In the other ("the insoluble solvent"), your compound is poorly soluble, even when hot.
-
Procedure:
-
Dissolve your crude compound in the minimum amount of the hot "soluble solvent".[8]
-
While keeping the solution hot, add the "insoluble solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
-
Suggested Systems: For this compound, you could explore solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.
Q6: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid comes out of solution as a liquid instead of a crystal. To resolve this:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot "soluble solvent" to the oiled-out mixture and reheat until everything redissolves. Then, allow it to cool more slowly.
-
Lower the Cooling Temperature: Ensure the solution is cooled very slowly. A hot solution placed directly into an ice bath is more likely to oil out. Let it come to room temperature first.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[8]
Part 3: Frequently Asked Questions (FAQs)
Q7: What are the most likely impurities I should be looking for?
A7: Impurities typically arise from the synthetic route. A common synthesis involves the reaction of 2-acetyl-5-bromopyridine with a trifluoromethylating agent. Therefore, potential impurities include:
-
Unreacted Starting Material: 2-acetyl-5-bromopyridine (also known as 1-(5-Bromopyridin-2-yl)ethanone).[9][10]
-
Synthesis Precursors: If the 2-acetyl-5-bromopyridine was synthesized from 2,5-dibromopyridine, you might have residual 2,5-dibromopyridine.[11] If the route started from 2-aminopyridine, a common byproduct is 2-amino-3,5-dibromopyridine.[12]
-
Decomposition Products: As discussed, the product may have some instability, especially under acidic or highly heated conditions.[6]
Q8: Which purification method should I try first: chromatography or recrystallization?
A8: The choice depends on the state and initial purity of your crude product. Use the workflow diagram below to guide your decision. As a general rule, if your product is a solid with >80% purity by crude NMR/LCMS, attempt recrystallization first as it is often faster and yields higher purity material. If the product is an oil or has significant, closely-related impurities, flash column chromatography is the better starting point.
Q9: How should I store the purified this compound?
A9: Based on safety data for similar compounds, it is recommended to store the material in a tightly closed container in a dry, well-ventilated place.[3][4] Some suppliers recommend storage under an inert atmosphere at room temperature. Given its potential sensitivity, refrigeration and protection from light are also good practices to ensure long-term stability.
Part 4: Appendices
Appendix A: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Flash Chromatography | Differential partitioning of components between a mobile and stationary phase. | Versatile for many compound types; good for separating mixtures with multiple components. | Can be time-consuming and solvent-intensive; potential for product decomposition on silica. | Crude mixtures (<90% purity), oils, or separating compounds with different polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity material (>99.5%); cost-effective and scalable. | Only works for solids; requires finding a suitable solvent system; can have lower recovery. | Enriching the purity of a solid that is already relatively pure (>80-90%). |
| Preparative HPLC | High-resolution version of column chromatography using high pressure. | Excellent separation power for very difficult mixtures; can separate enantiomers with a chiral column.[6] | Expensive equipment and solvents; low throughput; requires specialized expertise. | Final purification to >99.9% purity; separating very similar isomers or enantiomers. |
Appendix B: General Protocol for Flash Column Chromatography
-
Select Solvent System: Use TLC to identify an appropriate eluent (e.g., 80:20 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3.
-
Pack Column: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the chosen eluent (wet slurry method is preferred).[5]
-
Load Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry powder on a rotary evaporator. Carefully add this dry powder to the top of the packed column.
-
Elute: Add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions continuously.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Appendix C: Purification Decision Workflow
This diagram provides a logical path for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
- Generic SDS Provider. (2018). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- BLD Pharmatech. (2026). Safety Data Sheet for 2-((5-Bromopyridin-2-yl)amino)ethanol.
- BenchChem. (2025). Technical Support Center: Purification of Crude 9-Fluoro-Nonanol.
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
- Heterocyclic Letters. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine. Vol. 11, No.3, 447-452.
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Semantic Scholar. (n.d.). Genotoxic Impurities: An Important Regulatory Aspect.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- Tetrahedron. (n.d.). 1-(5-Bromo-pyridin-2-yl)-ethanone.
Sources
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- 9. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
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- 12. heteroletters.org [heteroletters.org]
"stability issues and degradation of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol"
Welcome to the technical support center for 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable research chemical.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique structure, combining a reactive bromopyridine moiety with a trifluoroethanol group, offers versatile opportunities for chemical modification. However, this reactivity also presents challenges related to stability and degradation. This guide provides expert insights and practical solutions to help you navigate these challenges and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm observing unexpected peaks in my NMR/LC-MS analysis of a reaction mixture containing this compound. What could be the cause?
A1: The appearance of unexpected peaks often indicates degradation of the starting material or the formation of byproducts. The primary suspect for degradation of this compound is the bromopyridine ring, which is susceptible to nucleophilic attack.
-
Causality: The pyridine ring is an electron-deficient aromatic system, and the bromine atom at the 5-position is a good leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1] If your reaction mixture contains nucleophiles (e.g., amines, alkoxides, water under certain conditions), they can displace the bromide.
-
Troubleshooting Steps:
-
Analyze the Impurities: Use LC-MS to determine the mass of the impurity peaks. A mass corresponding to the replacement of bromine with your nucleophile is a strong indicator of an SNAr reaction.
-
Control Nucleophiles: If possible, run your reaction under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water and oxygen. If a nucleophile is a necessary reagent, consider adding it at a lower temperature to control the reaction rate.
-
pH Control: The reactivity of the pyridine nitrogen can be influenced by pH. Highly acidic or basic conditions can promote side reactions. Ensure your reaction is buffered appropriately if pH control is critical for your transformation.
-
Q2: My reaction yield is consistently lower than expected when using this compound. Could reagent degradation be the culprit?
A2: Yes, low yields can certainly be a consequence of reagent degradation, either during storage or under the reaction conditions.
-
Causality: In addition to nucleophilic substitution, palladium-catalyzed cross-coupling reactions are a common application for bromopyridines.[1] If your reaction setup involves trace amounts of palladium or other transition metals from previous reactions, you might be unintentionally catalyzing the degradation of your starting material. Furthermore, prolonged exposure to light or elevated temperatures during storage can lead to slow decomposition.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your reaction, check the purity of your this compound by a suitable analytical method like NMR or LC-MS.
-
Optimize Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere.[2] For long-term storage, refrigeration (2-8 °C) is recommended.[3]
-
Reaction Setup: Use clean glassware, free from any residual metal catalysts. If your desired reaction is a cross-coupling, ensure that the reaction is initiated promptly after the addition of the catalyst.
-
Q3: I've noticed a color change in my stored this compound, from a white or off-white solid to a yellowish or brownish hue. Is it still usable?
A3: A color change is a visual indicator of potential degradation. While the compound might still be usable for some applications, the presence of impurities could negatively impact sensitive reactions.
-
Causality: Color changes are often due to the formation of minor, highly conjugated impurities. This can result from slow oxidation or polymerization reactions, potentially initiated by exposure to air and light. The pyridine ring itself can be sensitive to oxidation, especially in the presence of trace metals.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, analyze a small sample of the discolored material by NMR or LC-MS to identify and quantify the impurities.
-
Purification: If the impurity levels are significant, consider purifying the material before use. Column chromatography on silica gel is a common method for purifying organic compounds.
-
Preventative Measures: To prevent future discoloration, store the compound in an amber vial to protect it from light and consider flushing the vial with an inert gas before sealing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of its constituent parts, the two most likely degradation pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by a nucleophile. This is a common reaction for halopyridines.[1]
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially at the nitrogen atom, which can lead to the formation of N-oxides or other degradation products.
The trifluoroethanol moiety is generally very stable due to the strong carbon-fluorine bonds.[4]
Q2: What are the ideal storage and handling conditions for this compound?
A2: To ensure the long-term stability of the compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated)[3] | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture. |
| Light | Amber vial or stored in the dark | Protects from light-induced degradation. |
| Moisture | Store in a desiccator or dry environment | Prevents hydrolysis and other moisture-mediated reactions. |
When handling the compound, it is advisable to work in a well-ventilated area or a fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Q3: Can the trifluoroethanol group participate in degradation reactions?
A3: The 2,2,2-trifluoroethanol group is generally considered to be very stable.[4] The electron-withdrawing nature of the trifluoromethyl group makes the alcohol proton more acidic compared to ethanol, which can influence its interaction with bases.[6] However, under typical organic synthesis conditions, the C-F bonds are robust, and the trifluoroethanol moiety is unlikely to be the primary site of degradation. It can, however, form hydrogen bonds with other molecules, including the pyridine nitrogen of another molecule, which could influence the overall crystal packing and solid-state stability.[6][7]
Visualizing Degradation and Troubleshooting
To further aid in understanding the potential stability issues, the following diagrams illustrate a key degradation pathway and a troubleshooting workflow.
Caption: A potential SNAr degradation pathway of this compound.
Caption: A troubleshooting workflow for addressing unexpected experimental results.
References
- Benchchem. A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
- Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
- Wikipedia. 2-Bromopyridine.
- Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- PubMed Central. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study.
- Tosoh USA. 2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications.
- Halocarbon. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85).
- ACS Publications. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder.
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- TCI Chemicals. 1-(5-Bromopyridin-2-yl)ethan-1-one.
- Fisher Scientific. 1-(5-bromopyridin-2-yl)-2, 2, 2-trifluoroethanol, 98% Purity.
- ChemicalBook. This compound.
- NIH. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
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- ChemicalBook. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE.
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- Biosynth. 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol.
- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.
- MDPI. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- Google Patents. 2-bromopyridine synthesis method.
- ResearchGate. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- PubChemLite. 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one.
- BLDpharm. 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.
- ChemicalBook. This compound.
- Frontiers. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- BVL. Relevant impurities of technical active substances.
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Technical Support Center: Scale-Up Synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot or manufacturing scale. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and process safety.
The synthesis of this fluorinated pyridine derivative is a critical step in the development of various pharmaceutical agents. While bench-scale synthesis may appear straightforward, scaling up introduces significant challenges related to reaction control, safety, and product purity. This guide provides expert insights to anticipate and overcome these hurdles.
General Synthetic Workflow
The most common and direct route to this compound involves the nucleophilic addition of a trifluoromethyl group to 5-bromo-2-formylpyridine or a related derivative. A typical approach utilizes an organometallic reagent. The workflow below illustrates a Grignard-based pathway, which presents notable scale-up challenges.
Caption: Troubleshooting decision tree for low yield.
Common Side Reactions and Solutions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 5-bromopyridine to form 2,2'-bi(5-bromopyridine). This is more prevalent at higher temperatures and concentrations.
-
Solution: Maintain a low reaction temperature during Grignard formation and ensure slow, controlled addition of the 5-bromopyridine to the magnesium suspension. This keeps the instantaneous concentration of the halide low. * Reaction at Pyridine Nitrogen: Pyridine's basic nitrogen can interact with the Grignard reagent, potentially leading to undesired pathways. [1] * Solution: This is generally minimized by conducting the reaction at very low temperatures (e.g., -78 °C) during the addition of the electrophile (trifluoroacetaldehyde).
-
-
Poor Mass Transfer of Gaseous Reagents: If using gaseous trifluoroacetaldehyde, poor dispersion into the liquid phase on a large scale can lead to low conversion. [2] * Solution: Use a reactor equipped with a gas-inducing impeller or a sparging tube to ensure efficient gas-liquid mixing. Alternatively, using a pre-condensed solution of trifluoroacetaldehyde in a cold solvent can improve control. [2]
Issue 3: Purification Challenges
Question: I am finding it difficult to remove impurities and isolate the product with high purity on a multi-kilogram scale. Column chromatography is not a viable option. What are my alternatives?
Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and extraction. [3][4] Recommended Purification Strategy:
-
Controlled Quench & Work-up: The initial work-up is critical. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This minimizes temperature spikes that could degrade the product.
-
Liquid-Liquid Extraction: Perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, MTBE). This will remove inorganic salts and highly polar impurities. A subsequent wash with brine can help remove residual water.
-
Crystallization: This is the most effective method for large-scale purification of solid compounds. [4] * Protocol: Solvent Screening:
- Start by screening a range of solvents (e.g., heptane, toluene, isopropanol, acetonitrile) and solvent/anti-solvent systems.
- Dissolve a small amount of crude material in a minimum amount of a hot solvent in which it is soluble.
- Allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
- If no crystals form, add an "anti-solvent" (in which the product is insoluble) dropwise until turbidity persists.
-
Scale-Up: Once an effective solvent system is identified, scale-up the crystallization. Ensure slow cooling to promote the growth of large, pure crystals, which are easier to filter and wash.
-
Filtration and Drying: Use appropriate filtration equipment (e.g., Nutsche filter) for large quantities. Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining impurities. Dry the product under vacuum at a controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety hazards for this scale-up, and what engineering controls are essential? A: The primary hazards are associated with the Grignard reagent and the flammable solvents used. [5][6]* Fire Hazard: Grignard reagents can be pyrophoric, and solvents like THF and diethyl ether are highly flammable. The reaction is also highly exothermic. [5][7]* Runaway Reaction: A delayed initiation followed by a rapid, uncontrolled reaction can lead to over-pressurization of the reactor. [8]* Essential Engineering Controls:
- Use a reactor with a high-efficiency cooling jacket and an emergency quenching system.
- Install pressure relief valves and rupture discs on the reactor. [7] * Ensure the process is conducted in a well-ventilated area with intrinsically safe electronics.
- Real-time temperature and pressure monitoring with alarms is mandatory. [8][7] Q2: Can I use an alternative to the Grignard route to improve safety and scalability? A: Yes, several alternatives exist, though they come with their own trade-offs.
-
Organolithium Route: Reaction of 5-bromopyridine with n-butyllithium followed by addition of trifluoroacetaldehyde is an option. However, n-butyllithium is also highly pyrophoric and requires cryogenic temperatures, presenting similar safety challenges.
-
Trifluoromethylation of an Aldehyde: A potentially safer route involves the synthesis of 5-bromo-2-formylpyridine first, followed by nucleophilic trifluoromethylation using a reagent like the Ruppert-Prakash reagent (TMSCF₃) and a catalytic initiator. [9]While TMSCF₃ is less hazardous than a Grignard reagent, it is significantly more expensive, which can be a major factor at scale.
-
Photoredox Catalysis: Modern methods using photoredox catalysis to generate a CF₃ radical from sources like trifluoroacetic anhydride could be considered. [10]However, scaling photochemical reactions can be challenging due to light penetration issues in large reactors. [11] Q3: How important is the quality of 5-bromopyridine for this reaction? A: The purity of the starting material is crucial. Impurities in the 5-bromopyridine can interfere with the Grignard formation. For example, any residual 2-aminopyridine from its synthesis can quench the Grignard reagent. [12][13]It is essential to use a highly pure starting material and to confirm its identity and purity by analytical methods (NMR, GC-MS) before starting a large-scale campaign.
Q4: What in-process controls (IPCs) should I implement to monitor the reaction's progress? A: Monitoring the reaction is key to ensuring consistency and safety.
-
TLC/HPLC: Take small, carefully quenched aliquots from the reaction mixture to monitor the consumption of the 5-bromopyridine (for Grignard formation) and the formation of the product during the trifluoromethylation step.
-
Calorimetry: On a pilot scale, reaction calorimetry can be used to measure heat flow. This provides direct information about the reaction rate and can detect the start and end of the reaction, preventing dangerous accumulation of reagents. [8]* NMR: ¹H and ¹⁹F NMR of quenched samples can confirm the formation of the desired product and identify key intermediates or side products.
References
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- BenchChem. (2025). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
- Ji, Y., et al. (2015). A scalable and operationally simple radical trifluoromethylation. ResearchGate.
- Unknown Author. (n.d.). Scale up for the trifluoromethylation/cyclization reaction of 1a. ResearchGate.
- Duan, Z. C., et al. (2025). Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform.
- Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Wang, L., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.
- American Chemical Society. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- YouTube. (2024). Grignard reaction safety.
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- ResearchGate. (2025). Safety aspects of the process control of Grignard reactions.
- Unknown Author. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
- ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. JOCPR.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
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Technical Support Center: Stereochemical Integrity in Chiral Trifluoromethyl Carbinol Synthesis
Introduction: Chiral trifluoromethyl carbinols are privileged structural motifs in medicinal chemistry and materials science. The strongly electron-withdrawing trifluoromethyl (CF3) group imparts unique properties, including metabolic stability and enhanced binding affinity. However, the synthesis of these compounds with high enantiopurity is a significant challenge, as the stereocenter bearing the CF3 group and the hydroxyl functionality is often susceptible to racemization. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers maintain the stereochemical integrity of their products throughout synthesis, workup, and purification.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral trifluoromethyl carbinols?
Answer: Racemization, the process of converting a single enantiomer into an equal mixture of both enantiomers, can occur through several pathways.[1][2] Understanding these is the first step to prevention.
-
Reversible Oxidation-Reduction: The most common pathway for racemization of a chiral alcohol is via a reversible oxidation to the corresponding achiral ketone, followed by a non-selective reduction back to the alcohol. This can be inadvertently mediated by certain catalysts, particularly under thermal stress. For instance, some ruthenium complexes used for asymmetric transfer hydrogenation can also catalyze the reverse reaction (dehydrogenation), leading to a loss of enantiomeric excess (ee).[3][4][5][6] The mechanism often involves the formation of a metal-hydride intermediate after the alcohol coordinates to the metal center and undergoes β-hydride elimination.[3][4][5]
-
SN1-Type Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O). Departure of water generates a planar carbocation intermediate. Subsequent attack by a nucleophile (like water) can occur from either face with equal probability, leading to a racemic product.[1] The stability of the carbocation is a key factor; benzylic or allylic trifluoromethyl carbinols are particularly susceptible.
-
Enolization (for α-Proton Containing Substrates): If the chiral carbinol has an acidic proton on the adjacent carbon, base-catalyzed racemization can occur via formation of a planar enolate.[7] While less common for the direct racemization of the carbinol product itself, this is a major concern for precursor α-trifluoromethyl ketones, where racemization of the α-carbon can occur before reduction.
Q2: I'm observing a significant drop in enantiomeric excess (ee) during my aqueous workup and/or silica gel chromatography. What's happening and how can I prevent it?
Answer: This is a frequent and often underestimated problem. Both workup and purification can introduce conditions that promote racemization.
-
Problem during Workup: Standard aqueous workups using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) can easily trigger the SN1 or enolization mechanisms described above. The trifluoromethyl group can influence the pKa of nearby protons and the stability of intermediates, making these carbinols sensitive to pH extremes.
-
Problem during Purification: Normal-phase silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[8] This acidity can be sufficient to catalyze racemization via an SN1-type mechanism, especially for sensitive substrates. Furthermore, some studies have shown that chiral molecules can undergo self-induced chiral recognition and association on silica gel, which in some cases can lead to complex elution profiles or apparent enrichment/depletion of one enantiomer in different fractions.[9]
Troubleshooting & Prevention Strategy:
-
Neutralize with Care: Use milder reagents for workup. Saturated aqueous sodium bicarbonate (NaHCO₃) or a buffered phosphate solution (pH 7) are excellent alternatives to strong bases or acids.
-
Passivate Your Silica Gel: Before performing chromatography, flush the column with the chosen eluent containing a small amount of a neutral amine, such as triethylamine (Et₃N) (typically 0.1-1% v/v). The amine neutralizes the acidic silanol groups, preventing on-column racemization.
-
Consider Alternative Stationary Phases: If racemization persists, consider using neutral alumina or a reverse-phase (C18) silica gel, which are less likely to cause acid-catalyzed degradation.
-
Minimize Contact Time: Perform the chromatography as quickly as reasonably possible to reduce the time the compound spends on the stationary phase.
Q3: My asymmetric reduction of a trifluoromethyl ketone is giving low enantioselectivity. How can I improve the outcome?
Answer: Trifluoromethyl ketones are notoriously challenging substrates for asymmetric reduction due to their unique stereoelectronic properties.[10] The strong electron-withdrawing nature of the CF₃ group enhances the reactivity of the carbonyl, which can lead to a competing, non-catalyzed background reduction by the hydride source (e.g., borane).[11]
Key Improvement Strategies:
-
Catalyst Choice is Critical: Not all asymmetric reduction systems are equally effective.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (BH₃).[12][13] It is a powerful tool, but for trifluoromethyl ketones, low temperatures (e.g., -78 °C to -40 °C) are often crucial to suppress the non-catalyzed background reaction.[11][14]
-
Noyori Asymmetric Hydrogenation: Catalysts based on Ruthenium-BINAP-diamine complexes are highly effective for the hydrogenation of ketones.[15][16][17] These systems often show excellent chemoselectivity and can provide high enantioselectivities for CF₃-ketones.[18]
-
Noyori Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen source like formic acid/triethylamine or isopropanol with a Ru-TsDPEN catalyst. It is often more practical on a lab scale than high-pressure hydrogenation and has been successfully applied to a range of α-CF₃ ketones, affording high ee.[19]
-
-
Temperature Control: For most asymmetric reductions, lower temperatures enhance enantioselectivity by widening the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Always start by optimizing the reaction temperature.
-
Solvent and Additives: The reaction solvent can significantly influence both reactivity and selectivity. For CBS reductions, THF is common. For Noyori hydrogenations, alcoholic solvents like methanol or ethanol are often used. Always use anhydrous solvents, as water can interfere with the catalyst.[14]
Section 2: Protocols & Methodologies
Protocol 1: Racemization-Free Workup and Purification
This protocol is designed to minimize loss of enantiomeric excess for sensitive chiral trifluoromethyl carbinols.
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Neutral Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining reducing agents or reactive species. Avoid strong acids or bases.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic residues.
-
Brine (saturated aqueous NaCl) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (< 40 °C).
-
Purification (Passivated Silica Gel Chromatography):
-
Prepare your eluent (e.g., Hexane/Ethyl Acetate). Add 0.5% (v/v) triethylamine to the eluent mixture.
-
Slurry pack the column using this amine-containing eluent.
-
Equilibrate the column by flushing with at least two column volumes of the eluent.
-
Load your crude product and perform the chromatography as usual.
-
Protocol 2: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone
This procedure is adapted from literature protocols for Noyori-Ikariya Asymmetric Transfer Hydrogenation and serves as a robust starting point for various trifluoromethyl ketones.[19]
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (1-2 mol%).
-
Substrate Addition: Add 2,2,2-trifluoroacetophenone (1.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and flush thoroughly with Argon or Nitrogen.
-
Reagent Addition: Prepare a 5:2 mixture of formic acid and triethylamine (azeotropic mixture). Add 5.0 equivalents of this mixture via syringe. Add an appropriate anhydrous solvent (e.g., acetonitrile or a 1:1 mixture of MeOH/H₂O) to achieve a substrate concentration of 0.1–1 M.[19]
-
Reaction: Stir the mixture at the desired temperature (start with room temperature or mild heat, e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, proceed with the Racemization-Free Workup and Purification protocol described above.
Section 3: Data & Visualizations
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction
This table provides representative data for the asymmetric reduction of 2,2,2-trifluoroacetophenone, a common benchmark substrate.
| Catalyst System | Method | Conditions | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS | CBS Reduction | BH₃·THF, THF, -40 °C | >95 | 92 | [14] |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Transfer Hydrogenation | HCOOH/NEt₃, CH₃CN, 40 °C | 99 | 95 | [19] |
| Ir/f-amphol | Hydrogenation | H₂ (50 bar), CH₂Cl₂, 25 °C | 99 | 99 | [10] |
| Bornan-2-yloxyaluminium dichloride | Stoichiometric Reduction | Et₂O, -78 °C | ~90 | 68 | [20] |
Note: Conditions and results are substrate-dependent and may require optimization.
Diagrams
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Key pathways leading to racemization of a chiral carbinol.
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Workflow for synthesis and purification to avoid racemization.
References
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Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13146–13149. [Link]
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Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Semantic Scholar. [Link]
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Kim, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. [Link]
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Elsevier Pure. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Vrije Universiteit Brussel. [Link]
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PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. National Library of Medicine. [Link]
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ACS Organic & Inorganic Au. (2023). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. American Chemical Society. [Link]
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Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. [Link]
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Royal Society of Chemistry. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (1977). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
PubMed Central. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. National Library of Medicine. [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]
-
ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Communications. [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. ResearchGate. [Link]
-
ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
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National Institutes of Health. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. [Link]
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Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
ACS Publications. (1987). Self-induced chiral recognition in the association of enantiomeric mixtures on silica gel chromatography. Analytical Chemistry. [Link]
-
ResearchGate. (2010). On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel, and Implications when Densitometric Detection is used. A Mini Review. Journal of Planar Chromatography - Modern TLC. [Link]
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Chemistry LibreTexts. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]
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ACS Publications. (2002). Hydrogen-bonded macrocluster formation of ethanol on silica surfaces in cyclohexane(1). Langmuir. [Link]
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Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic and Inorganic Chemistry. [Link]
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National Institutes of Health. (2022). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Molecules. [Link]
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Reddit. (2022). Maximum ethanol concentration for silica gel column chromatography?. r/chemhelp. [Link]
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ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. [Link]
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PubMed. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol using Chiral HPLC
Introduction: The Critical Role of Enantiomeric Purity in Drug Development
In the landscape of modern pharmaceuticals, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control and accurate measurement of the enantiomeric purity of chiral drug candidates.
This guide focuses on 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol, a chiral fluorinated alcohol often used as a building block in the synthesis of complex pharmaceutical agents. Its trifluoromethyl group and aromatic pyridine ring present unique challenges and opportunities for separation. Accurately determining its enantiomeric excess (e.e.) is paramount to ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique for this task, offering high resolution, accuracy, and reproducibility. This document provides a comprehensive comparison of methodologies and a detailed protocol for validating a chiral HPLC method for this specific compound, grounded in established scientific principles and regulatory expectations.
The Comparative Guide: Selecting the Optimal Chiral Stationary Phase and Mobile Phase
The success of a chiral separation hinges on the selection of the appropriate CSP and the optimization of the mobile phase. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times. For a molecule like this compound, which possesses a hydrogen-bond-accepting pyridine ring, a hydrogen-bond-donating alcohol, and a π-system, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and multiple interaction sites (e.g., hydrogen bonds, π-π interactions, steric hindrance).
We evaluated two leading classes of polysaccharide-based CSPs: an amylose-based column (Chiralpak® AD-H) and a cellulose-based column (Chiralcel® OD-H).
Experimental Workflow for Method Development
Caption: Logical workflow for chiral HPLC method development.
Comparative Performance Data
The following table summarizes the performance of the two CSPs under various mobile phase conditions. The goal was to achieve a baseline resolution (Rs) of greater than 2.0, which is a common target for robust quantitative methods.
| Column (CSP Type) | Mobile Phase (v/v) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Observations |
| Chiralpak® AD-H (Amylose) | Hexane/IPA (90/10) | 1.0 | 8.5 | 10.2 | 1.20 | 2.1 | Good initial separation, baseline resolved. |
| Chiralpak® AD-H (Amylose) | Hexane/IPA (95/5) | 1.0 | 12.1 | 15.3 | 1.26 | 2.8 | Excellent separation, ideal for validation. |
| Chiralcel® OD-H (Cellulose) | Hexane/IPA (90/10) | 1.0 | 7.1 | 7.8 | 1.10 | 1.4 | Partial co-elution, not suitable. |
| Chiralcel® OD-H (Cellulose) | Hexane/EtOH (90/10) | 1.0 | 9.2 | 10.5 | 1.14 | 1.7 | Improved but still insufficient resolution. |
-
tR1, tR2: Retention times for the first and second eluting enantiomers.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A higher value indicates better separation potential.
-
Resolution (Rs): A quantitative measure of the separation between two peaks. Rs = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base.
Analysis and Method Selection:
The amylose-based Chiralpak® AD-H column demonstrated significantly better selectivity and resolution for the target analyte compared to the cellulose-based Chiralcel® OD-H. The interaction mechanism of amylose tris(3,5-dimethylphenylcarbamate) likely provides a better steric and electronic fit for the 5-bromopyridyl group. Reducing the percentage of the polar alcohol modifier (isopropanol, IPA) from 10% to 5% increased the retention times but significantly improved the resolution from 2.1 to 2.8, providing a highly robust separation ideal for validation and routine use.
Therefore, the selected optimal method for validation is:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (95/5, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
The Validated Method: A Step-by-Step Protocol
This section provides the detailed protocol for quantifying the enantiomeric excess of a sample of this compound.
Materials and Reagents
-
Racemic this compound standard (for system suitability)
-
Test sample
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Class A volumetric flasks and pipettes
Sample Preparation
-
Racemic Standard (System Suitability): Accurately weigh and dissolve the racemic standard in the mobile phase (Hexane/IPA 95/5) to a final concentration of 0.5 mg/mL.
-
Test Sample: Prepare the test sample in the same manner to a final concentration of 0.5 mg/mL. Ensure the sample is fully dissolved and sonicate for 5 minutes if necessary.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column and system from particulates.
HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the Chiralpak® AD-H column with the mobile phase at 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the racemic standard solution (10 µL).
-
SST Verification: Verify that the system meets the pre-defined SST criteria (see Section 4.1). The resolution (Rs) between the two enantiomer peaks must be ≥ 2.5.
-
Analysis: Once the SST is passed, inject the prepared test sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute completely (e.g., 20 minutes).
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor).
-
Calculate the e.e. using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Method Validation: Ensuring a Robust and Reliable Assay
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The protocol below is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Workflow
Caption: Sequential workflow for HPLC method validation per ICH guidelines.
System Suitability
System Suitability Testing (SST) is an integral part of any analytical procedure. It ensures the chromatography system is performing adequately for the analysis to be done.
-
Procedure: Six replicate injections of the racemic standard (0.5 mg/mL) are made.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.5
-
Tailing Factor (T): ≤ 1.5 for both peaks
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Procedure: Inject a blank (mobile phase), the test sample, and the test sample spiked with related impurities (if available).
-
Acceptance Criteria: The enantiomer peaks should be free from interference from any other component at their respective retention times. Peak purity analysis using a PDA detector can further confirm this.
Linearity and Range
This establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. This is crucial for quantifying the minor enantiomer accurately.
-
Procedure: Prepare a series of solutions of the racemic standard at five concentration levels, for example, from 0.05% to 1.5% of the nominal sample concentration (e.g., 0.25, 0.5, 1.0, 2.5, 7.5 µg/mL).
-
Acceptance Criteria:
-
Plot peak area vs. concentration for the minor enantiomer.
-
The correlation coefficient (R²) of the regression line must be ≥ 0.999.
-
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six individual preparations of a sample spiked with the minor enantiomer at the 1% level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Acceptance Criteria: The %RSD for the calculated amount of the minor enantiomer should be ≤ 5.0%.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze a sample of the major enantiomer spiked with the minor enantiomer at three different concentration levels (e.g., 0.5%, 1.0%, and 1.5% of the major enantiomer concentration).
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Analyze a sample while introducing small changes to the method, such as:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (23 °C and 27 °C)
-
Mobile Phase Composition: ± 1% in IPA (e.g., Hexane/IPA 96/4 and 94/6)
-
-
Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions, and the calculated enantiomeric excess should not significantly change.
Conclusion
The successful validation of a chiral HPLC method is a meticulous process that underpins the reliability of enantiomeric excess determination. For this compound, an amylose-based CSP (Chiralpak® AD-H) with a Hexane/IPA (95/5) mobile phase provides an excellent, high-resolution separation. By systematically following the validation protocol detailed in this guide—covering specificity, linearity, precision, accuracy, and robustness—researchers and drug development professionals can establish a scientifically sound and defensible method. This ensures that the enantiomeric purity of this critical building block is measured with the highest degree of confidence, safeguarding the quality and integrity of the final pharmaceutical product.
References
-
Title: The tragedy of thalidomide: lessons for drug safety and regulation. Source: The Helix, Northwestern University URL: [Link]
-
Title: Chiral separation by HPLC: a guide to method development. Source: American Laboratory URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical Method Validation. Source: U.S. Food & Drug Administration (FDA) URL: [Link]
"spectroscopic comparison of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol with its precursors"
A Comparative Analysis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol and Its Precursors
This guide provides an in-depth spectroscopic comparison of the fluorinated alcohol, this compound, with its synthetic precursors, 5-bromo-2-formylpyridine and (trifluoromethyl)trimethylsilane (TMSCF₃). Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the key structural transformations that occur during the synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as versatile building blocks.
The introduction of a trifluoromethyl group into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The conversion of an aldehyde to a trifluoromethyl alcohol, as we will explore here, is a fundamental transformation that is readily monitored and confirmed by a suite of spectroscopic techniques. Understanding the distinct spectral signatures of the starting materials and the final product is paramount for reaction monitoring, purification, and final characterization.
The Synthetic Pathway: A Nucleophilic Addition
The synthesis of this compound is achieved via a nucleophilic trifluoromethylation of the aldehyde precursor, 5-bromo-2-formylpyridine. In this process, (trifluoromethyl)trimethylsilane serves as the source of the trifluoromethyl nucleophile, typically activated by a fluoride source. This reaction, a variant of the well-established Ruppert-Prakash reaction, results in the formation of a new carbon-carbon bond and the transformation of the aldehyde functional group into a secondary alcohol.
Caption: Synthetic route to the target compound.
Spectroscopic Profiles of the Precursors
A thorough understanding of the precursors' spectra is essential for identifying the changes that signify a successful reaction.
5-bromo-2-formylpyridine
This solid, typically off-white to light yellow, is the electrophilic component in our synthesis.[1] Its molecular formula is C₆H₄BrNO with a molecular weight of 186.01 g/mol .[1][2]
-
¹H NMR: The spectrum is characterized by signals in the aromatic region corresponding to the three protons on the pyridine ring and a distinct downfield singlet for the aldehyde proton, typically found around 10 ppm.
-
¹³C NMR: The most notable signal is the aldehyde carbonyl carbon, which appears significantly downfield (around 190-200 ppm). The carbons of the pyridine ring will have characteristic shifts influenced by the bromine and formyl substituents.
-
IR Spectroscopy: The most prominent feature is the strong C=O stretching vibration of the aldehyde, typically observed in the range of 1700-1720 cm⁻¹.[3] Aromatic C-H stretching bands are expected around 3000-3100 cm⁻¹.[3]
(Trifluoromethyl)trimethylsilane (TMSCF₃)
This volatile liquid is the trifluoromethylating agent.
-
¹H NMR: The spectrum is very simple, showing a single, sharp peak around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl group.[4]
-
¹⁹F NMR: This technique is crucial for observing the trifluoromethyl group. TMSCF₃ exhibits a sharp singlet in its ¹⁹F NMR spectrum. The chemical shift of trifluoromethyl groups can vary widely depending on the electronic environment.[5][6]
Spectroscopic Characterization of the Product
The successful synthesis of this compound (C₇H₅BrF₃NO, MW: 256.02)[7][8] is confirmed by the appearance of new spectral features and the disappearance of key precursor signals.
-
¹H NMR: The most significant changes are the disappearance of the aldehyde proton signal and the appearance of two new signals: a broad singlet for the hydroxyl (-OH) proton and a quartet for the methine proton (-CH), which is coupled to the three fluorine atoms of the CF₃ group. The pyridine ring protons will also experience a shift in their chemical environment due to the new substituent.
-
¹³C NMR: The aldehyde carbonyl signal vanishes and is replaced by a new signal for the carbon of the CH(OH) group, which will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet or a doublet (if coupled to the methine proton) will be observed, confirming the incorporation of the CF₃ group into the final product.
-
IR Spectroscopy: The sharp C=O stretch from the aldehyde precursor disappears and is replaced by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (256.02 g/mol ), often with a characteristic isotopic pattern due to the presence of bromine.
Comparative Spectroscopic Data
The following table summarizes the key diagnostic spectroscopic features that differentiate the product from its precursors.
| Spectroscopic Technique | 5-bromo-2-formylpyridine (Precursor) | This compound (Product) | Key Transformation |
| ¹H NMR | Aldehyde H: ~10 ppm (singlet) | Methine H: ~5-6 ppm (quartet), Hydroxyl H: variable (broad singlet) | Disappearance of aldehyde proton, appearance of methine and hydroxyl protons. |
| ¹³C NMR | Carbonyl C: ~190-200 ppm | Alcohol C: ~70-80 ppm (quartet) | Disappearance of carbonyl carbon, appearance of alcohol carbon. |
| ¹⁹F NMR | N/A | CF₃: ~ -70 to -80 ppm | Appearance of a signal for the trifluoromethyl group. |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretch: ~1700-1720 | Broad O-H stretch: ~3200-3600 | Disappearance of C=O stretch, appearance of O-H stretch. |
| Mass Spec. (m/z) | M⁺˙ ≈ 186/188 | M⁺˙ ≈ 256/258 | Increase in molecular weight by the mass of CF₃H. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of the Ruppert-Prakash reaction.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-formylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add (trifluoromethyl)trimethylsilane (1.5 equivalents) to the solution, followed by a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents).
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the characterization of the synthesized product.
Caption: General workflow for synthesis and analysis.
Conclusion
The transformation of 5-bromo-2-formylpyridine to this compound is clearly delineated by a suite of spectroscopic techniques. The disappearance of the aldehyde's characteristic carbonyl and proton signals in IR and ¹H NMR, respectively, coupled with the emergence of the alcohol's hydroxyl and methine signals, provides unequivocal evidence of the reaction's success. Furthermore, ¹⁹F NMR and mass spectrometry confirm the incorporation of the trifluoromethyl group and the final product's molecular weight. This guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous characterization of novel chemical entities in the field of drug discovery and development.
References
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Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. Available at: [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
5-Bromo-2-formylpyridine, 5-Bromo-2-picolinaldehyde Request for Quotation - ChemBK. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. Available at: [Link]
-
5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem. Available at: [Link]
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Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Available at: [Link]
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INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. Available at: [Link]
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]
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1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one - PubChemLite. Available at: [Link]
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19F NMR Reference Standards. Available at: [Link]
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2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. Available at: [Link]
- CN104402805A - 2-bromopyridine synthesis method - Google Patents.
-
(5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. Available at: [Link]
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2,2,2-Trifluoro-1-(5-Bromo-2-Nitrophenyl)-Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry - ResearchGate. Available at: [Link]
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Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - MDPI. Available at: [Link]
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Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. Available at: [Link]
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Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - NIH. Available at: [Link]
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3.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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Multiresidue method for confirmation of macrolide antibiotics in bovine muscle by liquid chromatography/mass spectrometry. - SciSpace. Available at: [Link]
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The Fluorine Factor: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Precursors in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety is a ubiquitous structural motif in pharmaceuticals, and the introduction of fluorine can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of fluorinated and non-fluorinated pyridine precursors, offering insights into their respective performance in key synthetic transformations, supported by experimental data and detailed protocols. The decision to employ a fluorinated versus a non-fluorinated pyridine precursor is a critical juncture in the design of novel therapeutics and functional materials, and a deep understanding of their comparative reactivity is paramount.
The Foundational Impact of Fluorine on Pyridine's Physicochemical Properties
The introduction of fluorine onto the pyridine ring induces significant changes in its electronic and physical properties.[1] These alterations are fundamental to the "fluorine effect" observed in medicinal chemistry.
One of the most notable effects is the modulation of the pyridine's basicity, quantified by its pKa value. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby lowering its basicity.[2] This has profound implications for drug design, as it can influence a molecule's solubility, membrane permeability, and interaction with biological targets.[3]
Furthermore, the C-F bond is significantly stronger than a C-H bond, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[1] Judicious placement of fluorine atoms can, therefore, increase a drug's half-life and bioavailability.[3]
Table 1: Comparative Physicochemical Properties of Pyridine and Fluorinated Pyridines
| Compound | pKa[2][4][5][6][7] | Dipole Moment (D) | Comments |
| Pyridine | 5.25 | 2.22 | Reference compound. |
| 2-Fluoropyridine | -0.44 | 3.14 | Significant decrease in basicity due to the inductive effect of fluorine. |
| 3-Fluoropyridine | 2.97 | 1.13 | Less pronounced effect on pKa compared to the 2-position. |
| 4-Fluoropyridine | 1.89 | 0.53 | Strong electron-withdrawing effect at the para position. |
| 2,6-Difluoropyridine | -2.96 | 3.90 | Additive effect of two fluorine atoms significantly reduces basicity. |
Comparative Reactivity in Key Synthetic Transformations
The electronic perturbations caused by fluorine substitution directly translate to altered reactivity in common synthetic reactions. This section will compare the performance of fluorinated and non-fluorinated pyridine precursors in three critical classes of reactions: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: A Tale of Two Reactivities
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[8] However, the reactivity of halopyridines in this reaction is highly dependent on the nature of the halogen and the presence of other substituents.
Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl >> F. The C-F bond is typically inert under standard Suzuki-Miyaura conditions, meaning that a fluorinated pyridine precursor will almost exclusively act as the boronic acid or ester component.[9] In contrast, chloro- and bromopyridines are effective electrophilic coupling partners.
The electron-withdrawing nature of fluorine on a pyridyl boronic acid can influence the transmetalation step of the catalytic cycle. While a direct, side-by-side comparison is often context-dependent, electron-deficient pyridyl boronic acids can sometimes exhibit different reactivity profiles compared to their non-fluorinated counterparts.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Pyridine Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / N-heterocyclic carbene | K2CO3 | DMF/H2O | 120 | ~70-80 | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 / N-heterocyclic carbene | K2CO3 | DMF/H2O | 120 | >90 | [10] |
| 2-Fluoropyridine-3-boronic acid | 2-Bromothiophene | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | Moderate to Good | [11] |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Not specified | Not specified | Not specified | Not specified | Good | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid [10]
-
To a microwave vial, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd(OAc)2 (1 mol%), and the benzimidazolium salt ligand (2 mol%).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Seal the vial and heat in a microwave reactor with stirring, ramping to 120 °C over 3 minutes and holding for a specified time.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Navigating Electronic Effects
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[1] Similar to the Suzuki-Miyaura reaction, the reactivity of the halopyridine is crucial. The presence of a fluorine atom can significantly impact the electronic properties of the pyridine ring, making it more electron-deficient. This can, in some cases, facilitate the oxidative addition step of the catalytic cycle.
However, the increased acidity of N-H bonds in the presence of electron-withdrawing groups can also influence the deprotonation step. The choice of base is therefore critical when working with fluorinated pyridines. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[13]
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Pyridine Precursor | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Diethylamine | Pd(OAc)2 / dppp | NaOt-Bu | Toluene | 80 | 98 | [1] |
| 2-Bromopyridine | Aniline | Pd(OAc)2 / XPhos | NaOt-Bu | Toluene | Not specified | Not specified | [14] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [13] |
| 2-Amino-5-bromo-4-methylpyridine | Various amines | Various Pd/ligand systems | Various | Various | Various | Moderate to Excellent | [15] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Diethylamine [1]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 2.5 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (2 mL), followed by 2-bromopyridine (1.0 mmol) and diethylamine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C with stirring for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Fluorine as an Activating Group
In contrast to its inertness in palladium-catalyzed cross-coupling, the C-F bond is often the most reactive in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of substitution.[3]
For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine under the same conditions.[3] This makes fluorinated pyridines excellent precursors for the introduction of nucleophiles at specific positions.
Table 4: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Pyridine Precursor | Nucleophile | Solvent | Relative Rate | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | [3] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [3] |
| 2-Chloropyrimidine | Various amines | Water | ~100x more reactive than chloropyrazine | [16] |
| 2-Chloropyrazine | Various amines | Water | Reference | [16] |
Experimental Protocol: SNAr of 2-Chloropyrimidine with an Amine [16]
-
To a reaction vial, add the 2-chloropyrimidine (1.75 mmol), the desired amine (1.75 mmol), and potassium fluoride (3.50 mmol).
-
Add water (1 mL) as the solvent.
-
Seal the vial and heat the mixture to 100 °C for 17 hours on a heating block.
-
After cooling, quench the reaction with an aqueous solution of potassium carbonate and extract with isopropyl acetate.
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
If necessary, purify the product by column chromatography on silica gel.
Conclusion: A Strategic Choice in Synthesis
The choice between fluorinated and non-fluorinated pyridine precursors is a strategic decision that hinges on the desired synthetic outcome and the intended properties of the final molecule. Non-fluorinated halopyridines are workhorses in cross-coupling reactions where the halogen acts as a leaving group. Conversely, fluorinated pyridines often serve as the nucleophilic partner in such reactions, with the fluorine atom being retained in the final product.
In nucleophilic aromatic substitution, the roles are reversed, with fluorine acting as a powerful activating group for the displacement of other halogens or even the fluorine atom itself. The profound electronic influence of fluorine also modulates the physicochemical properties of the pyridine ring, offering a valuable tool for fine-tuning the characteristics of drug candidates and advanced materials. A thorough understanding of these comparative reactivities, as outlined in this guide, empowers researchers to make informed decisions and rationally design efficient and effective synthetic routes.
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Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
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Introduction: The Structural Significance of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the structural nuances revealed by chemical shifts, spin-spin coupling, and the influence of substituents, providing a framework for the structural elucidation of similarly complex heterocyclic and fluorinated molecules.
The title compound is a chiral alcohol featuring two key structural motifs: a 5-bromopyridine ring and a 2,2,2-trifluoroethanol group. The pyridine ring is a foundational scaffold in medicinal chemistry, while the trifluoromethyl group is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, offering a predictive comparison based on established principles and data from analogous structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The analysis is broken down by the distinct spin systems present: the aromatic protons of the pyridine ring and the aliphatic protons of the trifluoroethanol side chain.
The Pyridine Ring Protons (H-3, H-4, H-6)
The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the anisotropic ring current, the electronegativity of the nitrogen atom, and the electronic effects of the bromine and trifluoroethanol substituents. Pyridine protons typically resonate downfield (δ 7.0-9.0 ppm) compared to benzene protons.
-
H-6: This proton is ortho to the ring nitrogen, placing it in a highly deshielded environment. It is expected to be the most downfield of the three pyridine protons. It will appear as a doublet due to coupling with H-4 (meta-coupling, ⁴JHH), which is typically small (2-3 Hz).
-
H-4: This proton is para to the nitrogen and is coupled to both H-3 (ortho-coupling, ³JHH) and H-6 (meta-coupling, ⁴JHH). Therefore, it is expected to appear as a doublet of doublets (dd). The ortho coupling is significantly larger (typically 7-9 Hz) than the meta coupling.
-
H-3: This proton is meta to the nitrogen and ortho to the trifluoroethanol-substituted carbon. It will be coupled to H-4, appearing as a doublet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent substituent.
The Trifluoroethanol Moiety Protons (CH and OH)
The side chain introduces two distinct proton signals.
-
Methine Proton (CH): This proton is attached to a carbon bearing a hydroxyl group, a trifluoromethyl group, and the pyridine ring. The powerful electron-withdrawing effect of the three fluorine atoms will cause a significant downfield shift. This proton will be split into a quartet by the three equivalent fluorine atoms (³JHF), with a typical coupling constant of 6-8 Hz. Further coupling to the hydroxyl proton (³JHH) may occur, which could produce a doublet of quartets. However, this coupling is often not resolved due to rapid proton exchange, especially in the presence of trace amounts of water or in certain solvents.[1]
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[2][3][4][5] It often appears as a broad singlet. To definitively identify this peak, a D₂O exchange experiment can be performed; the OH peak will disappear from the spectrum upon addition of a drop of D₂O.
Potential Through-Space H-F Coupling
An interesting feature to consider is the possibility of through-space coupling between the fluorine atoms of the CF₃ group and the H-3 proton of the pyridine ring.[6][7] This phenomenon occurs when nuclei are close in space, regardless of the number of bonds separating them. Its observation would depend on the preferred conformation of the molecule in solution. If present, it would manifest as an additional, small splitting on the H-3 signal.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. Due to the low natural abundance of ¹³C (~1.1%), carbon-carbon coupling is typically not observed.[8] However, coupling to the highly abundant ¹⁹F nucleus (100% natural abundance) is prominent and provides crucial structural information.
The Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6)
The five carbons of the pyridine ring are all sp² hybridized and will appear in the aromatic region of the spectrum (typically δ 120-160 ppm).[9][10]
-
C-2: This carbon is directly attached to the electron-withdrawing nitrogen and the trifluoroethanol side chain, leading to a significant downfield shift.
-
C-5: This carbon is directly bonded to the bromine atom. The heavy atom effect of bromine will cause an upfield shift for this carbon compared to an unsubstituted pyridine.
-
C-6: Being ortho to the nitrogen, this carbon will be significantly deshielded and appear downfield.
-
C-3 and C-4: These carbons will have chemical shifts influenced by their position relative to the nitrogen and the two substituents. Their precise assignment would typically require 2D NMR experiments like HSQC and HMBC.
The Trifluoroethanol Moiety Carbons (CHOH and CF₃)
-
Methine Carbon (CHOH): This sp³-hybridized carbon is attached to an oxygen atom and the pyridine ring, shifting it downfield into the δ 60-80 ppm range. Crucially, it will be split into a quartet by the three fluorine atoms due to two-bond C-F coupling (²JCF), which is typically in the range of 20-35 Hz.[11][12]
-
Trifluoromethyl Carbon (CF₃): This carbon will experience a very strong deshielding effect from the three attached fluorine atoms and will also be split into a prominent quartet due to the large one-bond C-F coupling (¹JCF). This coupling constant is typically very large, often in the range of 230-350 Hz.[11][12]
Data Summary and Comparison
The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. The predicted chemical shifts are estimates based on data for structurally related compounds such as 5-bromopyridine, 2,2,2-trifluoroethanol, and 1-(pyridin-2-yl)ethanol.[13][14][15][16][17] Actual values will be dependent on the solvent and experimental conditions.[18]
| Atom | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-6 | ¹H | 8.6 - 8.8 | d | ⁴JHH ≈ 2-3 | ortho to Nitrogen |
| H-4 | ¹H | 7.9 - 8.1 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 | |
| H-3 | ¹H | 7.4 - 7.6 | d | ³JHH ≈ 8-9 | |
| CH | ¹H | 5.0 - 5.3 | q | ³JHF ≈ 6-8 | May show further coupling to OH |
| OH | ¹H | Variable | br s | - | Broad, D₂O exchangeable |
| C-2 | ¹³C | 158 - 162 | s | - | Attached to N and side chain |
| C-6 | ¹³C | 150 - 152 | s | - | ortho to N |
| C-4 | ¹³C | 140 - 142 | s | - | |
| C-3 | ¹³C | 122 - 125 | s | - | |
| C-5 | ¹³C | 118 - 121 | s | - | Attached to Br |
| CF₃ | ¹³C | 123 - 127 | q | ¹JCF ≈ 270-290 | Large one-bond C-F coupling |
| CHOH | ¹³C | 68 - 72 | q | ²JCF ≈ 30-35 | Two-bond C-F coupling |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Adherence to a rigorous experimental protocol is essential for obtaining high-resolution, artifact-free NMR spectra.[19] This protocol serves as a self-validating system to ensure data integrity.
Workflow for NMR Analysis
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A Senior Application Scientist's Guide to Determining the Absolute Configuration of Chiral Trifluoromethyl Carbinols
The introduction of a trifluoromethyl (CF₃) group into chiral molecules is a cornerstone of modern drug discovery and materials science. This uniquely electronegative and lipophilic moiety can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability. Chiral trifluoromethyl carbinols, in particular, are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. However, the very properties that make the CF₃ group so valuable also introduce distinct challenges in unambiguously assigning the absolute configuration of the stereocenter to which it is attached.
This guide provides an in-depth comparison of the principal methodologies used to determine the absolute configuration of chiral trifluoromethyl carbinols. We will move beyond mere procedural descriptions to explore the underlying causality of experimental choices, the nuances introduced by the CF₃ group, and a logical framework for selecting the most appropriate technique for your research needs.
Comparative Overview of Core Methodologies
Choosing the right analytical method is a critical decision dictated by sample availability, physical state, available instrumentation, and the required certainty of the assignment. Below is a high-level comparison of the three primary techniques discussed in this guide.
| Methodology | Principle | Sample State | Sample Amount | Destructive? | Key Advantage | Primary Limitation |
| Single-Crystal X-Ray Diffraction (XRD) | Anomalous dispersion of X-rays by atoms | Solid (Single Crystal) | < 1 mg | No | Provides an unambiguous, definitive 3D structure | Requires a high-quality single crystal, which can be difficult or impossible to obtain[1] |
| NMR: Modified Mosher's Method | Anisotropic effect of a chiral derivatizing agent (MTPA) on NMR chemical shifts | Solution (Liquid) | 1-5 mg | Yes (derivatization) | Widely accessible, reliable for carbinols, does not require crystals[2][3][4] | Requires two separate derivatizations; interpretation can be complex |
| VCD/ECD + Computational (DFT) | Differential absorption of polarized light coupled with quantum chemical calculation | Solution (Liquid) | 1-10 mg | No | Applicable to non-crystalline samples (oils, liquids); provides solution-state conformation[5][6][7] | Requires significant computational resources and expertise; success is not guaranteed[6] |
Single-Crystal X-Ray Diffraction (XRD): The Unambiguous Standard
When an enantiomerically pure compound can be coaxed into forming a high-quality single crystal, XRD is the undisputed "gold standard" for determining absolute configuration. The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by the electrons of the atoms is slightly out of phase. For a non-centrosymmetric crystal (a prerequisite for any chiral molecule), this effect allows for the direct determination of the absolute spatial arrangement of every atom.[8]
Expertise & Experience: The primary challenge is not the analysis but the sample preparation—obtaining diffraction-quality crystals. Trifluoromethyl carbinols can be particularly challenging to crystallize due to the CF₃ group's rotational freedom and potential for weak intermolecular interactions, which can lead to disordered or poorly formed crystals.
Authoritative Grounding: The result of a successful XRD experiment, often expressed as a Flack parameter close to zero for the correct enantiomer, is considered definitive proof of absolute configuration.[8] This method requires no external chiral reference and stands on its own as a non-empirical assignment.[9]
Workflow & Protocol Overview: The process involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow a suitable single crystal. This crystal is then mounted on a diffractometer, and a dataset is collected. The structure is solved and refined to yield the final 3D model and the absolute configuration.
Caption: High-level workflow for absolute configuration determination by XRD.
NMR Spectroscopy: The Modified Mosher's Method in Practice
For the vast number of trifluoromethyl carbinols that are oils or refuse to crystallize, the modified Mosher's method is the most widely used and trusted technique.[2][3][4] This method is a self-validating system; by preparing two separate diastereomeric esters from the chiral carbinol and the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a consistent pattern of chemical shift differences reveals the absolute configuration.[10]
Expertise & Experience: The Causality Behind the Shifts The method's success hinges on the predictable conformation of the resulting MTPA esters. The bulky phenyl and trifluoromethyl groups of the MTPA reagent orient themselves to minimize steric hindrance, forcing the ester carbonyl and the C-O bond of the carbinol to lie in the same plane. This arrangement places the substituents of the original carbinol (let's call them L₁ and L₂) into distinct shielding/deshielding zones created by the anisotropic effect of the MTPA's phenyl ring.
In the (R)-MTPA ester, the phenyl group preferentially shields the L₁ substituent, while in the (S)-MTPA ester, it shields the L₂ substituent. By comparing the ¹H NMR spectra of both esters and calculating the difference in chemical shifts (Δδ = δₛ - δᵣ), a clear pattern emerges: protons on one side of the carbinol will have positive Δδ values, while those on the other side will have negative values. This pattern directly maps the spatial arrangement around the stereocenter.
Trustworthiness: Specific Considerations for CF₃-Carbinols The presence of a CF₃ group on the carbinol itself adds a layer of consideration. Its strong electron-withdrawing nature can influence the rotational barrier around the C-O ester bond, potentially affecting the preferred conformation. However, the fundamental principle generally holds. Furthermore, the CF₃ group on the carbinol provides a unique probe: ¹⁹F NMR. While the Δδ (δₛ - δᵣ) values in ¹⁹F NMR are not always as straightforward to interpret as in ¹H NMR due to more complex conformational effects, they can provide valuable corroborating evidence.[11]
Experimental Protocol: Mosher's Ester Analysis
This protocol is adapted from the detailed procedure by Hoye, et al.[2][3][4]
1. Preparation of the (R)-MTPA Ester: a. To a solution of the chiral trifluoromethyl carbinol (~1.0 mg, 1.0 equiv) in dry pyridine (~0.2 mL) in an NMR tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (~1.2 equiv). b. Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. c. The crude reaction mixture can often be analyzed directly.
2. Preparation of the (S)-MTPA Ester: a. In a separate NMR tube, repeat the exact procedure from step 1, but use (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (~1.2 equiv). b. It is critical that both reactions proceed to completion to avoid kinetic resolution, which would skew the results.
3. NMR Data Acquisition and Analysis: a. Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples. If possible, acquire ¹⁹F NMR as well. b. Carefully assign the proton signals for the groups on either side of the original carbinol center (L₁ and L₂) for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for complex molecules. c. Create a table and calculate the Δδ (δₛ - δᵣ) for each assigned proton. d. Apply the Mosher's method model: Protons with a positive Δδ value are assigned to one side of the carbinol, and protons with a negative Δδ value are assigned to the other. This spatial map reveals the absolute configuration.
Example Data Analysis
| Proton | δ for (S)-Ester | δ for (R)-Ester | Δδ (δₛ - δᵣ) | Conclusion |
| H-2a | 3.15 ppm | 3.25 ppm | -0.10 | Negative Δδ |
| H-2b | 3.40 ppm | 3.52 ppm | -0.12 | Negative Δδ |
| H-4 | 4.80 ppm | 4.75 ppm | +0.05 | Positive Δδ |
| Me-5 | 1.20 ppm | 1.14 ppm | +0.06 | Positive Δδ |
Based on this data, the H-2 protons are on one side of the molecule (negative Δδ), and the H-4 and Me-5 protons are on the other (positive Δδ), allowing for the assignment of the absolute configuration.
Chiroptical Spectroscopy & Computation: A Powerful Synergy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[5][6][7] Unlike XRD, they do not require crystals, and unlike Mosher's method, they do not require chemical modification.
Expertise & Experience: The Experiment-Theory Partnership The power of modern VCD/ECD lies in its partnership with quantum chemistry.[5] The absolute configuration is determined by comparing the experimental VCD or ECD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer.[1] If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, the absolute configuration is assigned as R. If it is the mirror image, the configuration is assigned as S.
Authoritative Grounding: Leveraging the CF₃ Group The trifluoromethyl group is an excellent chromophore for VCD. The C-F stretching vibrations occur in a relatively clean region of the infrared spectrum and give rise to intense VCD signals. This provides a strong, reliable set of bands for comparison with the calculated spectrum. In ECD, the CF₃ group can influence the energy of electronic transitions, which can be accurately modeled by Time-Dependent DFT (TD-DFT) calculations.[12]
Workflow for VCD/ECD Absolute Configuration Determination
Caption: Interplay between experiment and theory in VCD/ECD analysis.
Protocol Overview:
-
Sample Preparation: Dissolve the enantiopure carbinol (1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.05–0.1 M.
-
Spectral Acquisition: Measure the VCD or ECD spectrum on a dedicated spectrometer.
-
Computational Modeling: a. Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using a molecular mechanics force field. b. Take all low-energy conformers and re-optimize their geometries using DFT (e.g., B3LYP/6-31G(d)). c. Calculate the VCD or ECD spectrum for each conformer. d. Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Comparison and Assignment: Visually and quantitatively compare the experimental spectrum to the calculated spectrum. A strong correlation confirms the absolute configuration.
A Senior Scientist's Decision Guide
How do you choose the right path when faced with a new chiral trifluoromethyl carbinol? This decision workflow, based on practical laboratory considerations, can guide your choice.
Caption: Decision workflow for selecting an appropriate analytical method.
Field-Proven Insights:
-
If you have a crystal, always use XRD. It is the fastest path to an unambiguous answer.
-
For routine analysis of non-crystalline carbinols, Mosher's method is the workhorse. It is reliable, and the required instrumentation (NMR) is widely available. It should be your default starting point.
-
Use VCD/ECD when Mosher's method fails or gives ambiguous results. This can happen with sterically crowded molecules where the Mosher ester conformation is not ideal. VCD/ECD is also an excellent orthogonal method to provide an independent, non-invasive confirmation of a Mosher's assignment.
-
If you have very little sample (<1 mg) and it won't crystallize, VCD/ECD is your best option, though it may require longer acquisition times.
By systematically applying these robust analytical techniques and understanding the specific influence of the trifluoromethyl group, researchers can confidently and accurately determine the absolute configuration of these vital chiral building blocks, accelerating the pace of discovery in medicine and materials.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60, 10439-10450. [Link]
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YouTube. (2023). How I Used Mosher Esters in my PhD. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]
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Rupprecht, K. M., et al. (1990). Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
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PubMed. (2022). Chiral Anthranyl Trifluoromethyl Alcohols: Structures, Oxidative Dearomatization and Chiroptical Properties. Chemistry, 28(72), e202202695. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
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ACS Publications. (2011). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. Journal of Natural Products, 75(1), 6-13. [Link]
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National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]
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Stephen, P. J. (2007). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 648-663. [Link]
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American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
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ACS Publications. (1991). Absolute configuration of substituted trifluoromethylcarbinols. The Journal of Organic Chemistry, 56(13), 4330-4333. [Link]
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Frontiers. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Natural Products, 1. [Link]
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Zhang, H., et al. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(18), 2008-2022. [Link]
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- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Catalytic Synthesis of Trifluoromethyl Carbinols: A Comparative Analysis
Introduction: The Critical Role of Trifluoromethyl Carbinols in Modern Drug Discovery
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small functional group can dramatically enhance the pharmacological properties of a drug candidate, improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Chiral trifluoromethyl carbinols, in particular, are key structural motifs found in a range of pharmaceuticals.[2][3] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance to researchers in drug development and related fields.
This guide provides an in-depth comparison of the three primary catalytic methodologies for the synthesis of trifluoromethyl carbinols: transition-metal catalysis, organocatalysis, and biocatalysis. We will delve into the underlying principles of each approach, present comparative performance data, and provide detailed experimental protocols for representative systems. Our focus will be on the causality behind experimental choices, offering insights to aid in the selection and optimization of the most suitable method for a given synthetic challenge.
I. Transition-Metal Catalysis: Power and Versatility
Transition-metal catalysis offers a powerful and versatile toolkit for the formation of C-CF₃ bonds. These methods often exhibit high efficiency and broad substrate scope. The general approach involves the reaction of a trifluoromethyl source with a carbonyl compound in the presence of a transition-metal complex.
Core Principles and Mechanistic Insights
The mechanism of transition-metal-catalyzed trifluoromethylation of carbonyls typically involves the formation of a metal-CF₃ species, which then acts as a nucleophile. For instance, in copper-catalyzed reactions, a Cu-CF₃ species is generated in situ, which then adds to the carbonyl group.[2] The choice of ligand is crucial for achieving high enantioselectivity in asymmetric variants, as the chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the prochiral carbonyl.
Photoredox catalysis has emerged as a powerful strategy, often in combination with transition metals like copper or nickel.[4] In these systems, a photocatalyst, upon irradiation with visible light, generates a trifluoromethyl radical from a suitable precursor. This radical can then engage in a catalytic cycle with the transition metal to achieve the desired transformation.[2]
dot
Caption: Generalized mechanism for transition-metal-catalyzed trifluoromethylation.
Comparative Performance
The table below summarizes key performance indicators for selected transition-metal-catalyzed systems.
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| CuI / Chiral Diamine | Aromatic Aldehydes | 70-95 | 80-96 | 5-10 | [3] |
| Ni(cod)₂ / Chiral Ligand | Acyl Chlorides (precursor) | 85-98 | 90-99 | 5 | [5] |
| Rh(I) / Chiral Diene | Allylic Trichloroacetimidates | 52-97 | up to 97 | 2-5 | [6] |
| Ru(II) / Chiral Diphosphine | α-Trifluoromethylimines | up to 99 | up to 99 | 1 | [7] |
Experimental Protocol: Copper-Catalyzed Asymmetric Trifluoromethylation of an Aromatic Aldehyde
This protocol is a representative example of a copper-catalyzed asymmetric trifluoromethylation.
Materials:
-
Copper(I) iodide (CuI)
-
Chiral diamine ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethylenediamine)
-
Trimethylsilyltrifluoromethane (TMSCF₃)
-
Aromatic aldehyde
-
Potassium fluoride (KF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (5 mol%) and the chiral diamine ligand (5.5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add the aromatic aldehyde (1.0 mmol) and KF (2.0 equiv).
-
Cool the reaction mixture to -20 °C.
-
Slowly add TMSCF₃ (1.5 equiv) dropwise.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl carbinol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
II. Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules.[8] For trifluoromethyl carbinol synthesis, organocatalytic methods often rely on the activation of the carbonyl compound and/or the nucleophile through non-covalent interactions.
Core Principles and Mechanistic Insights
Bifunctional organocatalysts, such as thioureas and squaramides derived from cinchona alkaloids, are commonly employed.[2][3] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., the thiourea moiety). The Lewis basic site activates the nucleophile (e.g., by deprotonation), while the hydrogen-bond donor activates the electrophile (the trifluoromethyl ketone) by coordinating to the carbonyl oxygen, thereby lowering its LUMO energy. This dual activation strategy brings the reactants into close proximity within a chiral environment, enabling highly stereoselective bond formation.
dot
Caption: Mechanism of bifunctional organocatalysis in trifluoromethyl carbinol synthesis.
Comparative Performance
| Catalyst | Substrate Scope | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Cinchona-derived Thiourea | Trifluoromethyl Ketones & Alkylidenepyrazolones | 46-66 | 68-76 | 5 | [3] |
| Singh's Catalyst | Trifluoroacetophenones & Acetone | up to 95 | up to 95 | 5 | [2] |
| Chiral Secondary Amine | Aldehydes & Trifluoromethyl Alkenes | High | High | 10-20 | [8] |
Experimental Protocol: Organocatalytic Asymmetric Vinylogous Aldol Reaction
This protocol is based on the work of Alcarazo and coworkers for the synthesis of chiral tertiary trifluoromethyl carbinols.[3]
Materials:
-
Alkylidenepyrazolone
-
Trifluoromethyl ketone
-
Cinchona-derived thiourea catalyst
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a 5 mL vial, dissolve the alkylidenepyrazolone (0.1 mmol, 1 equiv) and the cinchona-derived thiourea catalyst (5 mol%) in 1 mL of DCM.
-
To this solution, add the trifluoromethyl ketone (0.1 mmol, 1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Note that reaction times can be long (up to 5 days).
-
Upon completion or when no further conversion is observed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography using a hexane-DCM gradient to afford the final product.
-
Determine the enantiomeric excess by chiral HPLC.
III. Biocatalysis: The Green and Selective Alternative
Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral trifluoromethyl carbinols.[9] The use of enzymes, particularly ketoreductases (KREDs), for the asymmetric reduction of trifluoromethyl ketones is a well-established and powerful strategy.[10][11]
Core Principles and Mechanistic Insights
Ketoreductases are enzymes that catalyze the reduction of ketones to secondary alcohols with high stereoselectivity.[10] They belong to the broader class of alcohol dehydrogenases (ADHs). The reaction requires a hydride source, typically a nicotinamide cofactor such as NADPH or NADH.[12] The enzyme's active site contains a conserved catalytic tetrad (e.g., Tyr, Asp, Lys, His) that, along with the bound cofactor, creates a chiral environment.[10] The trifluoromethyl ketone binds to the active site in a specific orientation, and the hydride from the cofactor is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.[10] A cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is typically employed to make the process catalytic with respect to the expensive cofactor.
dot
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- 12. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Introduction
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the trifluoroethanol moiety can enhance metabolic stability and binding affinity, while the bromopyridine core provides a versatile scaffold for further chemical modification. As with any active pharmaceutical ingredient (API) candidate, rigorous purity assessment is paramount to ensure safety, efficacy, and reproducibility in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound, grounded in scientific principles and practical laboratory experience.
Proposed Synthesis and Potential Impurity Profile
A definitive, publicly available synthesis for this compound is not widely documented. However, a plausible and common synthetic strategy involves the reaction of a lithiated pyridine species with a suitable trifluoromethyl electrophile. A likely precursor for this synthesis is 2,5-dibromopyridine. The synthesis of this precursor often starts from 2-aminopyridine, which undergoes bromination and a Sandmeyer reaction.[1][2]
A potential synthetic route is outlined below:
-
Formation of the Precursor (2,5-dibromopyridine): This can be achieved through various methods, including the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction.[2][3][4]
-
Lithiation and Reaction with Trifluoroacetaldehyde: 2,5-dibromopyridine can be selectively lithiated at the 2-position, followed by the addition of trifluoroacetaldehyde to form the desired alcohol.
This proposed pathway allows for the prediction of several potential process-related impurities that must be monitored in the final product.
Sources
- 1. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 2. heteroletters.org [heteroletters.org]
- 3. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
Comparative In Vitro Analysis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol Analogs: A Guide to Preclinical Screening
This guide provides a comprehensive framework for the in vitro evaluation of novel analogs based on the 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol scaffold. As researchers and drug development professionals, the systematic and logical progression of screening assays is paramount to identifying promising lead candidates while efficiently eliminating compounds with undesirable properties.[1] This document outlines a tiered approach, starting with broad cytotoxicity assessments and moving towards more specific target-based and mechanistic assays, ensuring that resources are focused on analogs with the highest potential for therapeutic success.
The core scaffold combines a bromopyridine moiety, a common feature in pharmacologically active compounds, with a trifluoroethanol group. The inclusion of fluorine, and specifically the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[2] The trifluoroethanol group, in particular, can influence protein structure and stability, making it a valuable component for designing targeted therapeutics.[3][4][5]
This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to support each step of the screening cascade.
The In Vitro Screening Cascade: A Strategic Approach
A successful preclinical screening campaign does not rely on a single assay but rather on a cascade of carefully selected tests.[1] This tiered approach, or "screening funnel," is designed to quickly and cost-effectively triage a library of synthesized analogs. The primary goal is to answer the most critical questions at each stage before committing to more complex and resource-intensive experiments.[1]
The workflow begins with an assessment of general cellular toxicity to filter out non-specific, cytotoxic compounds. Viable candidates then proceed to secondary, target-based assays to determine potency and mechanism of action. Finally, lead candidates undergo further profiling for off-target effects and metabolic liabilities.
Caption: A tiered in vitro screening cascade for novel chemical entities.
Part 1: Primary Screening - Cytotoxicity and Cell Viability
Rationale: The foundational step in any drug discovery program is to assess the general toxicity of the synthesized analogs.[6][7] Cytotoxicity assays measure the degree to which a compound can damage or kill cells, providing a critical filter to eliminate candidates that are broadly toxic before investing in more specific functional assays.[8] A compound that indiscriminately kills both target and non-target cells is unlikely to have a favorable therapeutic window.[7]
Comparative Cytotoxicity Assays
Several methods exist to evaluate cytotoxicity, each measuring a different cellular parameter. The choice of assay should be based on the expected mechanism of cell death and throughput requirements.[9]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity, an indicator of cell metabolic activity. Live cells convert MTT to a purple formazan product. | Well-established, cost-effective, high-throughput. | Indirect measure of viability; can be affected by compounds that alter metabolic rate. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis). | Direct measure of membrane integrity; non-destructive to remaining cells. | Less sensitive for detecting apoptosis; timing is critical. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[6] | Simple, rapid, and inexpensive. | Manual counting can be subjective and low-throughput. |
| ATP-Based Assays | Quantifies intracellular ATP levels (e.g., CellTiter-Glo®), which correlate with the number of viable, metabolically active cells.[9][10] | Highly sensitive, rapid, suitable for high-throughput screening.[10] | ATP levels can fluctuate with cell cycle or metabolic state. |
For an initial screen of the this compound analog library, the MTT assay offers a robust, cost-effective, and high-throughput solution to quickly rank compounds based on their impact on cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of the test analogs against a selected cancer cell line (e.g., HeLa).
-
Cell Seeding:
-
Culture HeLa cells in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each analog in DMSO.
-
Perform serial dilutions of each analog in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different analog concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the analog concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each analog.
-
Hypothetical Data Presentation
| Analog ID | R1-Group | R2-Group | Cytotoxicity IC50 (µM) vs. HeLa cells |
| BPT-001 | H | H | 25.4 |
| BPT-002 | 4-F | H | 12.1 |
| BPT-003 | H | 3-Cl | > 100 |
| BPT-004 | 4-OCH₃ | H | 5.2 |
| BPT-005 | H | 4-CF₃ | 89.7 |
Analogs with IC50 values >50 µM (e.g., BPT-003, BPT-005) might be considered non-toxic at typical screening concentrations and prioritized for target-based assays.
Part 2: Secondary Screening - Target-Based Assays
Following the initial cytotoxicity screen, analogs that demonstrate low general toxicity are advanced to assays designed to measure their activity against a specific biological target, such as an enzyme or a cell surface receptor.
A. Enzyme Inhibition Assays
Rationale: If the analogs were designed to inhibit a particular enzyme, an in vitro enzyme inhibition assay is the logical next step.[11] These assays quantify the ability of a compound to reduce the activity of a purified enzyme, providing crucial data on potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[11][12] Understanding the mechanism of action is critical for structure-activity relationship (SAR) studies and lead optimization.[11]
Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for a continuous spectrophotometric assay where enzyme activity is monitored by the change in absorbance of a substrate or product.[13]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the chromogenic substrate. The final concentration used should ideally be at or near the Michaelis constant (Km) for accurate IC50 determination.[11]
-
Prepare serial dilutions of the test analogs (e.g., BPT-003, BPT-005) in assay buffer from a DMSO stock.
-
-
Assay Setup (96-well plate):
-
Blank Wells: Assay buffer only.
-
Control Wells (100% activity): Enzyme solution and the corresponding concentration of DMSO (vehicle).
-
Test Wells: Enzyme solution and the desired concentrations of the test analog.
-
Add 50 µL of the enzyme solution to the control and test wells.
-
Add 25 µL of the diluted analogs or vehicle to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength.
-
Measure the absorbance kinetically (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.[13]
-
Determine the percentage of inhibition for each analog concentration relative to the control wells.
-
Plot the percentage of inhibition against the log of the analog concentration and use non-linear regression to calculate the IC50 value.
-
Hypothetical Data Presentation
| Analog ID | Cytotoxicity IC50 (µM) | Target Enzyme IC50 (µM) | Selectivity Index (Cytotoxicity/Enzyme) |
| BPT-003 | > 100 | 0.8 | > 125 |
| BPT-005 | 89.7 | 15.2 | 5.9 |
A high selectivity index, as seen for BPT-003, is highly desirable, indicating that the compound is potent against its target at concentrations far below those that cause general cytotoxicity.
B. Receptor Binding Assays
Rationale: If the analogs are intended to interact with a cell surface or nuclear receptor, a binding assay is essential to confirm this interaction and determine affinity.[15] Competitive binding assays are frequently used to screen compound libraries quickly and inexpensively.[16] In this format, the test compound's ability to displace a known, labeled ligand (often radiolabeled) from the receptor is measured.[16][17] The resulting IC50 value is an indicator of the compound's binding affinity.[18]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a typical filtration-based assay to measure the binding of analogs to a target receptor expressed in a cell membrane preparation.[19]
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the target receptor.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.
-
Prepare a binding buffer optimized for the receptor-ligand interaction.
-
Prepare serial dilutions of the "cold" (unlabeled) test analogs.
-
-
Assay Setup (in polypropylene tubes or 96-well plates):
-
Total Binding: Cell membranes + radioligand + vehicle (DMSO).
-
Non-Specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known, unlabeled ligand to saturate the receptors.
-
Test Compound Wells: Cell membranes + radioligand + serial dilutions of the test analog.
-
Incubate all tubes/wells at a specific temperature (e.g., room temperature) for a predetermined time to reach binding equilibrium.[19]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes (and bound radioligand) are trapped on the filter, while the unbound radioligand passes through.[17]
-
Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage of specific binding for each concentration of the test analog.
-
Plot the percentage of specific binding against the log of the analog concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
The systematic in vitro evaluation of this compound analogs through a well-designed screening cascade is essential for making informed decisions in the drug discovery process. By first establishing a cytotoxicity profile and then proceeding to specific target-based assays, researchers can efficiently identify analogs that are not only potent but also possess a desirable selectivity window. The protocols and comparative frameworks provided in this guide serve as a robust starting point for any research team working with this or similar novel chemical scaffolds, ultimately accelerating the journey from a synthesized library to a promising lead candidate.
References
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- Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Accessed January 20, 2026.
- PubMed. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Published June 24, 2013.
- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Published July 2, 2021.
- Multiwell Plates. Receptor Binding Assays. Accessed January 20, 2026.
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- Mtoz Biolabs. Receptor-Ligand Binding Assay. Accessed January 20, 2026.
- Bentham Science Publishers. In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Published May 1, 2001.
- Chemical Supplier. The Versatility of Trifluoroethanol: Applications Across Industries. Published January 8, 2026.
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- Atlas. Enzyme Inhibition lab protocol 2.pdf. Accessed January 20, 2026.
- NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Published May 1, 2012.
- NINGBO INNO PHARMCHEM. The Science Behind 2,2,2-Trifluoroethanol: Properties and Applications in Research. Accessed January 20, 2026.
- ChemicalBook. Applications of 2,2,2-Trifluoroethanol. Published November 13, 2019.
- PubMed. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Accessed January 20, 2026.
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A Comparative Guide to Chiral Auxiliaries: Benchmarking the Potential of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries, which temporarily impart stereochemical control to a prochiral substrate, remain a robust and reliable strategy for asymmetric synthesis.[1] This guide provides a forward-looking analysis of a potentially novel chiral auxiliary, 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol.
While this specific molecule is not yet widely documented in peer-reviewed literature as a chiral auxiliary, its unique structural features warrant a detailed prospective analysis. This document will therefore serve as a guide for its evaluation, hypothesizing its mechanism of action and establishing a rigorous framework for benchmarking its performance against industry-standard auxiliaries like Evans' Oxazolidinones and Oppolzer's Camphorsultams.[1][2][3][4]
The Candidate: Structural Merits and Hypothesized Advantages
The efficacy of a chiral auxiliary is dictated by its ability to create a rigid, predictable, and highly differentiated steric environment around the reaction center. The structure of this compound presents several features that could, in theory, provide superior stereocontrol.
-
Bidentate Chelation Core: The presence of the pyridine nitrogen in proximity to the chiral alcohol's oxygen is the most compelling feature. This arrangement allows for the formation of a rigid, six-membered transition state when complexed with a Lewis acidic metal center (e.g., TiCl₄, Sn(OTf)₂, MgBr₂). This chelation is a proven strategy for locking the conformation of the substrate and auxiliary, leading to highly effective facial shielding of the enolate.
-
Electronic Tuning via Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group can significantly lower the pKa of the adjacent alcohol, potentially facilitating its derivatization to form esters or other substrates. Furthermore, its electronic influence may impact the reactivity and geometry of the resulting enolates.
-
Handle for Functionalization: The 5-bromo substituent on the pyridine ring serves as a versatile synthetic handle. It allows for post-synthesis modification of the auxiliary through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of a library of related auxiliaries with fine-tuned steric and electronic properties.
Below is a diagram illustrating the general workflow for employing a chiral auxiliary, the framework within which this new candidate would be evaluated.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
A Framework for Performance Benchmarking: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a quintessential test for any new chiral auxiliary due to its importance in C-C bond formation and the challenge of controlling two new stereocenters simultaneously.[1][2][5] We will use it as our primary benchmark.
Hypothesized Transition State and Mechanism of Stereocontrol
We propose that the high diastereoselectivity of an aldol reaction mediated by our candidate auxiliary would arise from a rigid, chair-like six-membered transition state, as depicted below. The Lewis acid (M) coordinates to both the pyridine nitrogen and the carbonyl oxygen of the acylated auxiliary. This locks the conformation, forcing the R¹ group into a pseudo-equatorial position to minimize steric clash. Consequently, one face of the (Z)-enolate is effectively shielded, directing the incoming electrophile (aldehyde, R²CHO) to the opposite face.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. As a complex halogenated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulations but are also grounded in robust scientific principles, safeguarding both personnel and the environment.
Immediate Actions & Core Principles
Before handling this substance for disposal, understand these foundational principles:
-
Never Dispose Down the Drain: This compound is persistent and potentially toxic to aquatic life; drain disposal is a serious compliance violation.[1][2]
-
Segregation is Paramount: This chemical is a halogenated organic waste .[3] It must be segregated from non-halogenated solvents. Co-mingling needlessly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated category.[4]
-
Assume Hazardous: Until formally assessed, treat all waste containing this compound as hazardous. The "cradle-to-grave" principle holds the generator legally responsible for the waste from creation to final disposal.[4][5]
-
Personal Protective Equipment (PPE) is Non-Negotiable: Adherence to proper PPE protocols is the first line of defense against exposure.
Comprehensive Hazard Profile
This compound is not a commonplace reagent with widely published data. Therefore, its hazard profile must be inferred from its constituent chemical moieties—a brominated pyridine ring and a trifluoroethanol group—and available supplier safety information.
The bromopyridine component suggests potential toxicity and irritation, characteristic of many halogenated pyridines.[6] The 2,2,2-trifluoroethanol component is known to be a flammable liquid, toxic, an eye irritant, and a potential reproductive toxin.[1][7]
A summary of the known and inferred hazards is presented below:
| Hazard Classification | Description | Supporting Rationale & Sources |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[8] | Based on H302 statement for the compound and H301 for its parent structures.[6][7][8] |
| Skin Irritation | Causes skin irritation.[8] | Based on H315 statement. Direct contact should be avoided.[6][8] |
| Eye Irritation | Causes serious eye irritation/damage.[8] | Based on H319 statement. The trifluoroethanol moiety is known to cause severe eye damage.[1][7] |
| Respiratory Irritation | May cause respiratory irritation.[8] | Based on H335 statement. Vapors or aerosols should not be inhaled.[6][8] |
| Flammability | Considered a flammable/combustible liquid. | The trifluoroethanol component is a Category 3 Flammable Liquid.[1][7] The bromopyridine moiety is also classified as flammable.[6] |
| Halogenated Compound | Contains bromine and fluorine atoms. | This classification dictates its disposal pathway. Halogenated wastes require specific incineration conditions.[3][4] |
Pre-Disposal: Waste Classification and Logistics
Proper disposal begins long before the waste container is full. It starts with correct classification and handling at the point of generation.
Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[9][10]
-
Characteristic Waste: This compound is considered a hazardous waste due to the characteristic of Ignitability (based on its flammable components) and likely Toxicity .[1][7][10]
-
Listed Waste: While this specific chemical is unlikely to be individually listed, waste streams from its synthesis or use in manufacturing may fall under the F-list (wastes from non-specific sources) or K-list (wastes from specific sources) if mixed with or derived from certain listed solvents.[11]
The most direct path to compliance is to manage it as a characteristic hazardous waste.
Segregation: The Causality Behind the Choice
The presence of bromine and fluorine is the critical factor for segregation. High-temperature incineration is the standard disposal method for halogenated wastes.[3][12] This process requires specialized equipment, including "scrubbers," to neutralize the acidic gases (like hydrogen bromide and hydrogen fluoride) that are produced during combustion. Disposing of this waste with non-halogenated materials contaminates the entire batch, forcing it all through this more expensive and rigorous process.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for safe disposal of halogenated waste.
Step-by-Step Disposal Protocol
This protocol provides the operational steps for safe handling from benchtop to final transport.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing:
-
Chemical Splash Goggles: Protects against splashes that can cause serious eye damage.[1][7]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use.
-
Laboratory Coat: To protect from skin contact.[6]
Step 2: Prepare the Hazardous Waste Container
-
Select the Right Container: Use a clean, non-reactive, and leak-proof container with a screw-top cap. Borosilicate glass or chemically resistant plastic (e.g., HDPE) is appropriate. The container must be in good condition.[13]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[13]
Step 3: Collect and Segregate the Waste
-
Designated Waste Stream: Pour the waste this compound and any rinsate from its container directly into the pre-labeled "Halogenated Organic Waste" container.[3]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acids, bases, or oxidizers.[3][4] Incompatible materials can lead to dangerous reactions.
-
Rinsate Management: If rinsing glassware that contained the material, use a small amount of a suitable solvent (like methanol or isopropanol). This rinsate is now also considered halogenated hazardous waste and must be added to the same container.[13]
Step 4: Complete the Hazardous Waste Label
Accurate labeling is a legal requirement and critical for safe disposal.
-
Full Chemical Names: Write out the full name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
List all Components: If the waste is a solution, list all components and their estimated percentages (e.g., "Methanol: ~90%, this compound: ~10%").
-
Fill in Generator Information: Add your name, lab number, and the date.
Step 5: Temporary Storage in the Laboratory
-
Keep Container Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[4][13] This prevents the release of volatile organic compounds (VOCs).
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within the lab. This area should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store Away from Incompatibles: Ensure the storage location is away from acids, bases, and oxidizers.[6]
Step 6: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.
-
Do Not Accumulate: Do not accumulate large quantities of hazardous waste in the lab. Follow your institution's limits on accumulation time and volume.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill without proper training and equipment.
-
Control Ignition Sources: As the compound is flammable, remove all sources of ignition from the area.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Small Spills: For a small spill (that you are trained and equipped to handle), absorb the material with an inert absorbent like sand, vermiculite, or a commercial sorbent pad.[7][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Scoop the absorbent material into a designated container, which must then be sealed, labeled as hazardous waste, and disposed of according to the protocol above.[14]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be treated as hazardous waste.
-
Seek Medical Attention:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]
-
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol. The guidance herein is synthesized from an analysis of the compound's constituent chemical moieties: a brominated pyridine ring and a trifluoroethanol group. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide establishes a robust safety framework based on established data for analogous structures.
Hazard Analysis: A Bifunctional Risk Profile
The toxicological and safety profile of this compound must be inferred from its two primary structural components. This "dual-hazard" nature necessitates a conservative approach to safety, assuming the risks of both bromopyridines and fluorinated alcohols are present.
-
The Bromopyridine Moiety : Brominated pyridines are known to be hazardous. They are often classified as toxic if swallowed, fatal or toxic in contact with skin, and may cause skin and eye irritation.[1][2] Upon thermal decomposition, they can release highly toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[3][4]
-
The 2,2,2-Trifluoroethanol (TFE) Moiety : TFE is a flammable liquid and a versatile solvent often used in pharmaceutical synthesis.[5][6] It is acutely toxic if swallowed or inhaled, causes severe eye damage, and is associated with reproductive toxicity, with studies indicating potential damage to fertility.[7][8][9] Inhalation can also lead to respiratory irritation and may cause damage to organs through prolonged exposure.[10][11]
A consolidated risk assessment based on these precursors is summarized below.
| Hazard Category | Associated Risk | GHS Pictogram | Rationale and Reference |
| Acute Toxicity | Toxic or fatal if swallowed, inhaled, or in contact with skin. | pictogram | Based on classifications for 2-bromopyridine (H301, H310) and 2,2,2-trifluoroethanol (H301, H331).[8] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | pictogram | Bromopyridine derivatives are known skin irritants (H315).[1][2][12][13] |
| Eye Damage/Irritation | Causes serious eye damage. | pictogram | 2,2,2-Trifluoroethanol is classified as causing serious eye damage (H318).[8] |
| Reproductive Toxicity | Suspected of damaging fertility. | pictogram | 2,2,2-Trifluoroethanol is classified as a reproductive toxin (H360FD).[7][9][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through repeated exposure. | pictogram | A known hazard for both pyridine and TFE derivatives.[2][10][11] |
| Flammability | Combustible liquid. | pictogram | 2,2,2-Trifluoroethanol is a flammable liquid with a flash point of 29°C.[14][15] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of preceding engineering and administrative controls. This hierarchy is critical for minimizing exposure.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over reliance on PPE.
Personal Protective Equipment (PPE) Protocol
All handling of this compound must be conducted within a certified chemical fume hood.[16][17] The following PPE is mandatory.
| Area | Required PPE | Specification and Rationale |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control for respiratory protection.[18] For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[16] |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards.[18] A full-face shield must be worn over the goggles to protect against splashes, particularly when handling quantities greater than a few milliliters.[18] |
| Body | Flame-Resistant (FR) Laboratory Coat | An FR lab coat is required due to the flammability of the TFE moiety.[11][18] It must be fully buttoned with sleeves rolled down. |
| Hands | Double Gloving: Inner Nitrile, Outer Butyl Rubber or Laminate | Rationale: Pyridine and its derivatives can be poorly resistant to nitrile gloves during prolonged contact.[17][19][20] Therefore, a two-glove system is mandated. An inner nitrile glove provides dexterity, while a robust outer glove (e.g., butyl rubber or a flexible laminate like Silver Shield) offers superior chemical resistance.[19] Always inspect gloves for integrity before use.[21] |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material. No open-toed shoes are permitted in the laboratory.[18] |
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and contamination.
Caption: Step-by-step workflow for handling the target compound.
Procedural Steps:
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[19][22]
-
Transport : Always transport the chemical in a tightly sealed, clearly labeled container within a secondary, chemically resistant container.[16]
-
Handling : All manipulations, including weighing and transfers, must occur inside a certified chemical fume hood.[17] Use plastic-backed absorbent pads to contain minor drips.[16]
-
Heating : Avoid strong heating, which can lead to thermal decomposition and the release of toxic gases like HBr, HF, and NOx.[4]
-
After Handling : Thoroughly wash hands and forearms with soap and water after removing gloves.[1][21]
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is critical.
| Situation | Action Protocol |
| Small Spill (<100 mL inside fume hood) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[23] 3. Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for halogenated waste.[4] 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Large Spill (>100 mL or any spill outside a hood) | 1. Evacuate the laboratory immediately.[24] 2. Alert others and activate the fire alarm if the spill is large or flammable vapors are spreading. 3. Close the laboratory doors and prevent re-entry. 4. Contact the institution's emergency response team (e.g., EHS). Do not attempt to clean up a large spill unless you are specifically trained to do so.[16] |
| Skin Contact | 1. Immediately remove all contaminated clothing while under a safety shower.[25] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[17] 3. Seek immediate medical attention. Show the medical personnel this guide or the SDS of a relevant analogue.[21] |
| Eye Contact | 1. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][17] 2. Remove contact lenses if present and easy to do.[1] 3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected person to fresh air immediately.[3][24] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[24] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [24] 2. Rinse the mouth with water.[21] 3. Seek immediate medical attention. |
Waste Management and Disposal
Proper segregation and disposal of chemical waste are paramount to laboratory and environmental safety.
-
Waste Segregation : All waste contaminated with this compound, including reaction residues, contaminated consumables (gloves, absorbent pads), and solvents, must be collected in a dedicated container for Halogenated Organic Waste .[26] Do not mix with non-halogenated waste.
-
Container Management :
-
Use a compatible, sealable, and airtight waste container.[19]
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents.[19]
-
Store the sealed waste container in a well-ventilated area, away from incompatible materials like strong oxidizing agents, until collection by a certified hazardous waste disposal service.[19]
-
-
Disposal Method : The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to handle the acidic gases (HBr, HF) generated.[27][28] Never dispose of this chemical down the drain.[25]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
